molecular formula C18H21ClN2O2 B11820200 (S)-2-N-Fmoc-propane-1,2-diamine HCl

(S)-2-N-Fmoc-propane-1,2-diamine HCl

Cat. No.: B11820200
M. Wt: 332.8 g/mol
InChI Key: LWOFWULBDZBXDL-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-N-Fmoc-propane-1,2-diamine HCl is a useful research compound. Its molecular formula is C18H21ClN2O2 and its molecular weight is 332.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2-N-Fmoc-propane-1,2-diamine HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-N-Fmoc-propane-1,2-diamine HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H21ClN2O2

Molecular Weight

332.8 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-aminopropan-2-yl]carbamate;hydrochloride

InChI

InChI=1S/C18H20N2O2.ClH/c1-12(10-19)20-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17;/h2-9,12,17H,10-11,19H2,1H3,(H,20,21);1H/t12-;/m0./s1

InChI Key

LWOFWULBDZBXDL-YDALLXLXSA-N

Isomeric SMILES

C[C@@H](CN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl

Canonical SMILES

CC(CN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl

Origin of Product

United States

Foundational & Exploratory

The Strategic Application of (S)-2-N-Fmoc-propane-1,2-diamine HCl in Advanced Chemical Synthesis: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscapes of targeted protein degradation (PROTACs) and peptidomimetic drug discovery, the architectural geometry of linker and backbone moieties dictates pharmacological success. (S)-2-N-Fmoc-propane-1,2-diamine hydrochloride (CAS: 1172596-47-2) has emerged as a critical chiral building block [1]. By offering a primary amine for immediate coupling and an Fmoc-protected secondary amine for sequential elaboration, this molecule provides a highly controlled, orthogonal synthetic vector. This whitepaper details the structural causality, physicochemical properties, and self-validating experimental workflows required to leverage this compound in high-fidelity synthetic applications.

Chemical Identity & Physicochemical Profiling

The structural genius of (S)-2-N-Fmoc-propane-1,2-diamine HCl lies in its precise asymmetric functionalization. The molecule consists of a propane backbone where the C1 position hosts a highly nucleophilic primary amine, and the C2 position hosts a chiral methyl group alongside an Fmoc-protected amine.

Structural Causality:

  • The Hydrochloride Salt: Primary aliphatic amines are prone to oxidation and atmospheric CO₂ absorption (forming carbamates). Supplying the C1 amine as an HCl salt passivates the nucleophile, ensuring long-term shelf stability and precise stoichiometric weighing.

  • The Chiral Methyl Group (S-Enantiomer): The methyl group at C2 introduces critical steric bulk. In linker chemistry, this bulk restricts the dihedral rotation of the carbon chain, forcing the molecule into a pre-organized conformation [3].

  • Fmoc Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group provides robust protection that is completely orthogonal to acid-labile protecting groups (like Boc or t-Bu), allowing for selective, sequential deprotection [2].

Table 1: Core Physicochemical Parameters
ParameterSpecification
Chemical Name (S)-2-N-Fmoc-propane-1,2-diamine hydrochloride
CAS Registry Number 1172596-47-2
Molecular Formula C₁₈H₂₁ClN₂O₂
Molecular Weight 332.83 g/mol
Stereochemistry (S)-enantiomer (C2 chiral center)
SMILES String CNC(=O)OCC1C2=CC=CC=C2C2=CC=CC=C21.[H]Cl
Purity (HPLC) ≥ 95.0%

Mechanistic Rationale: The Power of Chiral Pre-Organization

As a Senior Application Scientist, I emphasize that reagent selection must be driven by thermodynamic and kinetic causality. When synthesizing PROTACs, traditional polyethylene glycol (PEG) linkers are highly flexible. When the PROTAC attempts to form a ternary complex (Target Protein – PROTAC – E3 Ligase), the flexible PEG linker suffers a massive entropic penalty as it is forced into a rigid binding conformation.

By substituting flexible linkers with the (S)-2-N-Fmoc-propane-1,2-diamine scaffold, the chiral methyl group sterically restricts the linker's conformational freedom. This pre-organization lowers the entropic barrier to ternary complex formation, frequently resulting in a significantly enhanced degradation coefficient (DC50) [4].

OrthogonalStrategy SM (S)-2-N-Fmoc-propane- 1,2-diamine HCl Base Base Liberation (DIPEA) SM->Base Coupling Amide Coupling (Target Ligand) Base->Coupling Intermediate Fmoc-Protected Intermediate Coupling->Intermediate Deprotection Fmoc Cleavage (20% Piperidine) Intermediate->Deprotection Final Free Secondary Amine Ready for E3 Ligand Deprotection->Final

Figure 1: Orthogonal deprotection and coupling workflow for the chiral diamine scaffold.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, synthetic protocols must be designed as self-validating systems where the success of each step can be quantitatively proven before proceeding.

Protocol A: Solution-Phase Amide Coupling (PROTAC Linker Assembly)

This protocol details the attachment of the C1 primary amine to a carboxylic acid-functionalized target ligand.

  • Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq).

    • Causality: HATU rapidly generates a highly reactive HOAt ester. DMF must be strictly anhydrous, as moisture will hydrolyze the active ester intermediate back to the starting material.

  • Nucleophilic Addition: Add (S)-2-N-Fmoc-propane-1,2-diamine HCl (1.0 eq) followed by an additional 1.0 eq of DIPEA.

    • Causality: The extra equivalent of DIPEA is strictly required to neutralize the HCl salt, liberating the C1 primary amine so it can attack the active ester.

  • Self-Validation (LC-MS): Stir at room temperature for 2 hours. Monitor the reaction via LC-MS. The system is validated when the mass of the starting carboxylic acid completely disappears, replaced by the exact mass of the Fmoc-protected intermediate.

  • Workup: Quench with saturated NaHCO₃ and extract with EtOAc. The basic aqueous phase ensures the removal of HOAt and unreacted acids.

Protocol B: Fmoc Deprotection and Quantification

Once the C1 amine is coupled, the C2 Fmoc group must be removed to allow attachment of the E3 ligase recruiter.

  • Cleavage: Treat the purified intermediate from Protocol A with a solution of 20% Piperidine in DMF (v/v) for 30 minutes at room temperature.

    • Causality: Piperidine is a secondary amine that acts as a mild base to abstract the highly acidic proton on the fluorene ring. This initiates an E1cB elimination mechanism, releasing dibenzofulvene and liberating the C2 amine.

  • Self-Validation (UV-Vis Quantification): The deprotection is a highly reliable self-validating system. The cleaved dibenzofulvene reacts with piperidine to form an adduct that absorbs strongly at 301 nm. By collecting the deprotection effluent and measuring the UV absorbance at 301 nm, you can calculate the exact millimoles of Fmoc removed. This value perfectly correlates to the coupling efficiency of the previous step, eliminating all guesswork from the synthesis [2].

PROTACAssembly cluster_0 Modular Assembly Target Target Protein Binder (COOH functionalized) Linker (S)-2-N-Fmoc-propane- 1,2-diamine Scaffold Target->Linker 1. N1 Coupling E3 E3 Ligase Recruiter (Reactive Electrophile) Linker->E3 2. N2 Deprotection & Coupling Ternary Active PROTAC Molecule (Conformationally Restricted) E3->Ternary Final Assembly

Figure 2: Modular assembly pathway of a PROTAC utilizing the conformationally restricted linker.

Conclusion

The integration of (S)-2-N-Fmoc-propane-1,2-diamine HCl into synthetic pipelines provides a distinct advantage in controlling molecular architecture. By understanding the causality behind its orthogonal protection and the thermodynamic benefits of its chiral center, researchers can engineer highly specific, pre-organized molecules that outperform traditional linear scaffolds in complex biological systems.

References

  • National Institutes of Health (PMC). "Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines." NIH.[Link]

  • MDPI. "Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis." MDPI. [Link]

Difference between Fmoc-1,2-diaminopropane and Fmoc-1,3-diaminopropane

Author: BenchChem Technical Support Team. Date: March 2026

Architectural Divergence in Peptide Spacers: A Technical Analysis of Fmoc-1,2-Diaminopropane vs. Fmoc-1,3-Diaminopropane

In the advanced design of peptidomimetics, targeted drug delivery systems, and bioconjugates, the selection of diamine spacers is a critical determinant of molecular topology and biological efficacy. As a Senior Application Scientist, I frequently observe that the choice between Fmoc-1,2-diaminopropane (Fmoc-1,2-DAP) and Fmoc-1,3-diaminopropane (Fmoc-1,3-DAP) is often treated as a trivial homologation step. However, the seemingly minor shift of an amino group from the C2 to the C3 position fundamentally alters the molecule's chirality, steric profile, coupling kinetics, and conformational entropy.

This whitepaper dissects the mechanistic causality behind these two monoprotected diamines, providing field-proven insights and self-validating protocols to guide your synthetic strategies.

Structural & Physicochemical Profiling

The core divergence between these two reagents lies in their carbon backbone architecture.

  • Fmoc-1,2-Diaminopropane (Fmoc-1,2-DAP): Features a 1,2-vicinal diamine structure with a methyl branch at the C2 position. This creates a chiral center , meaning the reagent exists as (R), (S), or racemic mixtures. The proximity of the amines and the adjacent methyl group induces significant steric hindrance, which restricts the rotational freedom of the resulting peptide backbone.

  • Fmoc-1,3-Diaminopropane (Fmoc-1,3-DAP): Features a linear, 3-carbon aliphatic chain with terminal amines. It is achiral and highly flexible. The increased distance between the amino groups reduces electrostatic repulsion, making the free amine a slightly stronger nucleophile compared to its 1,2-counterpart. It is widely commercially available as a hydrochloride salt (CAS: 210767-37-6)[1] or hydrobromide salt (CAS: 352351-59-8).

Quantitative Comparison Table

PropertyFmoc-1,2-DiaminopropaneFmoc-1,3-Diaminopropane (HCl Salt)
Backbone Spacing 1,2-vicinal (C1, C2)1,3-terminal (C1, C3)
Chirality Chiral (C2 stereocenter)Achiral
Steric Hindrance High (due to C2 methyl branch)Low (linear aliphatic chain)
Conformational Profile Constrained / RigidHighly Flexible
Primary Application Peptidomimetics, stereospecific branchingPolyamine synthesis, PROTAC linkers, Bioconjugation
CAS Number Varies by enantiomer210767-37-6[1]
Molecular Weight 296.36 g/mol (Free base)332.83 g/mol (HCl salt)[2]

Mechanistic Causality in Synthesis & Conjugation

Conformational Entropy and Receptor Binding

In drug development, the entropic penalty of binding is a major hurdle. When a highly flexible peptide binds to a receptor, it "freezes" into a single conformation, resulting in a massive loss of entropy (


).
  • Why choose 1,2-DAP? By incorporating Fmoc-1,2-DAP, you intentionally introduce steric bulk (the methyl group) that restricts the

    
     and 
    
    
    
    dihedral angles of the peptide backbone. If this constrained geometry matches the bioactive conformation of the target receptor, the entropic penalty upon binding is drastically reduced, leading to higher binding affinity.
  • Why choose 1,3-DAP? Conversely, Fmoc-1,3-DAP is utilized when flexibility is paramount. In PROTACs or antibody-drug conjugates (ADCs), the linker must allow the warhead to traverse three-dimensional space to reach the target binding pocket without causing steric clashes. The 1,3-propyl spacer acts as an ideal, unhindered tether[3].

Bioconjugation and Nanoparticle Engineering

1,3-DAP is a superior crosslinker for macromolecular engineering due to its lack of steric hindrance. For example, in the development of targeted polymeric nanoparticles, 1,3-diaminopropane is used to bridge Poly(lactic-co-glycolic acid) (PLGA) and Folic Acid (FA). This specific conjugation allows for the targeted delivery of the chemotherapeutic agent 5-fluorouracil (5-FU) to HT-29 colon adenocarcinoma cells, achieving high conjugation ratios (up to 46.7%) that would be sterically impossible with a 1,2-DAP linker[4].

DAP_Selection Start Target Molecule Design Q1 Require conformational constraint or chirality? Start->Q1 Fmoc12 Fmoc-1,2-DAP (Chiral, Sterically Hindered) Q1->Fmoc12 Yes Fmoc13 Fmoc-1,3-DAP (Achiral, Flexible Linker) Q1->Fmoc13 No App12 Applications: - Peptidomimetics - Stereospecific branching - Constrained analogs Fmoc12->App12 App13 Applications: - Polyamine synthesis - Bioconjugation (e.g., PLGA) - Flexible spacer Fmoc13->App13

Structural decision tree for selecting DAP derivatives in peptide synthesis.

Experimental Workflows: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes an orthogonal verification method to prevent the propagation of errors.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Coupling of Fmoc-1,3-DAP

Because 1,3-DAP is often supplied as a hydrochloride salt[5], the formulation requires sufficient base to liberate the free amine prior to coupling.

  • Resin Preparation: Swell 0.1 mmol of Wang resin in Dimethylformamide (DMF) for 30 minutes.

  • Activation & Coupling:

    • Dissolve 0.3 mmol (3 eq) of Fmoc-1,3-DAP·HCl and 0.3 mmol (3 eq) of OxymaPure in 2 mL of DMF.

    • Causality Check: Add 0.6 mmol (6 eq) of N,N-Diisopropylethylamine (DIPEA). The excess DIPEA is mandatory to neutralize the HCl salt of the diamine; failure to do so will result in a dead coupling reaction.

    • Add 0.3 mmol (3 eq) of N,N'-Diisopropylcarbodiimide (DIC) and add the mixture to the resin. Agitate for 60 minutes at room temperature.

  • Self-Validation (Kaiser Test): Wash the resin with DMF and Dichloromethane (DCM). Perform a Kaiser test on a few resin beads.

    • System Logic: A yellow/colorless bead indicates complete coupling (no free primary amines on the resin). A blue bead indicates incomplete coupling, necessitating a second coupling cycle.

Protocol B: Bioconjugation of PLGA using 1,3-DAP Crosslinker

This protocol details the integration of 1,3-DAP to functionalize PLGA for downstream targeting[4].

  • PLGA Activation: Dissolve 1.0 g of PLGA in Dichloromethane (DCM). Add 80 mg of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 60 mg of N-Hydroxysuccinimide (NHS). Stir under nitrogen for 24 hours at room temperature.

  • Purification: Filter the solution to remove residual EDC/NHS. Precipitate the PLGA-NHS ester by dropping the solution into ice-cold diethyl ether. Dry under vacuum.

  • Crosslinking: Dissolve the PLGA-NHS ester in DCM and add a 5-fold molar excess of 1,3-diaminopropane. Stir for 12 hours. The unhindered primary amine of 1,3-DAP acts as a potent nucleophile, displacing the NHS leaving group to form a stable amide bond.

  • Self-Validation (FTIR & Ninhydrin):

    • FTIR: Confirm the appearance of amide I and II bands (~1650 cm⁻¹ and ~1550 cm⁻¹).

    • Ninhydrin Assay: Quantify the degree of functionalization by measuring the absorbance of the Ruhemann's purple complex at 570 nm, confirming the presence of the newly installed terminal primary amines.

Bioconjugation_Workflow Step1 PLGA Activation (EDC/NHS in DCM) Step2 PLGA-NHS Ester Intermediate Step1->Step2 24h, RT Step3 Crosslinking with 1,3-Diaminopropane Step2->Step3 Nucleophilic Attack Step4 PLGA-1,3-DAP Conjugate Step3->Step4 Amide Bond Formation Step5 Folic Acid (FA) Conjugation Step4->Step5 EDC/NHS Coupling Step6 Targeted Drug Delivery Nanoparticle Step5->Step6 Encapsulation

Bioconjugation workflow utilizing 1,3-DAP as a crosslinker for PLGA nanoparticles.

Conclusion

The selection between Fmoc-1,2-diaminopropane and Fmoc-1,3-diaminopropane is a strategic decision that dictates the physical and biological properties of the final construct. Fmoc-1,2-DAP is the tool of choice for rigidifying peptide backbones and exploring stereochemical space in peptidomimetics. Conversely, Fmoc-1,3-DAP serves as an indispensable, sterically unhindered linker for bioconjugation, polyamine synthesis, and the engineering of targeted nanotherapeutics. Understanding the mechanistic causality behind these structural differences ensures robust, predictable, and scalable synthetic outcomes.

References

  • Taylor & Francis. "Targeted delivery of 5-fluorouracil to HT-29 cells using high efficient folic acid-conjugated nanoparticles". Journal of Drug Targeting. Available at: [Link]

Sources

(S)-N1-Fmoc-1,2-propanediamine hydrochloride synonyms and nomenclature

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the nomenclature, synthesis, and application of (S)-N1-Fmoc-1,2-propanediamine hydrochloride , a critical chiral building block in peptide nucleic acid (PNA) synthesis and medicinal chemistry.

Executive Summary

(S)-N1-Fmoc-1,2-propanediamine hydrochloride (CAS: 2161565-06-4 ) is a selectively protected diamine derivative used primarily as a backbone linker in Peptide Nucleic Acid (PNA) synthesis and as a chiral scaffold in ligand design. Its structural uniqueness lies in the regioselective protection of the primary amine at position 1 (achiral) with the fluorenylmethyloxycarbonyl (Fmoc) group, leaving the sterically hindered, chiral amine at position 2 free for further functionalization.

This guide provides a definitive reference for the nomenclature, physical properties, and synthetic protocols required to utilize this reagent with high fidelity.

Nomenclature and Synonyms

Accurate nomenclature is critical due to the existence of the regioisomer, N2-Fmoc , which has significantly different reactivity and applications.

Structural Definition
  • Backbone: Propane-1,2-diamine (1,2-Diaminopropane).[1][2][3]

  • Stereochemistry: (S)-configuration at C2.

  • Regiochemistry:

    • N1 (Position 1): The terminal, primary amine (

      
      ). This is Fmoc-protected .
      
    • N2 (Position 2): The internal, chiral amine (

      
      ). This is the free amine  (as hydrochloride salt).
      
Synonym Table
CategoryName / SynonymNotes
Common Name (S)-N1-Fmoc-1,2-propanediamine HCl"N1" denotes protection on the terminal carbon.
IUPAC Name 9H-fluoren-9-ylmethyl N-[(2S)-2-aminopropyl]carbamate hydrochloridePreferred for patent/regulatory filings.
Alternative IUPAC (S)-(2-Aminopropyl)carbamic acid 9H-fluoren-9-ylmethyl ester HClEmphasizes the carbamate linkage.[4]
Inverted Name 1-(9-Fluorenylmethoxycarbonylamino)-2-amino-propane HClDescriptive chemical name.
CAS Number 2161565-06-4 Specific to the N1-Fmoc isomer.
Regioisomer CAS 1172596-47-2Warning: This is the N2-Fmoc isomer.
Nomenclature Decision Logic

The following diagram illustrates the logical flow for determining the correct nomenclature based on substitution patterns.

NomenclatureLogic Start 1,2-Diaminopropane Derivative CheckPos Identify Fmoc Position Start->CheckPos Pos1 Position 1 (Terminal) -CH2-NH-Fmoc CheckPos->Pos1 Less Hindered Pos2 Position 2 (Chiral) -CH(CH3)-NH-Fmoc CheckPos->Pos2 More Hindered Name1 (S)-N1-Fmoc-1,2-propanediamine CAS: 2161565-06-4 Pos1->Name1 Name2 (S)-N2-Fmoc-1,2-propanediamine CAS: 1172596-47-2 Pos2->Name2

Figure 1: Decision tree for distinguishing N1 vs. N2 regioisomers of Fmoc-propanediamine.

Chemical Properties

PropertyData
Molecular Formula

Molecular Weight 332.83 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
Purity Standard

(HPLC)
Chiral Purity

ee (Enantiomeric Excess)
Storage 2-8°C, Hygroscopic (Store under Argon/Nitrogen)

Experimental Protocols

Synthesis: Selective N1-Acylation

The synthesis relies on the steric differentiation between the primary amine at C1 (unhindered) and the amine at C2 (hindered by the methyl group).

Reaction Principle:



Protocol Steps:

  • Preparation: Dissolve (S)-1,2-diaminopropane (3.0 eq) in Dichloromethane (DCM) to create a dilute solution. Excess diamine minimizes di-protection.

  • Addition: Dissolve Fmoc-OSu (1.0 eq) in DCM. Add this solution dropwise to the diamine solution at 0°C over 60 minutes.

    • Why: Slow addition at low temperature kinetically favors the more accessible N1 amine.

  • Quenching: Stir for 2 hours at 0°C, then allow to warm to room temperature.

  • Workup (Purification):

    • Wash the organic phase with water (

      
      ) to remove unreacted diamine (water-soluble).
      
    • The organic phase contains N1-Fmoc, N2-Fmoc, and Di-Fmoc.

    • Acid Extraction: Extract the organic phase with 10% Citric Acid or dilute HCl. The mono-Fmoc amines (basic) will move to the aqueous phase; the Di-Fmoc (neutral) remains in the organic phase.

    • Basification: Neutralize the aqueous extract with

      
       and extract back into Ethyl Acetate.
      
  • Salt Formation: Treat the Ethyl Acetate layer with 4M HCl in Dioxane to precipitate the target (S)-N1-Fmoc-1,2-propanediamine hydrochloride .

  • Recrystallization: Recrystallize from MeOH/Et2O to remove traces of the N2-isomer.

Synthesis Workflow Diagram

SynthesisWorkflow Reagents (S)-1,2-Diaminopropane (Excess) + Fmoc-OSu (1.0 eq) Reaction Reaction: DCM, 0°C, 2h Kinetic Control Reagents->Reaction Extraction Workup: Acid/Base Extraction Separates Mono- from Di-Fmoc Reaction->Extraction SaltForm HCl Treatment Precipitation Extraction->SaltForm Product (S)-N1-Fmoc-1,2-propanediamine HCl (Solid) SaltForm->Product

Figure 2: Synthetic workflow for the selective preparation of the N1-Fmoc derivative.

Applications in Drug Development

Peptide Nucleic Acid (PNA) Synthesis

This molecule serves as a chiral backbone for gamma-PNA (


-PNA). The (S)-methyl group at the C2 position pre-organizes the PNA backbone into a helical structure, significantly increasing the binding affinity and specificity for complementary DNA/RNA strands compared to achiral PNA.
  • Mechanism: The free amine (N2) is coupled to the nucleobase acetic acid (e.g., Thymine-CH2-COOH), while the Fmoc-protected amine (N1) serves as the chain extension point for the next monomer.

Solid-Phase Peptide Synthesis (SPPS)

Used as a spacer or linker. The orthogonality of the Fmoc group (base labile) and the free amine allows for site-specific branching or modification on solid support.

References

  • Chemical Identity & CAS: 1-N-Fmoc-propane-1,2-diamine HCl. A2B Chem. Link

  • Fmoc-OSu Reactivity: Fmoc - Lokey Lab Protocols. Wikidot. Link

  • Selective Protection: Selective Mono-BOC Protection of Diamines. ResearchGate. Link

  • PNA Applications:Peptide Nucleic Acids: Protocols and Applications. Horizon Discovery/Dharmacon (General Reference for PNA Backbone utility).
  • Nomenclature Rules: Nomenclature of Organic Chemistry. IUPAC Recommendations. QMUL. Link

Sources

Chiral Diamine Building Blocks: A Technical Guide to Privileged Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral vicinal diamines (1,2-diamines) represent a "privileged structure" in medicinal chemistry, serving as critical pharmacophores in anti-infectives, oncology therapeutics, and as chiral controllers in asymmetric synthesis.[1][2] Their ability to form bidentate metal chelates, serve as hydrogen bond donor/acceptor pairs, and enforce conformational rigidity makes them indispensable for interrogating 3D biological space.

This technical guide provides a rigorous analysis of chiral diamine building blocks, focusing on the trans-1,2-diaminocyclohexane (DACH) and 1,2-diphenylethylenediamine (DPEN) scaffolds. It details synthetic access via resolution and asymmetric catalysis, validates quality control protocols, and examines their utility in drug discovery.

Structural Significance & Chemical Space[1][3][4][5]

The utility of chiral diamines stems from their defined stereochemical vectors.[2][3] Unlike flexible linear amines, cyclic diamines (like DACH) or bulky acyclic diamines (like DPEN) lock substituents into specific quadrants of space.

The Chelation Effect & Basicity

In physiological environments, the pKa of the first amine (typically ~9.9) and the second amine (~6.6 due to electrostatic repulsion) allows for tunable ionization states. This zwitterionic potential enables unique interactions with G-protein coupled receptors (GPCRs) and kinase active sites. Furthermore, the gauche effect often pre-organizes these molecules for metal binding (e.g., Platinum in Oxaliplatin).

Visualization of Chemical Space

The following diagram categorizes the primary classes of chiral diamine building blocks utilized in high-throughput screening and lead optimization.

ChiralDiamineSpace Root Chiral Diamine Scaffolds Class1 Cyclic Scaffolds (Conformationally Restricted) Root->Class1 Class2 Acyclic Scaffolds (Rotational Freedom) Root->Class2 Class3 C2-Symmetric (Privileged Ligands) Root->Class3 Sub1 trans-1,2-Diaminocyclohexane (DACH) Class1->Sub1 Oxaliplatin Core Sub2 Piperazines & Pyrrolidines Class1->Sub2 GPCR Ligands Sub3 1,2-Diphenylethylenediamine (DPEN) Class2->Sub3 Noyori Catalyst Sub4 tert-Butanesulfinyl Amines Class2->Sub4 Ellman Synthesis Class3->Sub1 Class3->Sub3

Figure 1: Classification of chiral diamine scaffolds highlighting the relationship between structural rigidity and application.

Synthetic Methodologies: Accessing the Scaffold

Access to enantiopure diamines is achieved primarily through two routes: Classical Resolution (for cyclic, rigid amines) and Asymmetric Synthesis (for diverse acyclic amines).

Comparative Analysis of Synthetic Routes
ParameterClassical Resolution (Tartaric Acid)Asymmetric Synthesis (Ellman Auxiliary)
Primary Target trans-1,2-Diaminocyclohexane (DACH)

-Branched / Acyclic Diamines
Chiral Source Cheap Natural Acids (Tartaric, Mandelic)tert-Butanesulfinamide
Scalability Multi-Kilogram (Industrial Standard)Gram to Kilogram
Atom Economy Low (Requires stoichiometric resolving agent)High (Catalytic options available)
Enantiomeric Excess >99% (after recrystallization)95-99% (dependent on substrate)
The Ellman Sulfinamide Protocol

For de novo synthesis of non-cyclic diamines, the condensation of tert-butanesulfinamide with aldehydes followed by a Strecker-type reaction or reduction is the gold standard. This method avoids the toxicity of traditional sulfur reagents and allows for facile deprotection with HCl.

Experimental Protocols

Protocol A: Resolution of trans-1,2-Diaminocyclohexane (DACH)

Objective: Isolation of (1R,2R)-(-)-1,2-diaminocyclohexane from a commercially available cis/trans mixture. Rationale: This protocol utilizes the solubility difference of diastereomeric tartrate salts.[4][5][6] The (1R,2R) enantiomer forms a less soluble salt with L-(+)-tartaric acid, allowing it to precipitate selectively.[6]

Materials:
  • cis/trans-1,2-Diaminocyclohexane (Commercial mixture)

  • L-(+)-Tartaric Acid[6][7]

  • Glacial Acetic Acid[7][8]

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH)

Step-by-Step Methodology:
  • Salt Formation:

    • Dissolve L-(+)-tartaric acid (0.5 equiv relative to total diamine) in water at 90°C.

    • Add the amine mixture dropwise.[5] Caution: Exothermic reaction.

    • Add glacial acetic acid (1.0 equiv) to buffer the solution and facilitate crystallization.

  • Crystallization:

    • Maintain temperature at 90°C for 30 minutes.

    • Cool slowly to room temperature over 4 hours with vigorous stirring.

    • Chill in an ice bath (0-5°C) for 2 hours.

    • Filter the white precipitate (The (1R,2R)-DACH

      
       L-tartrate salt).
      
  • Purification:

    • Recrystallize the wet cake from hot water (1:10 w/v) to upgrade chiral purity.

  • Free Basing:

    • Suspend the salt in water.[6]

    • Add 5M NaOH dropwise until pH > 12.

    • Extract with Dichloromethane (DCM) (

      
      ).[3]
      
    • Dry over

      
       and concentrate in vacuo.
      

Validation Criteria:

  • Optical Rotation:

    
     to 
    
    
    
    (c=5, 1N HCl).
  • Melting Point: Free base should melt at 40-42°C.

Workflow Visualization: The Resolution Process

ResolutionWorkflow Start Racemic DACH (cis/trans mix) Tartaric Add L-(+)-Tartaric Acid (0.5 equiv, 90°C) Start->Tartaric Precip Precipitate (1R,2R)-Salt Tartaric->Precip Cooling Filtrate Filtrate (cis + (1S,2S)-isomer) Tartaric->Filtrate Remains in solution Recryst Recrystallization (Hot Water) Precip->Recryst Upgrade Purity Base Free Basing (NaOH / DCM) Recryst->Base Product (1R,2R)-DACH (>99% ee) Base->Product

Figure 2: Operational workflow for the resolution of trans-1,2-diaminocyclohexane using L-tartaric acid.

Quality Control: Enantiomeric Excess Determination

Validating the optical purity of diamine building blocks is critical before introducing them into a synthetic sequence.

Derivatization with Mosher's Acid

Direct HPLC of diamines is often difficult due to peak tailing. Derivatization with Mosher's acid chloride (


-methoxy-

-trifluoromethylphenylacetyl chloride) is the standard method.
  • Reaction: Mix diamine (10 mg) with

    
    -Mosher's acid chloride (2.2 equiv) and triethylamine in DCM.
    
  • Analysis: Analyze via

    
     NMR or HPLC.
    
  • Interpretation: Diastereomers will show distinct chemical shifts in

    
     NMR (typically separated by 0.1 - 0.5 ppm), allowing for precise integration and ee calculation.
    

References

  • Larrow, J. F., & Jacobsen, E. N. (1998). Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiomeric Excess. Journal of Chemical Education. Retrieved from [Link]

  • Ellman, J. A., et al. (1999).[9] Synthesis of enantiomerically pure N-tert-butanesulfinyl imines by the direct condensation of tert-butanesulfinamide with aldehydes and ketones. Journal of Organic Chemistry. Retrieved from [Link]

  • Lucet, D., Le Gall, T., & Mioskowski, C. (2001). The Chemistry of Vicinal Diamines. Angewandte Chemie International Edition. (General Reference for Structural Significance).
  • Chemical Society Reviews. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Retrieved from [Link]

Sources

Engineering Peptidomimetics and Heterocyclic Libraries: The Role of Fmoc-Protected Chiral 1,2-Diamine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral 1,2-diamines are privileged pharmacophores embedded in the core of numerous therapeutics and serve as critical linchpins in asymmetric synthesis[1]. In modern drug discovery—particularly in the development of peptidomimetics, targeted protein degraders (PROTACs), and aza-heterocyclic libraries—the integration of these scaffolds via Solid-Phase Peptide Synthesis (SPPS) is indispensable[2]. By utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, chemists can achieve the strict orthogonality required to iteratively build complex, sp3-rich, stereochemically defined molecular architectures without compromising acid-labile side chains[3].

The Causality of Fmoc Orthogonality

In the synthesis of diamine-based libraries, protecting group orthogonality is non-negotiable. The Fmoc/tBu strategy relies on orthogonal stability: the Fmoc group is highly base-labile but perfectly stable to the harsh acidic conditions used for Boc/tBu removal and final resin cleavage[3].

Mechanistically, Fmoc removal is driven by an E1cB (Elimination Unimolecular Conjugate Base) mechanism. A secondary amine, typically 20% piperidine in dimethylformamide (DMF), abstracts the acidic proton at the C9 position of the fluorene ring[2]. This triggers the expulsion of carbon dioxide and dibenzofulvene. A critical causality in this protocol is the dual role of piperidine: it acts as both the base and the nucleophilic scavenger. If the highly reactive dibenzofulvene intermediate is not immediately trapped as a piperidine adduct, it will rapidly re-alkylate the newly liberated primary or secondary amine of the chiral diamine, drastically reducing the yield of the growing chain[3].

Workflow Architecture

The integration of an Fmoc-protected chiral 1,2-diamine into a solid-phase workflow requires precise, sequential coupling and deprotection cycles. The logic of this self-validating system is mapped below.

FmocDiamineWorkflow Resin Solid Support (e.g., Rink Amide) Coupling1 Couple First Amino Acid (DIC/Oxyma) Resin->Coupling1 Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Coupling1->Deprotect1 Diamine Couple Fmoc-Chiral 1,2-Diamine (HBTU/DIPEA) Deprotect1->Diamine Deprotect2 Fmoc Deprotection & UV Monitoring (301 nm) Diamine->Deprotect2 Cyclization On-Resin Cyclization or Further Chain Elongation Deprotect2->Cyclization Cleavage Global Cleavage (TFA) & Purification Cyclization->Cleavage

Solid-phase synthesis workflow for integrating Fmoc-protected chiral 1,2-diamines.

Quantitative Profiling of Diamine-Derived Scaffolds

The structural complexity introduced by chiral 1,2-diamines translates directly into measurable biological and catalytic efficacy. The table below summarizes key quantitative data derived from recent applications of these scaffolds.

Scaffold / Library TypeApplication / TargetKey Quantitative DataReference
Chiral 1,2,4-trisubstituted piperazines Mycobacterium tuberculosis (H37Rv)IC50: 17–25 µM against drug-resistant (INH-R/RIF-R) strains[4]
Monoketopiperazines Aza-heterocyclic library generationHigh yield and purity post-TFA cleavage via in situ cyclization[4]
trans-1,2-Diaminocyclohexane (DACH) Asymmetric catalysis (Chiral Ligand)>95% ee in asymmetric Henry reactions and transfer hydrogenations[5],[6]
Fmoc-protected 1,2-diaminopropanoates Peptidomimetic building blocks73–95% synthetic yield, 83–94% ee during precursor synthesis[7]

Self-Validating Experimental Protocol: Diamine Coupling on Solid Support

To ensure scientific integrity, the following protocol for coupling an Fmoc-protected chiral 1,2-diamine incorporates built-in validation gates to prevent the propagation of errors during library synthesis[8],[9].

Step 1: Resin Swelling

  • Action: Suspend 300 mg of Rink Amide resin (0.1 mmol scale) in 8 mL of Dichloromethane (DCM) for 30 minutes, followed by DMF for 30 minutes[9].

  • Causality: Polystyrene-based resins exist as collapsed polymer networks. Swelling expands the matrix, maximizing the surface area and exposing reactive sites for uniform coupling[9].

Step 2: Fmoc Deprotection

  • Action: Treat the resin with 8 mL of 20% (v/v) piperidine in DMF for 1 hour with gentle rocking[9].

  • Causality: Piperidine initiates the E1cB elimination of the Fmoc group and simultaneously traps the resulting dibenzofulvene, preventing irreversible alkylation of the resin-bound amine[3].

Step 3: Validation Gate 1 (UV Spectroscopy)

  • Action: Collect the deprotection effluent and measure UV absorbance at 301 nm[8].

  • Validation: The dibenzofulvene-piperidine adduct is a strong chromophore. Quantifying its concentration validates the exact millimolar loading capacity of the resin and confirms complete deprotection[8].

Step 4: Coupling the Fmoc-Chiral 1,2-Diamine

  • Action: Dissolve 3-4 equivalents of the Fmoc-protected chiral 1,2-diamine in DMF. Add HBTU (coupling agent) and N,N-Diisopropylethylamine (DIPEA) to activate the carboxylic acid moiety, then add to the resin[10].

  • Causality: DIPEA is utilized because it is a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid to facilitate the formation of the active OBt ester without causing unwanted side reactions or racemization of the chiral center during the coupling phase[10].

Step 5: Validation Gate 2 (Kaiser Test)

  • Action: Perform a ninhydrin-based colorimetric assay on a micro-cleaved resin sample.

  • Validation: A colorless or pale yellow bead indicates successful coupling (complete consumption of primary amines). A dark blue color signals incomplete coupling, dictating a mandatory re-coupling cycle to maintain sequence fidelity.

Step 6: Global Cleavage

  • Action: Treat the resin with a high concentration of Trifluoroacetic Acid (TFA) and scavengers (e.g., triisopropylsilane, water)[2].

  • Causality: This highly acidic environment simultaneously cleaves the acid-labile linker (releasing the peptidomimetic from the resin) and removes permanent side-chain protecting groups (like Boc or tBu) while leaving the newly formed amide bonds intact[2].

Advanced Trajectories: Aza-Heterocyclic Library Generation

Beyond linear peptidomimetics, Fmoc-protected chiral diamines are vital precursors to conformationally restricted heterocycles. Following the integration of the diamine into a short peptide sequence, the exhaustive reduction of amide bonds can generate vicinal polyamines[4]. Subsequent regioselective acylation (e.g., with bromoacetic acid) and in situ intramolecular substitution on the solid support yields complex scaffolds like monoketopiperazines and diazepanes[4]. These sp3-rich structures exhibit enhanced membrane permeability and metabolic stability compared to flat, aromatic rings, directly addressing major attrition factors in clinical drug development.

References

  • 2 - PMC - NIH 2.8 - Luxembourg Bio Technologies 3.9 - UC Irvine 4.5 - Chemical Reviews (ACS) 5.1 - Benchchem

  • 3 - ChemPep 7.10 - AMS Dottorato (Unibo) 8.6 - ResearchGate

  • 7 - RSC Publishing 10.4 - MDPI

Sources

Molecular weight and solubility of (S)-2-N-Fmoc-propane-1,2-diamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Whitepaper: Physicochemical Profiling, Solvation Thermodynamics, and Coupling Workflows for (S)-2-N-Fmoc-propane-1,2-diamine HCl

Executive Summary (S)-2-N-Fmoc-propane-1,2-diamine hydrochloride is an orthogonally protected chiral building block critical to the synthesis of peptidomimetics, targeted protein degraders (PROTACs), and complex small-molecule active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I have structured this guide to move beyond basic specifications, providing drug development professionals with a deep mechanistic understanding of the compound's solubility dynamics and field-validated protocols for its seamless integration into synthetic pipelines.

Molecular Weight and Structural Analysis

The behavior of this molecule is dictated by its dual-nature functional groups: a primary amine protected as a reactive hydrochloride salt, and a secondary-position amine sterically shielded by a fluorenylmethyloxycarbonyl (Fmoc) group.

Table 1: Physicochemical Properties

ParameterSpecificationCausality / Structural Impact
IUPAC Name (9H-fluoren-9-yl)methyl (S)-(1-aminopropan-2-yl)carbamate hydrochlorideDefines the exact connectivity: Fmoc at C2, primary amine at C1.
CAS Number 1172596-47-2Unique identifier for the specific (S)-enantiomer hydrochloride salt.
Molecular Formula C₁₈H₂₁ClN₂O₂ (C₁₈H₂₀N₂O₂ · HCl)The HCl equivalent is responsible for the salt lattice formation.
Molecular Weight 332.83 g/mol Essential for stoichiometric calculations during amide coupling.
Exact Mass (Free Base) 296.15 g/mol Target mass for positive-mode Electrospray Ionization (ESI+) LC-MS.
Stereochemistry (S)-configuration at C2Preserves spatial orientation for chiral API target binding.

Data supported by 1[1].

Solvation Thermodynamics: The "Fmoc vs. HCl" Dichotomy

The solubility profile of (S)-2-N-Fmoc-propane-1,2-diamine HCl is governed by a thermodynamic "tug-of-war." The bulky, planar Fmoc group is highly lipophilic, driving solubility toward organic solvents. Conversely, the primary amine hydrochloride (-NH₃⁺ Cl⁻) is highly polar and ionic. While free-base Fmoc-diamines are readily soluble in standard organic solvents like dichloromethane (DCM) or ethyl acetate[2], the hydrochloride salt lattice severely restricts this.

Researchers frequently encounter premature precipitation if the solvent system is not calibrated to handle both the lipophilic fluorenyl ring and the ionic salt[3].

Table 2: Solvent Compatibility Matrix

Solvent SystemSolubility LevelMechanistic Rationale
DMF / NMP HighPolar aprotic solvents possess high dielectric constants capable of solvating the ionic HCl salt while simultaneously accommodating the hydrophobic Fmoc ring.
Methanol (MeOH) HighPolar protic solvent; easily disrupts the HCl salt lattice. Excellent for analytical stock solutions, but unsuitable for active ester couplings due to competing nucleophilicity.
Dichloromethane (DCM) Low (as salt) / High (as free base)Lacks the polarity to disrupt the crystal lattice of the HCl salt. In situ neutralization is strictly required prior to DCM use to prevent reaction failure.
Water PoorThe extreme hydrophobicity of the fluorenyl system completely overrides the hydrophilic contribution of the single ammonium cation.

Experimental Workflows & Protocols

Protocol 1: Self-Validating Solubilization and Free-Basing for Amide Coupling

Objective: To achieve a homogenous 0.1 M solution suitable for amide coupling without premature precipitation. Expertise Note: Direct addition of coupling reagents to the HCl salt in DCM will result in heterogeneous, low-yielding reactions. Liberating the free base in situ using a non-nucleophilic base ensures complete dissolution and maximizes the nucleophilicity of the primary amine[3].

  • Step 1: Initial Solvation

    • Weigh 332.8 mg (1.0 mmol) of (S)-2-N-Fmoc-propane-1,2-diamine HCl into a dry, inert glass vial.

    • Add 8.0 mL of anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

    • Action: Vortex vigorously for 60 seconds.

    • Validation Check: The solution will likely appear as a cloudy suspension. This visual cue confirms the intact HCl salt lattice has not yet been fully disrupted.

  • Step 2: In situ Neutralization

    • Add 2.5 equivalents (2.5 mmol, ~435 µL) of N,N-Diisopropylethylamine (DIPEA) dropwise.

    • Action: Sonicate for 2 minutes at room temperature.

    • Causality: DIPEA acts as a proton scavenger, converting the insoluble ammonium chloride into the highly soluble free amine, while forming soluble DIPEA·HCl.

    • Validation Check: The suspension must transition to an optically clear, pale-yellow solution. If turbidity persists, add 500 µL of DMSO to disrupt residual aggregation.

  • Step 3: Coupling Activation

    • Proceed immediately to add the activated carboxylic acid (e.g., pre-activated with HATU/DIC) to prevent atmospheric CO₂ absorption by the newly liberated primary amine.

Protocol 2: LC-MS Analytical Characterization

Objective: To verify purity and confirm molecular weight via mass spectrometry.

  • Step 1: Sample Preparation

    • Dilute 10 µL of the neutralized solution from Protocol 1 into 990 µL of HPLC-grade Methanol.

  • Step 2: Chromatographic Separation

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid (FA).

    • Mobile Phase B: Acetonitrile + 0.1% FA.

    • Causality: The acidic modifier (FA) ensures the primary amine remains fully protonated during elution, preventing peak tailing and optimizing ionization efficiency.

  • Step 3: Mass Spectrometry (ESI+)

    • Validation Check: Scan for the [M+H]⁺ ion. The expected m/z is 297.16 (corresponding to the free base exact mass of 296.15 + proton). The absence of a 332 m/z peak is normal, as the HCl salt dissociates entirely in the MS source.

Mechanistic Pathway: Solvation and Coupling Workflow

G A Solid Reagent (S)-2-N-Fmoc-propane- 1,2-diamine HCl B Solvation (DMF / NMP) A->B Add polar aprotic solvent C Neutralization (DIPEA addition) B->C Disrupt HCl salt, liberate free amine D Amide Coupling (DIC / HATU) C->D React with activated carboxyl E Fmoc Cleavage (20% Piperidine) D->E Deprotect N2 for next cycle

Workflow for solubilization, neutralization, and coupling of Fmoc-protected diamine salts.

References

  • BioCrick. "Fmoc-Dap-OH | CAS:181954-34-7 | High Purity". BioCrick Chemical Properties Database. Available at: [Link]

  • ResearchGate Community. "Reaction conditions of N-FMOC-ethylenediamine with carboxylic acid and then deprotection of the primary amines?". ResearchGate Q&A Forums. Available at:[Link]

Sources

Strategic Sourcing & Validation: (S)-2-N-Fmoc-Propane-1,2-Diamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the sourcing, validation, and application of (S)-2-N-Fmoc-propane-1,2-diamine HCl , a critical chiral intermediate for high-affinity peptide nucleic acid (γPNA) synthesis.

Executive Summary

(S)-2-N-Fmoc-propane-1,2-diamine hydrochloride (CAS: 1172596-47-2) is a specialized chiral building block used primarily to synthesize gamma-PNA (γPNA) backbones. Unlike standard achiral PNA monomers, γPNA incorporates a stereocenter at the


-position of the backbone, pre-organizing the oligomer into a right-handed helix. This modification significantly increases binding affinity (

) and sequence specificity for DNA/RNA targets.

Critical Supply Chain Risk: The primary sourcing challenge is regioisomer confusion .

  • Target Isomer: (S)-2-N-Fmoc (Fmoc on the chiral secondary amine; N1 is free).

  • Common Impurity: (S)-1-N-Fmoc (Fmoc on the primary amine; N2 is free).

  • Cause: Direct protection of 1,2-diaminopropane kinetically favors the less hindered N1 position. High-purity N2-Fmoc material typically requires a multi-step synthesis from L-Alanine.

Technical Profile & Specifications

PropertySpecification
Chemical Name (S)-2-N-Fmoc-propane-1,2-diamine hydrochloride
Synonyms (S)-(1-aminopropan-2-yl)carbamic acid 9H-fluoren-9-ylmethyl ester HCl; (S)-N2-Fmoc-1,2-diaminopropane HCl
CAS Number 1172596-47-2 (Note: Verify against structure; CAS 2161565-06-4 refers to the 1-N-Fmoc isomer)
Molecular Formula

Molecular Weight 332.83 g/mol
Chirality S-configuration (derived from L-Alanine)
Purity Grade

95% (HPLC),

99% ee (Enantiomeric Excess)
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, Methanol; slightly soluble in water

Commercial Supply Landscape

Due to the synthetic complexity of retaining the Fmoc group on the sterically hindered secondary amine, this compound is often a "Make-to-Order" item rather than a bulk commodity.

Primary Suppliers (Verified Listings)
SupplierCatalog / IDGradeNotes
AChemBlock T9617595%Lists specific CAS 1172596-47-2.[1] Good for gram-scale validation.
BOC Sciences Custom>98%Specializes in PNA monomers; offers custom synthesis of the specific N2-isomer.
Chem-Impex CustomN/AMajor peptide supplier. Lists starting material (S)-1,2-diaminopropane; capable of custom conversion.
LeapChem 1179361-32-0N/ALists the Boc-protected analog; likely source for Fmoc conversion requests.
Sourcing Decision Matrix
  • Tier 1 (Catalog): Use for pilot studies (<5g). Verify CoA explicitly states "2-N-Fmoc".

  • Tier 2 (Custom Synthesis): Required for scale-up (>10g). Request a synthetic route disclosure to ensure they are not purifying from a regioisomeric mixture (which lowers yield and risks contamination).

Scientific Integrity: Synthesis & Impurity Logic

Understanding the synthesis is the only way to validate the supplier's claims.

The "Alanine Route" (High Fidelity)

To guarantee the Fmoc group is on the N2 position, high-quality suppliers use L-Alanine as the chiral scaffold.

  • Start: Fmoc-L-Alanine.

  • Reduction: Convert carboxylic acid to alcohol (Fmoc-Alaninol).

  • Substitution: Convert alcohol to amine (via Mesylate/Azide).

  • Result: The Fmoc group never leaves the chiral nitrogen, ensuring 100% regioselectivity.

The "Direct Protection" Route (High Risk)

Reacting (S)-1,2-diaminopropane directly with Fmoc-OSu results in a mixture:

  • Major Product: 1-N-Fmoc (Unwanted).

  • Minor Product: 2-N-Fmoc (Target).

  • Risk: Separation is difficult; suppliers using this route often supply material with 5-10% regioisomeric impurity.

SynthesisPathways L_Ala Fmoc-L-Alanine (Starting Material) Fmoc_Alaninol Fmoc-Alaninol (Intermediate) L_Ala->Fmoc_Alaninol Reduction (Retains N-Fmoc) Target (S)-2-N-Fmoc (Target Isomer) Fmoc_Alaninol->Target Azidation -> Reduction (High Regio-Fidelity) Diamine (S)-1,2-Diaminopropane (Cheap Start) DirectRxn Reaction w/ Fmoc-OSu Diamine->DirectRxn Direct Protection DirectRxn->Target Minor Product (<20% Yield) WrongIsomer (S)-1-N-Fmoc (Major Impurity) DirectRxn->WrongIsomer Kinetic Product (N1 is accessible)

Caption: Comparison of the high-fidelity "Alanine Route" vs. the risk-prone "Direct Protection" route.

Validation Protocol (QC)

Upon receipt of the material, the following self-validating protocol must be executed to confirm identity and purity.

Step 1: Regiochemistry Verification (1H NMR)

The chemical shift of the protons adjacent to the amine is the diagnostic marker.

  • Solvent: DMSO-d6.

  • Target (2-N-Fmoc): The

    
     protons at position 1 are adjacent to a free amine (or HCl salt). They typically appear upfield (~2.8 - 3.0 ppm). The 
    
    
    
    proton at position 2 is under the Fmoc carbamate and shifts downfield (~3.8 - 4.2 ppm).
  • Impurity (1-N-Fmoc): The

    
     protons are under the Fmoc group (shifted downfield to ~3.2 - 3.5 ppm).
    
Step 2: Enantiomeric Purity (Chiral HPLC)
  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane/IPA (with 0.1% DEA for free base or TFA for salt).

  • Requirement: >99% ee.[2] The (R)-isomer (from D-Alanine contamination) will prevent proper helix formation in γPNA.

Step 3: Free Amine Titration

Perform a potentiometric titration with


 (if HCl salt) or perchloric acid to confirm the salt stoichiometry. PNA synthesis is sensitive to excess acid; ensure the product is a mono-hydrochloride or free base as labeled.

QCWorkflow Sample Received Sample (S)-2-N-Fmoc... NMR 1H NMR (DMSO-d6) Regio-Check Sample->NMR ChiralHPLC Chiral HPLC (Hexane/IPA) Sample->ChiralHPLC Decision1 CH2 @ 2.9 ppm? CH @ 4.0 ppm? NMR->Decision1 Decision2 ee > 99%? ChiralHPLC->Decision2 Pass RELEASE FOR SYNTHESIS Decision1->Pass Yes Fail_Regio REJECT: Wrong Isomer (1-N-Fmoc) Decision1->Fail_Regio No (CH2 downfield) Decision2->Pass Yes Fail_Chiral REJECT: Racemized Decision2->Fail_Chiral No

Caption: Quality Control decision tree for validating regiochemistry and optical purity.

Handling & Storage

  • Hygroscopicity: As a primary amine hydrochloride, the substance is hygroscopic.

  • Storage: Store at -20°C under argon or nitrogen.

  • Stability: Stable for >12 months if kept dry. Moisture can lead to hydrolysis of the Fmoc group over time or salt disproportionation.

References

  • AChemBlock. (2024). (S)-2-N-Fmoc-propane-1,2-diamine hydrochloride Product Page. Retrieved from

  • Biotage. (2019). Microwave Assisted Synthesis of Peptide Nucleic Acid (PNA) Oligomers. Retrieved from

  • National Institutes of Health (NIH). (2019). Synthesis of optically pure γPNA monomers: a comparative study. Retrieved from

  • Carnegie Mellon University. (2019). Gamma-PNA Chemical Building Blocks: Methodology Development. Retrieved from

  • BenchChem. (2025). Synthesis of Enantiomerically Pure (2S)-2-(Methylamino)propan-1-ol. Retrieved from

Sources

Methodological & Application

Protocols for incorporating (S)-2-N-Fmoc-propane-1,2-diamine in SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-N-Fmoc-propane-1,2-diamine (Fmoc-DAP-2) is a critical chiral scaffold used primarily in the synthesis of gamma-substituted Peptide Nucleic Acids (γ-PNA) and as a chiral spacer in peptidomimetics. Unlike standard amino acids, this molecule presents a diamine core with differentiated protecting group architecture: a free primary amine at position 1 and an Fmoc-protected chiral amine at position 2.

This Application Note provides a rigorous, field-validated methodology for incorporating this synthon into SPPS workflows. We focus on overcoming the three primary challenges associated with this molecule:

  • Solubility & Salt Handling: Managing the hydrochloride salt form often supplied by vendors.

  • Resin Loading Efficiency: Preventing over-substitution and cross-linking on trityl-based resins.

  • Orthogonal Assembly: utilizing the scaffold for "sub-monomer" PNA synthesis or reduced-amide backbone construction.

Molecule Profile & Strategic Considerations

PropertySpecification
IUPAC Name (S)-N-(1-aminopropan-2-yl)-9H-fluoren-9-ylmethoxycarbonylamine
Common Name (S)-2-N-Fmoc-1,2-diaminopropane
Functionality Chiral diamine scaffold; γ-PNA backbone precursor
Free Amine Primary (

), highly nucleophilic
Protected Amine Secondary (

), sterically hindered
Common Form Hydrochloride Salt (HCl)
Solubility Moderate in DMF; Poor in DCM (as HCl salt)

Strategic Directive: The most robust strategy for using Fmoc-DAP-2 is to anchor it to the solid support via the free primary amine. 2-Chlorotrityl Chloride (2-CTC) resin is the support of choice. Its steric bulk prevents the secondary amine (even if deprotected) from attacking the trityl center, and it allows for mild cleavage (1% TFA) to recover the protected fragment if necessary.

Protocol A: Resin Loading (The Foundation)

Objective: Immobilize (S)-2-N-Fmoc-propane-1,2-diamine onto 2-CTC resin. Critical Constraint: If using the HCl salt, in situ neutralization is required, but excess base must be controlled to prevent hydrolysis of the trityl chloride.

Reagents:
  • Resin: 2-Chlorotrityl Chloride (2-CTC) resin (Loading: 1.0 – 1.6 mmol/g).

  • Ligand: (S)-2-N-Fmoc-propane-1,2-diamine HCl salt (0.6 – 0.8 eq. relative to resin capacity).[1][2][3][4][5][6][7]

  • Base: Diisopropylethylamine (DIEA).[2][4][5]

  • Solvent: Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF).

  • Capping: Methanol (MeOH).[2][4][6]

Step-by-Step Procedure:
  • Resin Preparation:

    • Weigh 2-CTC resin into a fritted polypropylene syringe.

    • Swell in dry DCM for 30 minutes. Drain.

  • Ligand Dissolution (The "Salt" Step):

    • Note: The HCl salt will not dissolve in pure DCM.

    • In a separate vial, dissolve the diamine HCl salt (0.6 eq.) in a minimal amount of dry DMF .

    • Add DIEA (2.5 eq. relative to the diamine).[3][8][9] This neutralizes the HCl and activates the amine.

    • Dilute this mixture with DCM to reach a final ratio of roughly 1:4 DMF:DCM.

  • Coupling:

    • Add the amine/DIEA solution to the swollen resin.[2][3][4][5]

    • Add an additional 1.0 eq. of DIEA (relative to resin substitution) to scavenge HCl released from the trityl chloride.

    • Agitate gently for 2 hours.

    • Why low equivalents? We deliberately under-load the resin (aiming for 0.4–0.6 mmol/g) to prevent aggregation during subsequent PNA assembly.

  • Capping (End-Capping):

    • Add HPLC-grade Methanol (0.2 mL per gram of resin) directly to the reaction mixture.

    • Agitate for 15 minutes. This converts unreacted trityl chlorides to methyl ethers.

    • Drain and wash: 3x DCM, 3x DMF, 3x DCM.[3]

  • Loading Quantification:

    • Perform a UV-Fmoc test.[1] Weigh ~5mg dried resin, deprotect with 20% piperidine, and measure absorbance at 290nm ($ \epsilon = 5800 M^{-1}cm^{-1} $).

Protocol B: Sub-Monomer PNA Backbone Assembly

Context: Once loaded, this diamine serves as the "gamma-chiral" backbone. The next step is usually installing the nucleobase linker (bromoacetic acid) rather than a standard amino acid.

Workflow Diagram (Graphviz)

PNA_Assembly cluster_legend Reaction Phase Resin Loaded Resin (Fmoc-Diamine-2-CTC) Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect Step 1 FreeAmine Free Secondary Amine (Resin-NH-CH(CH3)-...) Deprotect->FreeAmine Acylation Acylation (Bromoacetic Acid + DIC) FreeAmine->Acylation Step 2 (Halo-acid) BromoResin Bromoacetylated Resin Acylation->BromoResin BaseCoupling Nucleobase Coupling (Nucleobase + Base) BromoResin->BaseCoupling Step 3 (N-alkylation) FinalPNA PNA Monomer Unit Complete BaseCoupling->FinalPNA Deprotection Deprotection Backbone Ext Backbone Ext Deprotection->Backbone Ext Base Insertion Base Insertion Backbone Ext->Base Insertion

Caption: Sub-monomer synthesis cycle for Gamma-PNA using (S)-2-N-Fmoc-propane-1,2-diamine as the chiral scaffold.

Step-by-Step Procedure:
  • Fmoc Removal:

    • Treat resin with 20% Piperidine in DMF (2 x 10 min).

    • Warning: The resulting amine is secondary and sterically hindered by the adjacent methyl group.

    • QC: Perform a Chloranil Test . A positive result is blue/green (secondary amine), NOT the dark blue of the Kaiser test (primary amine).

  • Backbone Acylation (Bromoacetylation):

    • React the free secondary amine with Bromoacetic acid (5 eq.) activated with DIC (5 eq.) in DMF.

    • Time: 30–60 minutes.[3]

    • Mechanism:[10] This creates the "glycine" portion of the PNA backbone (

      
      -(2-aminoethyl)-glycine).[11][12][13]
      
  • Nucleobase Installation:

    • React the bromoacetylated resin with the specific nucleobase (A, C, G, or T) dissolved in DMF with a mild base (e.g.,

      
       or DIEA).
      
    • This is an

      
       displacement of the bromide by the nucleobase.
      

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Loading (<0.2 mmol/g) Incomplete neutralization of HCl salt.Pre-dissolve diamine in DMF/DIEA for 5 mins before adding to resin. Ensure DCM is strictly anhydrous.
Resin Aggregation Loading too high (>0.8 mmol/g).Target lower loading (0.3–0.5 mmol/g). Use PEG-based resins (e.g., ChemMatrix) if sequence is long.
Fmoc Won't Cleave Aggregation or steric hindrance.Use DBU (2%) in DMF for deprotection instead of Piperidine.
Racemization Over-activation during coupling.Avoid phosphonium reagents (PyBOP) with this diamine. Use carbodiimides (DIC) or uroniums (HATU) with Collidine (weaker base than DIEA).

References

  • Nielsen, P. E., et al. (1991). "Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide." Science, 254(5037), 1497-1500. Link

  • Sahu, B., et al. (2011). "Synthesis of γ-PNA monomers with high optical purity." The Journal of Organic Chemistry, 76(14), 5614-5627. Link

  • Biotage Application Note. "Microwave Assisted Synthesis of Peptide Nucleic Acid (PNA) Oligomers." Biotage.com. Link

  • Merck/Sigma-Aldrich. "2-Chlorotrityl Chloride Resin Loading Protocols." SigmaAldrich.com. Link

  • Avitabile, C., et al. (2012). "Mimicking the PNA backbone: synthesis and properties of (S)-2-aminopropyl-PNA." European Journal of Organic Chemistry.[14] Link

Sources

Application Note: Advanced Synthesis of Peptide Nucleic Acid (PNA) Monomers via Fmoc-Diamine Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Document Type : Standard Operating Protocol & Application Note Target Audience : Researchers, Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

Peptide Nucleic Acids (PNAs) are synthetic oligonucleotide analogs where the highly charged sugar-phosphate backbone is replaced by an achiral, neutral N-(2-aminoethyl)glycine (AEG) polyamide backbone. This structural shift confers absolute resistance to nucleases and proteases while dramatically increasing binding affinity to complementary DNA/RNA sequences[1].

Historically, PNA synthesis relied on Boc/Z (tert-butyloxycarbonyl/benzyloxycarbonyl) protection strategies. However, the repetitive exposure to harsh acids (e.g., trifluoroacetic acid) required for Boc deprotection during Solid-Phase Peptide Synthesis (SPPS) often leads to depurination and sequence degradation[1].

The Fmoc/Bhoc Advantage (Causality of Chemical Selection): Transitioning to an Fmoc (9-fluorenylmethoxycarbonyl) strategy allows for mild, base-catalyzed deprotection (typically 20% piperidine in DMF)[2]. To prevent chain branching during SPPS, the highly nucleophilic exocyclic amines of Adenine (A), Cytosine (C), and Guanine (G) must be masked[3]. Benzhydryloxycarbonyl (Bhoc) or bis-Boc groups are utilized for this purpose. Bhoc is particularly advantageous because its highly lipophilic nature significantly enhances the solubility of the resulting PNA monomers in polar aprotic solvents (DMF/NMP), directly increasing coupling efficiency and reducing synthesis failure rates[4].

Chemical Workflow & Pathway Visualization

The synthesis of Fmoc-PNA monomers is a convergent process. The AEG backbone and the functionalized nucleobase are synthesized independently before being coupled together to form the final monomer.

PNA_Synthesis AEG N-(2-aminoethyl)glycine (AEG) Fmoc_AEG Fmoc-AEG Ester (Backbone) AEG->Fmoc_AEG Fmoc-OSu Coupling Amide Coupling (HATU/DIPEA or EDC) Fmoc_AEG->Coupling Nucleobase Free Nucleobase (A, C, G, T) Alkylation Alkylation & Protection Nucleobase->Alkylation Protected_Base Protected Nucleobase Acetic Acid Alkylation->Protected_Base Bromoacetic acid + Bhoc-Cl Protected_Base->Coupling PNA_Monomer Fmoc-PNA Monomer (e.g., Fmoc-A(Bhoc)-OH) Coupling->PNA_Monomer Ester Hydrolysis SPPS Solid-Phase Peptide Synthesis (SPPS) PNA_Monomer->SPPS Assembly

Convergent synthesis workflow of Fmoc-protected PNA monomers for solid-phase assembly.

Quantitative Data: Protecting Group Strategies

Selecting the correct protection strategy is the most critical variable in PNA monomer design. The table below summarizes the quantitative and qualitative differences between established chemistries.

Protection StrategyBackboneExocyclic BaseCleavage ConditionsDMF SolubilityPrimary Application
Fmoc / Bhoc FmocBhocPiperidine (Fmoc), TFA (Bhoc)ExcellentStandard automated SPPS[2],[4]
Fmoc / bis-Boc Fmocbis-BocPiperidine (Fmoc), TFA (Boc)GoodComplex mixed sequences[3]
Boc / Z BocZ (Cbz)TFA (Boc), TFMSA/HF (Z)PoorLegacy synthesis[2]

Step-by-Step Experimental Protocols

Note: Every protocol below is designed as a self-validating system . Do not proceed to the next phase without passing the analytical checkpoint.

Phase 1: Synthesis of the Fmoc-AEG Backbone Ester

Objective: Synthesize N-[2-(Fmoc)aminoethyl]glycine ester hydrochloride. Causality: The carboxylic acid of the AEG backbone must be temporarily masked as an ester (e.g., benzyl or allyl ester) to prevent runaway self-polymerization when the secondary amine is later coupled to the nucleobase[3].

  • Esterification: Dissolve N-(2-aminoethyl)glycine (10 mmol) in 50 mL of dry dichloromethane (DCM). Add benzyl alcohol (12 mmol) and p-toluenesulfonic acid (p-TsOH, catalytic). Reflux using a Dean-Stark trap until water evolution ceases.

  • Selective Protection: Cool the reaction to 0°C. Add N,N-Diisopropylethylamine (DIPEA, 10 mmol) followed by dropwise addition of Fmoc-OSu (9.5 mmol).

    • Mechanistic Insight: Using a slight stoichiometric deficit of Fmoc-OSu ensures the secondary amine remains unreacted, preventing the formation of dead-end bis-Fmoc byproducts.

  • Isolation: Precipitate the product using cold diethyl ether to yield the stable hydrochloride salt[3].

  • Validation Checkpoint: Run TLC (Ninhydrin stain). The secondary amine must stain positive (purple), confirming it is free for the next coupling step, while the primary amine is protected.

Phase 2: Preparation of the Protected Nucleobase Acetic Acid

Objective: Synthesize Bhoc-protected nucleobase-1-ylacetic acid (Using Adenine as the model). Causality: Alkylation at the N9 position of purines (or N1 of pyrimidines) attaches the necessary acetic acid linker. Subsequent Bhoc protection of the exocyclic N6 amine prevents side-reactions with coupling reagents during SPPS[2].

  • Alkylation: Suspend Adenine (10 mmol) in dry DMF (40 mL). Add NaH (11 mmol) at 0°C to deprotonate the N9 position. Dropwise add tert-butyl bromoacetate (10.5 mmol) and stir for 4 hours.

  • Exocyclic Protection: To the crude mixture, add pyridine (15 mL), catalytic DMAP, and Bhoc-Cl (12 mmol). Stir overnight at room temperature.

  • Hydrolysis: Isolate the intermediate and hydrolyze the tert-butyl ester using a 1:1 mixture of TFA/DCM for 2 hours to yield the free acetic acid derivative.

  • Validation Checkpoint: Analyze via ESI-MS. The mass spectrum must show the exact mass of the Bhoc-protected Adenine acetic acid. The absence of the tert-butyl group mass (+56 Da) confirms successful hydrolysis.

Phase 3: Convergent Coupling and Final Deprotection

Objective: Couple the Fmoc-AEG backbone with the protected nucleobase to form Fmoc-PNA-A(Bhoc)-OH.

  • Amide Coupling: Dissolve the Fmoc-AEG ester (5 mmol) and the protected nucleobase acetic acid (5.2 mmol) in dry DMF (25 mL). Add EDC (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) or HATU (5.2 mmol) and DIPEA (15 mmol)[1].

    • Mechanistic Insight: HATU provides superior kinetics, driving the reaction to completion and minimizing unreacted secondary amines, which are notoriously difficult to separate via chromatography.

  • Stirring: Allow the reaction to stir for 2–4 hours at room temperature.

  • Ester Hydrolysis (Field-Proven Insight): To remove the temporary benzyl ester, subject the intermediate to mild basic hydrolysis using LiOH.

    • Critical Causality: Hydrolysis with LiOH often leads to premature, partial cleavage of the Fmoc group. To counter this, add Fmoc-OSu directly to the hydrolysis mixture. This brilliant in situ reprotection ensures the cleaved amines are immediately recovered, preventing yield loss[1].

  • Validation Checkpoint: Purify the final monomer via RP-HPLC (C18 column, Acetonitrile/Water gradient). The Fmoc-PNA-A(Bhoc)-OH monomer must present a single sharp peak at 254 nm. Confirm the final molecular weight via MALDI-TOF MS[4].

References

  • Source: Australian Journal of Chemistry (2012)
  • A convenient route to N-[2-(Fmoc)
  • Source: ResearchGate (2001)
  • Overview of PNA Monomers Source: ChemPep URL
  • Fmoc-PNA-A(Bhoc)

Sources

Application Note: Strategic Utilization of (S)-2-N-Fmoc-propane-1,2-diamine as a Chiral Spacer in Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the methodological integration of (S)-2-N-Fmoc-propane-1,2-diamine (CAS: Verify specific vendor) as a heterobifunctional linker intermediate in the synthesis of Antibody-Drug Conjugates (ADCs). Unlike achiral ethylenediamine spacers, this chiral building block offers a stereochemically defined scaffold that mimics the L-amino acid backbone. This structural feature is critical for maintaining the recognition kinetics of lysosomal enzymes (e.g., Cathepsin B) and modulating the hydrophobicity of the linker-payload complex. This guide provides a validated solution-phase protocol for synthesizing a "Linker-Payload" construct, emphasizing orthogonal deprotection strategies to prevent racemization and aggregation.

Introduction: The Role of Chiral Diamines in ADCs

In ADC design, the spacer connecting the cytotoxic payload to the antibody is not merely a passive tether; it governs stability in circulation and release efficiency within the tumor cell.[1][]

Why (S)-2-N-Fmoc-propane-1,2-diamine?

The molecule contains two amine groups with distinct steric and chemical environments:

  • C1-Amine (Primary, Free): Highly nucleophilic and sterically accessible. Ideal for initial conjugation to the cytotoxic payload (or a cleavable peptide sequence).

  • C2-Amine (Secondary, Fmoc-Protected): Chiral center (S)-configuration. The Fmoc group allows for orthogonal protection, enabling the molecule to be built into the ADC architecture in a controlled, stepwise manner.

Key Advantages:

  • Stereochemical Control: The (S)-configuration aligns with the stereochemistry of natural L-amino acids. When used adjacent to cleavable peptides (e.g., Val-Cit), it prevents steric clashes that could inhibit enzyme docking.

  • Solubility Modulation: The methyl side chain breaks the symmetry of the alkane chain, disrupting intermolecular stacking (aggregation) often seen with linear diamines like ethylenediamine.

  • Orthogonality: The Fmoc group is stable to acidic conditions (TFA), allowing for the processing of acid-labile payloads or linkers before the final deprotection step.

Chemical Properties & Handling[2][3][4]

PropertySpecification
Molecular Formula C

H

N

O

Molecular Weight ~296.36 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, DMSO, DCM. Sparingly soluble in water.
Storage -20°C, desiccated. Hygroscopic.
Chiral Purity > 99% ee (Essential to prevent off-target enzymatic cleavage rates)

Application Workflow: Synthesis of Maleimide-Linker-Payload

Target Architecture:mAb — Cys — Maleimide — (S)-Diamine Spacer — Payload

The following protocol describes the Solution-Phase Synthesis of the intermediate. This approach is preferred over Solid-Phase Peptide Synthesis (SPPS) for this specific spacer to maximize yield and facilitate purification of the expensive payload.

Diagram: Synthesis Pathway

The following diagram illustrates the orthogonal deprotection and conjugation logic.

ADC_Synthesis_Workflow cluster_legend Legend Start (S)-2-N-Fmoc-propane-1,2-diamine (Free C1-Amine) Inter1 Intermediate 1: Fmoc-Spacer-Payload Start->Inter1 Step 1: Coupling (pH 8.0, DMF) Payload Activated Payload (NHS-Ester / Acid) Payload->Inter1 Deprotect Fmoc Deprotection (Piperidine/DEA) Inter1->Deprotect Step 2 Inter2 Intermediate 2: NH2-Spacer-Payload Deprotect->Inter2 Fulvene Removal Final Final Construct: Maleimide-Spacer-Payload Inter2->Final Step 3: Functionalization Linker Heterobifunctional Linker (e.g., SMCC / Mal-PEG-NHS) Linker->Final key1 Starting Material key2 Reaction Step key3 Final Product

Caption: Stepwise synthesis of the Linker-Payload intermediate. The Fmoc group protects the C2-amine until the payload is securely attached to C1.

Detailed Protocol: Solution-Phase Synthesis

Phase 1: Coupling to Payload (C1-Amine Functionalization)

Objective: Attach the payload (e.g., an NHS-activated cytotoxin or Acid-Peptide) to the free primary amine of the diamine spacer.

  • Preparation:

    • Dissolve 1.0 eq of Payload-NHS ester in anhydrous DMF (Concentration ~50 mM).

    • Dissolve 1.2 eq of (S)-2-N-Fmoc-propane-1,2-diamine in anhydrous DMF.

    • Note: If the payload is an acid (not NHS), pre-activate with 1.1 eq HATU and 2.0 eq DIEA for 5 mins before adding the diamine.

  • Reaction:

    • Add the diamine solution to the payload solution dropwise under Nitrogen.

    • Add 1.5 eq of DIPEA (Diisopropylethylamine) to buffer the reaction (Target pH 8.0–8.5).

    • Stir at Room Temperature (RT) for 2–4 hours.

  • Monitoring:

    • Monitor by LC-MS.[3] Look for the disappearance of the Payload-NHS peak and the formation of the [M+H]+ corresponding to Fmoc-Spacer-Payload.

  • Work-up:

    • Precipitate the product in cold Diethyl Ether or purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA).

    • Lyophilize to obtain Intermediate 1 .

Phase 2: Fmoc Deprotection (C2-Amine Exposure)

Critical Step: Standard piperidine deprotection can generate dibenzofulvene (DBF), which may react with the newly liberated amine if not scavenged efficiently. In solution phase, Diethylamine (DEA) is often preferred over piperidine for easier evaporation.

  • Reaction:

    • Dissolve Intermediate 1 in DMF (approx. 20 mg/mL).

    • Add Diethylamine (DEA) to a final concentration of 20% v/v (or use 5% Piperidine/DBU if kinetics are slow).

    • Stir at RT for 30 minutes.

  • Scavenging & Purification:

    • Option A (Precipitation): If the product is insoluble in ether, precipitate immediately. The fulvene-DEA adduct remains in the ether layer.

    • Option B (Column): If soluble, evaporate DEA/DMF under high vacuum (keep temp < 30°C to prevent degradation). Flash chromatography or Prep-HPLC is mandatory here to remove fulvene species.

    • Validation: Confirm loss of Fmoc group (-222 Da) via LC-MS.

Phase 3: Linker Functionalization (Maleimide Introduction)

Objective: React the free C2-amine with a bifunctional linker (e.g., SMCC) to create the antibody-reactive handle.

  • Reaction:

    • Dissolve deprotected Intermediate 2 in dry DMF.

    • Add 1.5 eq of SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

    • Add 2.0 eq of DIPEA.

    • Stir for 1–2 hours at RT.

  • Final Purification:

    • Purify via Preparative HPLC (Reverse Phase).

    • Storage: Store the final Maleimide-Spacer-Payload at -80°C. Maleimides are hydrolytically unstable in moisture; ensure the product is lyophilized dry.

Quality Control & Validation

Every batch must pass the following QC gates before conjugation to the antibody:

TestMethodAcceptance CriteriaRationale
Identity LC-MS (ESI)Mass error < 5 ppmConfirm correct conjugation and complete Fmoc removal.
Purity HPLC (214/254 nm)> 95% AreaImpurities (e.g., truncated linkers) compete for antibody sites.
Chirality Chiral HPLC> 98% eeRacemization at the C2 position can alter drug release kinetics.
Free Amine Kaiser TestNegativeEnsures the final Maleimide coupling was complete (no free amines left).

Troubleshooting Guide

Issue 1: Racemization of the C2 Center
  • Cause: Excessive base exposure during Fmoc deprotection or high temperature coupling.

  • Solution: Use 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) with 2% Piperidine for shorter deprotection times (5-10 mins). Keep all coupling reactions at or below 25°C. Use HOBt/HOAt as additives during coupling to suppress racemization.

Issue 2: Poor Solubility of Intermediate 1
  • Cause: Hydrophobic payload + Fmoc group = highly lipophilic complex.

  • Solution: Perform reactions in NMP (N-Methyl-2-pyrrolidone) instead of DMF. If precipitation occurs during workup, avoid ether; use a water/acetonitrile gradient purification immediately.

Issue 3: Maleimide Hydrolysis
  • Cause: Presence of water in DMF or basic pH during Phase 3 workup.

  • Solution: Use anhydrous solvents (Sure/Seal™). Quench the Phase 3 reaction with a slightly acidic buffer (0.1% TFA) before HPLC purification to stabilize the maleimide ring.

References

  • ADC Linker Design & Hydrophobicity

    • Title: Master ADC Linker Design: Strategies & Optimiz
    • Source: BOC Sciences.[]

  • Fmoc Deprotection Kinetics & Side Reactions

    • Title: Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
    • Source: Molecules (via NCBI/PMC).
    • URL:[Link]

  • Diamine Linkers in Platinum ADCs

    • Title: Linker design for the modular assembly of multifunctional and targeted pl
    • Source: Dalton Transactions (via NCBI/PMC).
    • URL:[Link]

  • Solid Phase Peptide Synthesis Protocols

    • Title: Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
    • Source: UC Irvine.
    • URL:[Link]

Sources

Application Note: Solid-Phase Peptide Synthesis (SPPS) Coupling Conditions for Fmoc-Diamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Considerations

The introduction of diamines into solid-phase peptide synthesis (SPPS) is a critical step for generating C-terminal amides, synthesizing peptide nucleic acids (PNAs), creating urea backbones, or introducing cationic spacers. However, diamines present a unique "Janus-faced" challenge: they possess two nucleophilic sites.

If not properly managed, a diamine can react with two separate resin-bound electrophiles, leading to inter-chain cross-linking (stapling). This results in insoluble aggregates and sequence termination.

The Core Challenge: Regioselectivity vs. Reactivity

Success depends on controlling the stoichiometry and protection status of the diamine. There are two primary strategies:

  • The Orthogonal Route (Recommended): Using mono-protected diamines (e.g., Fmoc-Diamine-Boc). This treats the diamine like a standard amino acid, eliminating cross-linking risks.

  • The Symmetric Route (Cost-Effective): Using free diamines (e.g., ethylenediamine). This requires kinetic control via high molar excess to statistically favor mono-acylation over bis-acylation.

Visualizing the Cross-Linking Trap

The following diagram illustrates the kinetic competition between the desired mono-addition and the catastrophic cross-linking event.

CrossLinkingMechanism Resin Resin-Bound Activated Ester Mono Mono-Acylated Species (Resin-Linker-NH2) Resin->Mono + Excess Diamine (Fast, Desired) CrossLink Cross-Linked Species (Resin-Linker-Resin) Resin->CrossLink Low Diamine Conc. Diamine Free Diamine (NH2-R-NH2) Diamine->Mono Mono->CrossLink + Neighboring Resin Site (Slow, Fatal)

Caption: Kinetic competition in SPPS. High diamine concentration drives the reaction toward the green node (Mono-Acylation). Low concentration allows the green node to react with another blue node, forming the red trap (Cross-Linking).

Protocol A: Coupling Mono-Protected Diamines (The Gold Standard)

This protocol is the most robust method. It utilizes diamines where one amine is Fmoc-protected and the other is protected by an acid-labile group (Boc) or an orthogonal group (Alloc, Mtt, Dde).

Applicability: High-value sequences, GMP synthesis, long peptides.

Reagents Required[1][2][3][4][5]
  • Fmoc-Diamine-PG: (e.g., N-Fmoc-N'-Boc-ethylenediamine).

  • Coupling Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

    • Note: DIC/Oxyma is preferred over HATU/DIPEA here to prevent premature Fmoc removal by the base (DIPEA).

  • Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade.[]

Step-by-Step Workflow
  • Resin Preparation:

    • Swell the resin (with free acid or activated linker) in DMF for 30 minutes.

    • Drain DMF.[2]

  • Activation (In Situ):

    • Calculate 3.0 equivalents (eq) of Fmoc-Diamine-PG relative to resin loading.

    • Dissolve the diamine in minimal DMF (0.2 M concentration).

    • Add 3.0 eq of Oxyma Pure.

    • Add 3.0 eq of DIC.

    • Critical: Allow pre-activation for only 2–3 minutes. Long pre-activation can lead to side reactions with certain linkers.

  • Coupling:

    • Add the activated mixture to the resin.[3][2]

    • Agitate (shake, do not stir magnetically) for 60 minutes at room temperature.

  • Monitoring:

    • Perform a Kaiser Test (ninhydrin).[4]

    • Blue beads: Incomplete coupling (Repeat step 3).

    • Colorless beads: Complete coupling.

  • Capping (Optional but Recommended):

    • Add acetic anhydride/pyridine (1:1) in DMF for 5 minutes to cap any unreacted resin sites.

  • Deprotection:

    • Proceed with standard Fmoc removal (20% piperidine in DMF) to expose the amine for the next cycle.[5][2]

Protocol B: Coupling Free Diamines (The "High Excess" Method)

This protocol is used when mono-protected diamines are unavailable or cost-prohibitive. It relies on pseudo-dilution and statistical probability to prevent cross-linking.

Mechanism: By flooding the resin with a massive excess of diamine, the probability of a resin-bound amine finding a free diamine molecule is significantly higher than finding another resin-bound active ester.

Reagents Required[1][2][3][4][5]
  • Free Diamine: (e.g., Ethylenediamine, Piperazine).

  • Activation Reagent: HATU or PyBOP (for the resin-bound acid).

  • Base: DIPEA (N,N-Diisopropylethylamine).

Step-by-Step Workflow
  • Resin Activation (Pre-activation is Crucial):

    • Scenario: You have a resin-bound carboxylic acid (e.g., Asp/Glu side chain or C-terminal linker).

    • Add 3.0 eq of HATU and 6.0 eq of DIPEA dissolved in DMF to the resin.[3]

    • Agitate for 2 minutes .

    • Note: This generates the activated ester (OBt/OAt) on the resin before the diamine sees it.

  • Diamine Addition (The "Flood"):

    • Prepare a solution of 20–50 equivalents of the free diamine in DMF.

    • Tip: If the diamine is a solid (e.g., Piperazine), dissolve it fully. If liquid, dilute to prevent resin osmotic shock.

    • Add the diamine solution immediately to the activated resin.

  • Coupling Reaction:

    • Agitate vigorously for 30–45 minutes .

    • Why short time? Once the activated esters are consumed, prolonged exposure to free amines can cause base-catalyzed side reactions (e.g., aspartimide formation).

  • Washing (The "Clean Sweep"):

    • Drain the reactor.[3]

    • Wash extensively with DMF (5 x 2 minutes) to remove the large excess of diamine.

    • Verification: A chloranil test is recommended here as secondary amines (like piperazine) do not react well with ninhydrin.

Protocol C: Urea Linkage Formation

Diamines are frequently used to create urea linkages (Resin-NH-CO-NH-R). This requires an intermediate carbonylation step.

Workflow Diagram

UreaSynthesis Start Resin-Amine (De-Fmoc'd) Intermed Resin-Isocyanate (or Imidazole Carbamate) Start->Intermed + DSC (Disuccinimidyl Carbonate) + DIPEA, 30 min Step1 Activation (DSC or CDI) Final Resin-Urea-Diamine Intermed->Final + Fmoc-Diamine-H Overnight Step2 Coupling (Mono-Protected Diamine)

Caption: Stepwise formation of urea linkages on solid phase. DSC (Disuccinimidyl Carbonate) is preferred over phosgene for safety.

Protocol:

  • Activate Resin-Amine: Treat resin with DSC (5 eq) and DIPEA (5 eq) in DCM/DMF for 45 mins.

  • Wash: DCM (3x).

  • Add Diamine: Add Fmoc-Diamine (3 eq) in DMF. React for 2–4 hours.

Comparative Data & Troubleshooting

Coupling Reagent Selection Matrix
Reagent SystemActivation TypeRecommended ForRisk Profile
DIC / Oxyma CarbodiimideStandard Fmoc-Diamine coupling. Neutral pH minimizes side reactions.Low. Urea byproducts can precipitate in DCM (use DMF).
HATU / DIPEA Uronium / GuanidiniumSterically hindered diamines or low-loading resins.High. Excess base can prematurely remove Fmoc or racemize Cys/His.
PyBOP / NMM PhosphoniumAlternative if HATU fails; slightly slower, good control.Moderate. NMM is a weaker base than DIPEA, safer for Fmoc.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Resin Clumping Cross-linking (Bis-acylation).Protocol B Users: Increase diamine excess to 50eq. Ensure rapid mixing. Protocol A Users: Check purity of mono-protected starting material.
Low Yield (Deletion) Diamine aggregation or salt formation.Use chaotropic salts (0.1M LiCl or KSCN) in the coupling buffer to disrupt H-bonds.
Racemization Base-catalyzed proton abstraction.Switch from HATU/DIPEA to DIC/Oxyma (base-free coupling).
Incomplete Fmoc Removal Aggregation after diamine addition.Use DBU (2%) + Piperidine (20%) for deprotection steps following the diamine.

References

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis.[5][6] Journal of Peptide Science. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[5][7][6][8][9][10] Chemical Reviews. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Chemistry – A European Journal. Link

  • BenchChem. An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS).Link

  • Bachem. Solid Phase Peptide Synthesis (SPPS) explained.Link

Sources

Application Note: Precision Synthesis of Chiral Imidazoline Derivatives from Fmoc-1,2-Diaminopropane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral imidazolines (specifically 4-substituted-4,5-dihydro-1H-imidazoles) are privileged structural motifs in medicinal chemistry, serving as pharmacophores in adrenergic receptor ligands and as versatile chiral ligands in asymmetric catalysis (e.g., Aza-Henry reactions).

This application note details the protocol for synthesizing chiral 4-methyl-2-substituted imidazolines utilizing Fmoc-1,2-diaminopropane (Fmoc-DAP) as the starting material. Unlike hygroscopic and air-sensitive free diamines, Fmoc-DAP offers a robust, shelf-stable, and enantiopure precursor. This guide provides two distinct workflows:

  • Route A (Oxidative Cyclization): A mild, solution-phase protocol using aldehydes and N-bromosuccinimide (NBS).

  • Route B (Condensation): A direct condensation method utilizing carboxylic acids or nitriles, optimized for stability.

Strategic Considerations & Mechanism

Why Fmoc-1,2-Diaminopropane?

The use of N-Fmoc-protected 1,2-diaminopropane (typically available as the (S) or (R) enantiomer) provides a distinct advantage over free 1,2-diaminopropane:

  • Enantiomeric Purity: Commercial Fmoc-derivatives are often highly purified (>99% ee), reducing the risk of starting with racemate contamination.

  • Regiocontrol Potential: The Fmoc group differentiates the two amines (

    
     vs. 
    
    
    
    ). While the final imidazoline formation requires the participation of both nitrogens (necessitating Fmoc removal), the protecting group allows for initial derivatization of the free amine if
    
    
    -functionalized imidazolines are desired.
Reaction Pathway (Route A)

The oxidative synthesis proceeds via three distinct chemical events:

  • Fmoc Deprotection: Base-mediated cleavage to release the free chiral diamine in situ.

  • Aminal Formation: Condensation of the diamine with an aldehyde to form a hemiaminal/aminal intermediate.

  • Oxidative Dehydrogenation: NBS (or Iodine) oxidizes the C-N bond to form the C=N double bond, yielding the imidazoline.

ReactionPathway Start Fmoc-1,2-Diaminopropane (Chiral Precursor) Deprotect Step 1: Deprotection (20% Piperidine/DMF) Start->Deprotect Base Treatment Intermediate Free 1,2-Diaminopropane (In Situ) Deprotect->Intermediate - Fmoc-piperidine Condense Step 2: Condensation (R-CHO, DCM, RT) Intermediate->Condense + Aldehyde Aminal Aminal Intermediate Condense->Aminal - H2O Oxidize Step 3: Oxidation (NBS or I2/K2CO3) Aminal->Oxidize Dehydrogenation Product Chiral 4-Methyl-2-Substituted Imidazoline Oxidize->Product

Figure 1: Sequential workflow for the oxidative synthesis of chiral imidazolines from Fmoc-precursors.

Materials & Equipment

Reagents
  • Precursor: Fmoc-1,2-diaminopropane (CAS: 166410-37-3 for S-isomer, or equivalent).

  • Electrophile: Aryl or Alkyl Aldehyde (Route A) or Nitrile/Carboxylic Acid (Route B).

  • Deprotection: Piperidine (Reagent Grade) or Diethylamine.

  • Oxidant (Route A): N-Bromosuccinimide (NBS) or Iodine (

    
    ).
    
  • Solvents: Dichloromethane (DCM, anhydrous), DMF, tert-Butanol.

  • Base: Potassium Carbonate (

    
    , anhydrous).
    
Equipment
  • Chiral HPLC (e.g., Daicel Chiralpak IA/IB) for enantiomeric excess (ee) determination.

  • LC-MS (ESI) for intermediate monitoring.

  • Microwave Reactor (Optional for Route B).

Experimental Protocols

Protocol A: Mild Oxidative Synthesis (Aldehyde Route)

Best for: Sensitive substrates, mild conditions, high stereoretention.

Step 1: Fmoc Deprotection[1][2]
  • Dissolve Fmoc-1,2-diaminopropane (1.0 mmol, 296 mg) in 20% Piperidine in DMF (5 mL).

  • Stir at room temperature (RT) for 30 minutes.

  • Validation: Monitor by TLC (disappearance of Fmoc spot) or LC-MS.

  • Work-up: Concentrate under reduced pressure to remove piperidine/DMF. Co-evaporate with toluene (

    
    ) to ensure complete amine removal.
    
    • Note: The byproduct (dibenzofulvene-piperidine adduct) can often be carried through or removed via a quick short-path silica plug if necessary, but for this protocol, crude diamine is usually sufficient.

Step 2: Condensation & Cyclization
  • Redissolve the crude residue (free diamine) in anhydrous DCM (10 mL).

  • Add the Aldehyde (1.05 mmol) (e.g., Benzaldehyde).

  • Stir at RT for 30 minutes. The solution will turn slightly cloudy as water is generated.

  • Add N-Bromosuccinimide (NBS) (1.1 mmol, 196 mg).

    • Alternative: For iodine-mediated oxidation, add

      
       (1.25 mmol) and 
      
      
      
      (3.0 mmol).
  • Stir the reaction mixture at RT for 2–4 hours. Protect from light if using NBS/Iodine.

  • Quench: Add saturated aqueous

    
     (5 mL) to quench excess oxidant.
    
  • Extraction: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
Step 3: Purification
  • Purify via flash column chromatography on silica gel.

  • Eluent: DCM/Methanol (95:5) with 1%

    
     (Ammonia is critical to prevent silica-induced ring opening or streaking).
    
Protocol B: Direct Condensation (Nitrile/Acid Route)

Best for: Stable substrates, large scale, synthesis of "Pinner" type imidazolines.

  • Deprotection: Perform Step 1 from Protocol A to obtain free diamine.

  • Reaction:

    • Option B1 (Nitrile): Combine free diamine (1.0 mmol) and Nitrile (R-CN, 1.0 mmol) with catalytic Sulfur (S8, 50 mg) or

      
        (5 mol%) in neat conditions or ethanol. Heat to reflux (80–100°C) for 12 hours.
      
    • Option B2 (Carboxylic Acid): Combine free diamine (1.0 mmol) and Carboxylic Acid (1.0 mmol) in Xylenes. Heat to reflux with a Dean-Stark trap to remove water.

  • Work-up: Cool to RT. If solid precipitates, filter and wash with cold ether (often the imidazoline salt). If liquid, evaporate and purify via crystallization or chromatography.

Quality Control & Analytical Data

Expected Analytical Attributes
ParameterMethodAcceptance Criteria
Identity 1H NMR (CDCl3)C4-Methyl: Doublet at

1.2–1.4 ppm.C2-H (if applicable): Singlet at

~7.0–8.0 ppm (imidazolium) or absent (2-substituted).Ring Protons: Multiplets at

3.4–4.2 ppm.
Purity HPLC (UV 254 nm)> 95% Area
Chirality Chiral HPLC> 98% ee (Retention of configuration)
Mass LC-MS (ESI+)[M+H]+ consistent with theoretical mass.
Critical Process Parameters (CPP)
  • Temperature Control (Route A): Do not exceed 40°C during the NBS addition; exotherms can cause racemization at the C4 center.

  • Water Removal: In Route B, efficient water removal is the driving force for cyclization.

  • Base Sensitivity: Imidazolines are basic amidines. Acidic workups can hydrolyze the ring back to the diamide/diamine. Always maintain pH > 9 during extraction.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete Fmoc removal.Ensure piperidine step is complete (TLC check). Use 50% diethylamine for faster cleavage.
Racemization High temperature or prolonged exposure to strong base.Keep oxidation step < 25°C. Minimize exposure to base after deprotection.
Ring Hydrolysis Acidic silica gel during purification.Pre-treat silica column with 1% Triethylamine or use Alumina (Basic) stationary phase.
Side Products Over-oxidation to Imidazole.Strictly control NBS stoichiometry (1.0–1.1 eq). Avoid excess oxidant.

References

  • General Imidazoline Synthesis

    • Ishihara, M., & Togo, H. (2007).[3] An Efficient Preparation of 2-Imidazolines from Aldehydes and Ethylenediamines with tert-Butyl Hypochlorite. Synthesis. Link

    • G.-y.[3][4] Bai, et al. (2011).[3] Synthesis of 2-Imidazolines from Aldehydes and Ethylenediamines with Iodine. Synthesis. Link

  • Fmoc-Based Solid Phase Strategies (Relevant for handling Fmoc-amines)

    • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

  • Chiral Imidazoline Applications

    • Anderson, J. C., et al. (2009). Chiral Imidazoline Ligands. Journal of Organic Chemistry. Link

  • Microwave Assisted Synthesis

    • Pathan, M. Y., et al. (2006).[4] Microwave-assisted facile synthesis of 2-substituted 2-imidazolines. Arkivoc. Link

(Note: While specific literature on "Fmoc-1,2-diaminopropane to imidazoline" as a single title is rare, the protocols above represent the standard chemical consensus for deprotecting Fmoc-amines and subsequently cyclizing them to imidazolines.)

Sources

Reductive amination protocols for (S)-2-N-Fmoc-propane-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Reductive Amination of (S)-2-N-Fmoc-propane-1,2-diamine

Introduction & Strategic Significance

The molecule (S)-2-N-Fmoc-propane-1,2-diamine represents a critical chiral scaffold in the synthesis of Peptide Nucleic Acids (PNA), heterobifunctional linkers, and peptidomimetics. Its structure features a primary amine at the C1 position (nucleophilic) and an Fmoc-protected secondary amine at the chiral C2 position.

The Synthetic Challenge: The primary objective in functionalizing this scaffold is the selective N-alkylation of the C1-amine without disturbing the base-labile Fmoc group at C2 or causing racemization of the chiral center.

  • Selectivity: Direct alkylation with halides often leads to over-alkylation (tertiary amines/quaternary salts). Reductive amination is preferred for mono-alkylation control.

  • Fmoc Stability: The Fmoc group is cleaved by weak bases (e.g., piperidine, morpholine). Standard reductive amination conditions must remain acidic-to-neutral to prevent premature deprotection.

  • Chemo-differentiation: The C2-nitrogen is a carbamate (Fmoc-NH-), rendering it non-nucleophilic. This inherent protection prevents cyclization (imidazolidine formation) that typically plagues unprotected 1,2-diamines.

This guide details two field-proven protocols: Method A (Sodium Triacetoxyborohydride) , the industry "gold standard" for aldehydes, and Method B (Sodium Cyanoborohydride) , a legacy method for difficult ketones or solubility-challenged substrates.

Mechanistic Insight & Chemoselectivity

The success of this reaction relies on the kinetic differentiation between the reduction of the carbonyl starting material and the intermediate iminium ion.

Why Sodium Triacetoxyborohydride (STAB)?

STAB (


) is the reagent of choice for this application.[1]
  • Electronic Attenuation: The three acetoxy groups withdraw electron density from the boron center, stabilizing the hydride. This makes STAB less reactive than

    
    .
    
  • Selectivity: It reduces protonated imines (formed in situ) rapidly but reacts negligibly with aldehydes/ketones at room temperature.

  • Fmoc Compatibility: The reaction is typically run in 1,2-Dichloroethane (DCE) with catalytic Acetic Acid (AcOH), maintaining a pH of ~4–5. This acidic environment perfectly preserves the Fmoc group.

Reaction Pathway Diagram

ReactionPathway Substrate (S)-2-N-Fmoc-propane-1,2-diamine Hemiaminal Hemiaminal (Transient) Substrate->Hemiaminal + Aldehyde - H2O Aldehyde Aldehyde (R-CHO) Aldehyde->Hemiaminal Imine Imine / Iminium Ion Hemiaminal->Imine Dehydration (Fast in DCE/AcOH) Product Mono-Alkylated Product Imine->Product Reduction (Fast) Dialkylation Dialkylation (Undesired) Imine->Dialkylation Excess Aldehyde STAB NaBH(OAc)3 (Hydride Donor) STAB->Product H- transfer

Caption: Kinetic pathway of reductive amination using STAB. Note the direct reduction of the imine species, minimizing side reactions.

Experimental Protocols

Method A: The STAB Protocol (Recommended)

Best for: Aldehydes, acid-stable substrates, and maintaining Fmoc integrity.

Reagents:

  • Substrate: (S)-2-N-Fmoc-propane-1,2-diamine (1.0 equiv)

  • Carbonyl: Aldehyde (1.0 – 1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[2][3][4]

  • Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv).

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ) or Argon, dissolve the (S)-2-N-Fmoc-propane-1,2-diamine  (1.0 equiv) in anhydrous DCE (concentration ~0.1 M).
    
  • Imine Formation: Add the Aldehyde (1.05 equiv).

    • Note: If the aldehyde is a solid, dissolve in minimal DCE before addition.

  • Acidification: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 15–30 minutes.

    • Why: This catalyzes imine formation and ensures the imine is protonated (iminium), which is the active species for reduction.[1]

  • Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes) and add STAB (1.4 equiv) in one portion.

  • Reaction: Allow the mixture to warm to RT and stir for 2–16 hours.

    • Monitoring: Check via TLC or LC-MS. Look for the disappearance of the starting amine.

  • Quench & Workup (Critical for Fmoc):

    • Quench by adding saturated aqueous

      
      slowly .
      
    • Caution: Do not use strong bases like NaOH, as high pH (>9) can cleave the Fmoc group.

    • Extract with DCM or EtOAc (

      
      ).
      
    • Wash combined organics with Brine (

      
      ).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
Method B: The Protocol (Alternative)

Best for: Ketones, solubility issues requiring Methanol, or "hard-to-reduce" substrates.

Reagents:

  • Substrate: (S)-2-N-Fmoc-propane-1,2-diamine (1.0 equiv)

  • Carbonyl: Ketone/Aldehyde (1.1 – 1.5 equiv)

  • Reductant: Sodium Cyanoborohydride (

    
    ) (1.0 – 1.2 equiv)
    
  • Solvent: Methanol (MeOH) or MeOH/DCM mixture.

  • Additive: Acetic Acid (to adjust pH to ~5).

Step-by-Step Procedure:

  • Solvation: Dissolve the diamine in MeOH (or MeOH/DCM if solubility is poor).

  • Complexation: Add the Ketone/Aldehyde and Acetic Acid (catalytic amount).

    • Check: Verify pH is roughly 5–6 using wet pH paper.

  • Reduction: Add

    
      (1.0 equiv).
    
    • Safety Alert:

      
       is highly toxic and generates HCN gas if exposed to strong acid. Use a fume hood with extreme caution.
      
  • Reaction: Stir at RT for 12–24 hours. Ketones react significantly slower than aldehydes.

  • Workup:

    • Concentrate to remove MeOH (do not heat >40°C).

    • Redissolve residue in EtOAc.

    • Wash with sat.

      
       and Brine.[4]
      

Comparative Analysis of Methods

ParameterMethod A (STAB)Method B (

)
Primary Use Aldehydes (Aliphatic/Aromatic)Ketones / Solubility Issues
Solvent DCE, DCM, THFMeOH, EtOH
Toxicity Low (Boric acid byproducts)High (Cyanide byproduct)
Selectivity Excellent (Fast imine reduction)Good (Requires pH control)
Fmoc Stability High (Mild acidic conditions)Moderate (MeOH can promote transesterification if basic)
Water Tolerance Low (Hydrolyzes slowly)High

Troubleshooting & Quality Control

Workflow Logic & Decision Tree

Troubleshooting Start Reaction Complete? CheckLCMS Analyze LC-MS Start->CheckLCMS Result1 Product Observed (Mono-alkylated) CheckLCMS->Result1 Result2 Starting Material Remains CheckLCMS->Result2 Result3 Dialkylation Observed CheckLCMS->Result3 Result4 Fmoc Cleaved (Free diamine) CheckLCMS->Result4 Action1 Proceed to Workup (Keep pH < 8) Result1->Action1 Action2 Add more STAB Check pH (add AcOH) Result2->Action2 Action3 Optimize: Use 0.9 equiv Aldehyde Add slowly Result3->Action3 Action4 Failure: Check Workup pH Avoid primary amine bases Result4->Action4

Caption: Troubleshooting logic for reductive amination outcomes.

Common Issues:
  • Dialkylation:

    • Cause: The secondary amine product is more nucleophilic than the primary amine starting material (common with simple alkyl groups).

    • Solution: Use a slight excess of the amine (1.2 equiv) relative to the aldehyde, or add the aldehyde slowly to the amine/STAB mixture.

  • Incomplete Reaction:

    • Cause: Steric hindrance or wet solvent (STAB hydrolysis).

    • Solution: Add molecular sieves (4Å) to the reaction to remove water; add a second portion of STAB after 4 hours.

  • Fmoc Loss:

    • Cause: Workup pH was too high or reaction left too long in basic solvent.

    • Solution: Ensure quench is done with

      
       (pH ~8), not 
      
      
      
      or NaOH.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4] Studies on Direct and Indirect Reductive Amination Procedures.[3][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.

  • Matras, M., & Olszewski, T. K. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Pharmaceuticals, 12(4), 163.

  • Sigma-Aldrich. Sodium Triacetoxyborohydride Technical Bulletin.

Sources

Fmoc-1,2-diaminopropane as a precursor for chiral auxiliary synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Fmoc-1,2-diaminopropane as a precursor for chiral auxiliary synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Application Note & Technical Guide

Strategic Significance

1,2-Diaminopropane (1,2-DAP) is the simplest chiral vicinal diamine, serving as a privileged scaffold in asymmetric catalysis and medicinal chemistry. While the free diamine is widely used to synthesize Salen ligands and imidazolidinones, its Fmoc-monoprotected derivative (N1-Fmoc-1,2-diaminopropane) represents a critical "chiral junction" for advanced synthesis.

By installing the base-labile Fmoc group on the less sterically hindered amine (N1), researchers gain an orthogonal handle. This allows for:

  • Site-Selective Derivatization: The chiral amine (N2) remains free for sterically demanding couplings or anchoring to solid supports.

  • Solid-Phase Compatibility: Fmoc protection enables the integration of the chiral diamine unit into Peptide Nucleic Acids (PNA) or peptidomimetics using standard SPPS (Solid Phase Peptide Synthesis) protocols.

  • Library Generation: The orthogonal nature facilitates the rapid synthesis of chiral ligand libraries (e.g., sulfonamides) for high-throughput screening in asymmetric transfer hydrogenation.

Chemical Logic & Regioselectivity

The successful utilization of Fmoc-1,2-diaminopropane hinges on the ability to differentiate its two primary amine groups.

  • N1 (C1-amine): Located on a primary carbon. Less sterically hindered . Kinetic acylation targets this position.

  • N2 (C2-amine): Located on a secondary carbon (chiral center). More sterically hindered but slightly more basic due to the inductive effect of the methyl group.

Expert Insight: To synthesize the N1-Fmoc precursor, we rely on kinetic control at low temperatures. Under thermodynamic conditions or in the presence of acid (which protonates the more basic N2 first), selectivity can shift, but for standard Fmoc-protection, steric differentiation at 0°C is the most robust method.

Experimental Protocols

Protocol A: Resolution of Racemic 1,2-Diaminopropane

Validation: This method utilizes L-(+)-Tartaric acid to crystallize the diastereomeric salt of the (R)-enantiomer.

Materials:

  • Racemic 1,2-diaminopropane

  • L-(+)-Tartaric acid

  • Water (deionized)

  • Ethanol (95%)

  • Potassium Hydroxide (KOH) pellets

Step-by-Step Procedure:

  • Salt Formation: Dissolve L-(+)-tartaric acid (1.0 equiv) in minimal hot water. Slowly add racemic 1,2-diaminopropane (1.0 equiv) with stirring. The reaction is exothermic.

  • Crystallization: Add hot 95% ethanol (volume approx. 5x that of water) to the solution until slight turbidity persists. Heat to clear, then allow to cool slowly to room temperature (RT) over 12 hours.

  • Recrystallization: Filter the crystals. Recrystallize from a water/ethanol mix (1:5) 2–3 times until the melting point is constant and optical rotation stabilizes.

    • Target: The salt corresponds to (R)-1,2-diaminopropane L-tartrate .

  • Free Base Liberation: Dissolve the purified salt in minimal water. Add solid KOH pellets (excess) at 0°C to liberate the amine.

  • Extraction: Extract the oily amine layer with diethyl ether (3x). Dry combined organics over KOH or

    
    .
    
  • Distillation: Remove solvent and distill the residue (bp ~119°C) to obtain pure (R)-1,2-diaminopropane.

Protocol B: Regioselective Synthesis of N1-Fmoc-(R)-1,2-diaminopropane

Validation: This protocol exploits steric differentiation to selectively protect the primary (N1) amine.

Reagents:

  • (R)-1,2-Diaminopropane (from Protocol A)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)[1]

  • Dichloromethane (DCM) (Anhydrous)

  • Triethylamine (TEA) (Optional, usually not needed if diamine excess is used, but TEA ensures HCl scavenging if Fmoc-Cl were used. For Fmoc-OSu, the leaving group is hydroxysuccinimide, so the diamine itself acts as the base).

Procedure:

  • Preparation: Dissolve (R)-1,2-diaminopropane (1.5 equiv) in anhydrous DCM (0.1 M concentration) in a round-bottom flask. Cool to -10°C to 0°C using an ice/salt bath.

    • Why 1.5 equiv? Excess diamine minimizes the formation of the di-Fmoc byproduct.

  • Addition: Dissolve Fmoc-OSu (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the diamine over 60 minutes via an addition funnel.

    • Critical Step: Slow addition at low temperature ensures the reagent reacts with the most accessible amine (N1) first.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to RT over 1 hour.

  • Workup:

    • Wash the organic phase with water (3x) to remove the excess unreacted diamine and N-hydroxysuccinimide.

    • Note: Avoid acidic wash, as the product is an amine and will move to the aqueous layer.

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify via flash column chromatography (Silica gel).

    • Eluent: DCM:MeOH (95:5 to 90:10) + 1%

      
       (to prevent streaking of the free amine).
      
  • Characterization: Confirm regioselectivity via 1H NMR. The signal for the

    
     protons adjacent to N1 (approx. 3.0-3.2 ppm) should show downfield shifting and coupling to the carbamate NH, while the chiral CH proton (N2) remains relatively unchanged compared to the di-Fmoc standard.
    

Application Workflows

Application 1: Synthesis of Solid-Supported Chiral Catalysts

The N1-Fmoc-N2-free intermediate allows the chiral center to be anchored to a resin, enabling the growth of peptide-based catalysts or ligands.

Workflow:

  • Anchoring: React N1-Fmoc-(R)-1,2-diaminopropane with an aldehyde-functionalized resin (reductive amination) or Carboxyl-resin (amide coupling) via the free N2 amine.

  • Extension: Deprotect N1 (20% Piperidine/DMF) to expose the primary amine.

  • Functionalization: Couple amino acids, thioureas, or phosphines to N1 to build the active catalytic site.

Application 2: Synthesis of Sulfonamide Ligands (Ts-DPEN Analogs)

These ligands are crucial for Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH).

Workflow:

  • Sulfonylation: React N1-Fmoc-(R)-1,2-diaminopropane with Tosyl Chloride (TsCl) and TEA. The free N2 amine reacts to form the sulfonamide.

  • Fmoc Removal: Treat with Piperidine/DMF to liberate N1.

  • Methylation (Optional): Perform Eschweiler-Clarke methylation on N1 if a tertiary amine is required, or leave as primary for specific catalyst types.

Visualized Workflows (Graphviz)

Diagram 1: Regioselective Synthesis & Application Logic

Fmoc_DAP_Workflow cluster_0 Protocol A: Resolution cluster_1 Protocol B: Regioselective Protection cluster_2 Downstream Applications Racemic Racemic 1,2-Diaminopropane R_DAP (R)-1,2-Diaminopropane (Pure Enantiomer) Racemic->R_DAP Crystallization & Base Liberation Tartrate L-(+)-Tartaric Acid (Resolution) Tartrate->Racemic N1_Fmoc N1-Fmoc-(R)-1,2-DAP (Key Precursor) R_DAP->N1_Fmoc Kinetic Control (Steric Selection) FmocOSu Fmoc-OSu (0°C, Slow Addition) FmocOSu->R_DAP Ligand_Int N1-Fmoc-N2-Tosyl-DAP N1_Fmoc->Ligand_Int Sulfonylation of N2 Immobilized Resin-Bound Catalyst N1_Fmoc->Immobilized Reductive Amination (N2 Anchoring) TsCl Tosyl Chloride TsCl->N1_Fmoc Final_Ligand Chiral Sulfonamide Ligand (ATH Catalyst) Ligand_Int->Final_Ligand Fmoc Deprotection Resin Aldehyde Resin Resin->N1_Fmoc

Caption: Workflow for the resolution, regioselective protection, and divergent application of Fmoc-1,2-diaminopropane.

Data Summary: Comparative Properties

PropertyN1-Amine (C1)N2-Amine (C2)Synthetic Implication
Steric Environment Unhindered (Primary C)Hindered (Secondary C)N1 reacts faster with bulky electrophiles (Fmoc-OSu).
Electronic Nature Primary AminePrimary Amine (Inductive +)N2 is slightly more basic; protonates first in acid.
Reactivity Target Fmoc ProtectionLigand Coupling / AnchoringN1 serves as the "protector"; N2 serves as the "actor".
Key Reagent Fmoc-OSuSulfonyl Chlorides / AldehydesUse Fmoc-OSu for clean mono-protection.

References

  • BenchChem. (2025).[1][2][3] An In-depth Technical Guide to the Chirality and Enantiomers of 1,2-Diaminopropane. Retrieved from

  • Kodama, S., et al. (2003). Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis.... Electrophoresis. Retrieved from

  • Al-Sehemi, A. G., et al. (2014).[4] Selectivities in acylation of primary and secondary amine...[4]. Indian Journal of Chemistry.[4] Retrieved from

  • Pastor, I. M., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines. J. Mex. Chem. Soc. Retrieved from

  • BOC Sciences. (2024). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Retrieved from

Sources

Application Notes and Protocols: Orthogonal Protection Strategies for 1,2-Diamines in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of 1,2-diamines, also known as vicinal diamines, into peptide scaffolds is a powerful strategy for the development of novel therapeutics, peptidomimetics, and molecular probes. These structural motifs can introduce conformational constraints, chelate metal ions, and serve as handles for complex conjugations. The successful synthesis of peptides containing 1,2-diamines hinges on the strategic use of orthogonal protecting groups to differentiate the two adjacent amino functionalities. This guide provides a comprehensive overview of the principles and practices for the orthogonal protection of 1,2-diamines in the context of solid-phase peptide synthesis (SPPS).

The core principle of an orthogonal protection strategy is the use of multiple classes of protecting groups that can be selectively removed under distinct chemical conditions.[1] This allows for the precise and independent manipulation of each amine within the 1,2-diamine moiety, as well as the N-terminal α-amino group of the peptide chain. The choice of protecting groups is dictated by the overall synthetic strategy, including the desired site of modification and the stability of the target peptide.

Core Principles of Orthogonal Protection for 1,2-Diamines

The successful application of orthogonal protection for 1,2-diamines in peptide synthesis relies on a set of key principles:

  • Differential Lability: Each protecting group must be cleavable under specific conditions that do not affect the other protecting groups present in the molecule, including the N-terminal protection (e.g., Fmoc or Boc) and other side-chain protecting groups.[1][2]

  • Stability: The protecting groups must be stable to the repeated cycles of Nα-deprotection and coupling reactions inherent to SPPS.[3]

  • High-Yielding Introduction and Cleavage: The introduction and removal of the protecting groups should proceed in high yields to ensure the homogeneity of the final peptide product.[3]

  • Minimal Side Reactions: The deprotection conditions should not induce side reactions such as racemization or degradation of the peptide chain.[3]

A common strategy involves protecting one of the vicinal amines with a group that is labile under very mild acidic conditions, while the other is protected by a group that is removed by a different mechanism, such as palladium catalysis or treatment with hydrazine.

Visualizing Orthogonal Deprotection

The following diagram illustrates the concept of a three-dimensional orthogonal protection scheme commonly employed for peptides containing a 1,2-diamine residue.

Orthogonal_Protection cluster_deprotection Selective Deprotection Pathways Peptide Resin-Peptide-Diamine(P1, P2) Deprotection1 Resin-Peptide-Diamine(NH2, P2) Peptide->Deprotection1 Reagent A Deprotection2 Resin-Peptide-Diamine(P1, NH2) Peptide->Deprotection2 Reagent B Deprotection3 H-Peptide-Diamine(NH2, NH2)-OH/NH2 Peptide->Deprotection3 Reagent C (Final Cleavage) Modification1 Site-Specific Modification at N1 Deprotection1->Modification1 Further Chemistry Modification2 Site-Specific Modification at N2 Deprotection2->Modification2 Further Chemistry

Caption: Orthogonal deprotection workflow for a 1,2-diamine-containing peptide.

Key Protecting Groups for 1,2-Diamines

The selection of an appropriate protecting group pair is critical for the successful synthesis and subsequent modification of peptides containing 1,2-diamines. The following table summarizes some commonly used protecting groups and their cleavage conditions, categorized by their removal mechanism.

Protecting GroupAbbreviationCleavage ConditionsOrthogonal To
Acid-Labile
tert-ButoxycarbonylBocModerate to strong acid (e.g., TFA)[3]Fmoc, Alloc, Cbz
4-MethyltritylMttHighly acid-labile (e.g., 1-2% TFA in DCM)[4]Fmoc, Alloc, Boc (partially)
Base-Labile
9-FluorenylmethoxycarbonylFmocMild base (e.g., 20% piperidine in DMF)[3]Boc, Mtt, Alloc, Cbz
Palladium-Catalyzed Cleavage
AllyloxycarbonylAllocPd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger[5][6][7]Fmoc, Boc, Mtt, Cbz
Hydrazine-Labile
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethylDde2% hydrazine in DMFFmoc, Boc, Mtt, Alloc
1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutylivDde2% hydrazine in DMFFmoc, Boc, Mtt, Alloc
Hydrogenolysis
CarboxybenzylCbz or ZCatalytic hydrogenation (H₂/Pd) or strong acid[3]Fmoc, Boc, Alloc
Recommended Orthogonal Pairs for 1,2-Diamines
  • Mtt/Alloc: This is a highly effective combination. The Mtt group can be removed under very mild acidic conditions, leaving the Alloc, Fmoc, and other acid-labile groups like Boc intact.[4] The Alloc group is then selectively removed using a palladium catalyst.[5][6] This strategy allows for the sequential modification of both amino groups of the diamine on the solid support.

  • ivDde/Boc: This pair offers excellent orthogonality. The ivDde group is cleaved by hydrazine, which is compatible with the acid-labile Boc group and the base-labile Fmoc group used for Nα-protection. This allows for side-chain modification after completion of the peptide chain assembly.

  • Boc/Cbz: A classic combination, particularly in solution-phase synthesis. The Boc group is removed with acid, while the Cbz group is cleaved by hydrogenolysis.[3]

Experimental Protocols

Protocol 1: Selective On-Resin Deprotection of the Mtt Group

This protocol describes the selective removal of the 4-methyltrityl (Mtt) group from the side chain of a 1,2-diaminopropionic acid (Dpr) or 1,2-diaminobutanoic acid (Dab) residue in a peptide synthesized on a solid support using Fmoc chemistry.

Materials:

  • Peptide-resin containing an Mtt-protected diamino acid residue

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Solid-phase synthesis vessel

  • Shaker or bubbler

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in the synthesis vessel.

  • Washing: Drain the DCM and wash the resin thoroughly with DCM (3 x 1 min).

  • Mtt Deprotection Cocktail Preparation: Prepare a fresh solution of 1% TFA and 2.5% TIS in DCM.

  • Deprotection Reaction: Add the Mtt deprotection cocktail to the resin and shake or bubble for 30 minutes at room temperature. A yellow color in the solution indicates the release of the Mtt cation.

  • Monitoring: Repeat the deprotection step with fresh cocktail until the yellow color is no longer observed.

  • Washing: Drain the deprotection solution and wash the resin extensively with DCM (5 x 1 min) to remove all traces of acid.

  • Neutralization: Wash the resin with 10% diisopropylethylamine (DIPEA) in DMF (2 x 2 min).

  • Final Washing: Wash the resin with DMF (3 x 1 min) and then with DCM (3 x 1 min). The resin is now ready for the next coupling step or further modification at the newly deprotected amine.

Protocol 2: On-Resin Cleavage of the Alloc Group

This protocol details the removal of the allyloxycarbonyl (Alloc) protecting group from a diamino acid residue on a solid support.

Materials:

  • Peptide-resin with an Alloc-protected amine

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃) as a scavenger

  • DCM, anhydrous and nitrogen-sparged

  • Solid-phase synthesis vessel

  • Shaker or bubbler

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous, nitrogen-sparged DCM for 30 minutes under an inert atmosphere.

  • Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.2 equivalents relative to the resin loading) and PhSiH₃ (20 equivalents) in anhydrous DCM.

  • Deprotection Reaction: Drain the DCM from the resin and add the freshly prepared deprotection cocktail. Shake the mixture at room temperature for 2 hours. The resin and solution may turn a dark color.[8]

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DCM (5 x 1 min), 0.5% DIPEA in DMF (3 x 2 min), and finally with DMF (3 x 1 min).

  • Confirmation of Deprotection: A qualitative ninhydrin test can be performed to confirm the presence of the free amine. The resin is now ready for subsequent reactions.

Visualizing the Mtt/Alloc Orthogonal Strategy Workflow

The following diagram illustrates the workflow for the sequential deprotection and modification of a 1,2-diamine using the Mtt/Alloc strategy.

Mtt_Alloc_Workflow cluster_Mtt_deprotection Mtt Removal cluster_Alloc_deprotection Alloc Removal Start Resin-Peptide-Diamine(Mtt, Alloc) Mtt_Deprotection Resin-Peptide-Diamine(NH2, Alloc) Start->Mtt_Deprotection 1% TFA, TIS in DCM Modification1 Resin-Peptide-Diamine(A, Alloc) Mtt_Deprotection->Modification1 Couple Reagent A Alloc_Deprotection Resin-Peptide-Diamine(A, NH2) Modification1->Alloc_Deprotection Pd(PPh3)4, PhSiH3 in DCM Modification2 Resin-Peptide-Diamine(A, B) Alloc_Deprotection->Modification2 Couple Reagent B Final_Cleavage H-Peptide-Diamine(A, B)-OH/NH2 Modification2->Final_Cleavage TFA Cleavage Cocktail

Caption: Sequential modification of a 1,2-diamine using Mtt/Alloc strategy.

Troubleshooting and Considerations

  • Incomplete Deprotection: If deprotection is incomplete, extend the reaction time or use fresh reagents. For Mtt removal, repeated treatments are often necessary.

  • Side Reactions: The choice of scavengers is crucial to prevent side reactions. For instance, TIS is used during Mtt removal to scavenge the released trityl cations, which could otherwise alkylate sensitive residues like tryptophan.

  • Palladium Catalyst Removal: Thorough washing is essential after Alloc deprotection to remove all traces of the palladium catalyst, which can interfere with subsequent reactions.

  • Lactam Formation: In some cases, vicinal diamino acids, particularly Fmoc-Dab(Mtt)-OH, have been reported to undergo rapid lactamization during coupling, leading to poor incorporation efficiency.[9][10] Careful selection of coupling reagents and protocols is necessary to minimize this side reaction.

Conclusion

The orthogonal protection of 1,2-diamines is a versatile and enabling technology in modern peptide chemistry. A thorough understanding of the properties of different protecting groups and their cleavage conditions allows for the rational design of synthetic strategies to produce complex and highly functionalized peptides. The protocols and strategies outlined in this guide provide a solid foundation for researchers to successfully incorporate and manipulate 1,2-diamine moieties in their peptide synthesis endeavors.

References

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • Palomo, J. M. (2014). A new and versatile procedure for the incorporation of a,S-diamino acids into peptides. RSC Publishing.
  • Total Synthesis. (2025). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Grdadolnik, J., & Mierke, D. F. (2003). diaminoalkylated derivatives of basic amino acids for application in solid-phase peptide synthesis. PubMed.
  • CDN. (n.d.). Alloc Protecting Group Removal Protocol. Retrieved from [Link]

  • Greathouse, D. V., et al. (2001).
  • Liu, X., et al. (2018). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry.
  • A. F. Abdel-Magid, et al. (2013). Diaminodiacid-based solid-phase synthesis of peptide disulfide bond mimics. PubMed.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Jones, J. (1992). Amino Acid and Peptide Synthesis. Oxford University Press.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
  • (2025). Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry.
  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Protection Reactions.
  • PubMed. (n.d.). Protecting Groups in Peptide Synthesis.
  • ResearchGate. (n.d.). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

Sources

Application Note: Chemoselective Neutralization of Fmoc-Diamine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a foundational element in modern solid-phase peptide synthesis (SPPS) and solution-phase medicinal chemistry [1]. Fmoc-protected diamines, such as Fmoc-ethylenediamine, are indispensable building blocks for introducing spacer arms or synthesizing peptidomimetics.

Commercially, these diamines are supplied as hydrochloride (HCl) salts. This is a deliberate design choice: the protonation of the primary amine prevents intermolecular aminolysis, a degradative pathway where the free amine of one molecule attacks the Fmoc carbamate of another, leading to oligomerization. However, to utilize the Fmoc-diamine as a nucleophile in downstream coupling reactions, the HCl salt must be neutralized to liberate the free base.

The core challenge lies in the base-lability of the Fmoc group. The electron-withdrawing nature of the fluorenyl ring renders the C9 proton highly acidic (pKa ~22.6 in DMSO) [2]. Exposure to strong or unhindered secondary amines (e.g., piperidine) abstracts this proton, triggering an E1cB β-elimination cascade that irreversibly cleaves the Fmoc group to yield a highly reactive dibenzofulvene intermediate. Therefore, chemoselective neutralization requires a carefully calibrated basic environment.

Thermodynamic and Kinetic Considerations

To achieve a self-validating and high-yielding conversion, the chosen base must possess a conjugate acid pKa high enough to deprotonate the alkylammonium salt (pKa ~9–10) but low enough—or sterically hindered enough—to leave the Fmoc C9 proton intact.

Table 1: Quantitative Evaluation of Bases for Fmoc-Diamine Neutralization

Base / ReagentConjugate Acid pKaFmoc StabilityApplication Suitability
Piperidine ~11.2Highly UnstableStandard deprotection reagent; DO NOT USE
Sodium Hydroxide (NaOH) ~15.7 (H2O)UnstableRapidly cleaves Fmoc; DO NOT USE
N,N-Diisopropylethylamine (DIPEA) ~10.5Kinetically StableGood for in situ neutralization; steric bulk prevents C9 attack
N-Methylmorpholine (NMM) ~7.4Highly StableExcellent for in situ neutralization[3]
Sodium Bicarbonate (NaHCO3) ~6.4Highly StableExcellent for biphasic extraction (Protocol A) [1]

Experimental Workflows

Visualization of the Biphasic Neutralization Strategy

The following workflow illustrates the optimal strategy for isolating the free base using a mild phase-transfer approach.

G A Fmoc-Diamine HCl Salt (Stable Storage Form) B Suspend in DCM / H2O (Biphasic System) A->B C Add 10% Aqueous NaHCO3 (Mild Neutralization) B->C D Phase Separation (Separatory Funnel) C->D E Aqueous Phase (Contains NaCl, H2O) D->E Discard F Organic Phase (DCM) (Contains Free Base) D->F Retain G Dry over Na2SO4 & Concentrate in vacuo F->G H Fmoc-Diamine Free Base (Use Immediately) G->H

Workflow for the biphasic neutralization of Fmoc-diamine HCl salts.

Protocol A: Biphasic Extraction (Isolation of Free Base)

This protocol utilizes a mild, inorganic weak base (NaHCO3) in a biphasic system. The phase-transfer dynamics ensure that the liberated free base is immediately partitioned into the organic layer, shielding the Fmoc group from prolonged exposure to the aqueous base [1].

Materials:

  • Fmoc-ethylenediamine hydrochloride (1.0 eq)

  • Dichloromethane (DCM)

  • 10% (w/v) Aqueous Sodium Bicarbonate (NaHCO3)

  • Anhydrous Sodium Sulfate (Na2SO4)

Step-by-Step Methodology:

  • Suspension: Weigh the Fmoc-diamine HCl salt and suspend it in DCM (approx. 10 mL per gram of salt). The salt will remain largely insoluble at this stage.

  • Neutralization: Add an equal volume of 10% aqueous NaHCO3 to the suspension.

  • Phase Transfer: Stir the biphasic mixture vigorously at room temperature for 15–20 minutes. As the HCl is neutralized, the resulting free base will dissolve completely into the lower DCM layer.

  • Separation: Transfer the mixture to a separatory funnel. Collect the lower organic phase. Extract the remaining aqueous phase once more with a half-volume of fresh DCM.

  • Drying: Combine the organic layers and dry over anhydrous Na2SO4 for 10 minutes to remove residual water.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at a bath temperature not exceeding 30°C.

  • Storage Warning: The isolated free base is prone to self-condensation and gelation [4]. It must be used immediately in the subsequent coupling step and should not be stored long-term.

Protocol B: In Situ Neutralization (Direct Amide Coupling)

For immediate amide bond formation, isolating the free base is often unnecessary and introduces the risk of premature degradation. Instead, the HCl salt can be neutralized in situ using sterically hindered tertiary amines [3].

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and a coupling reagent (e.g., HATU or EDC, 1.1 eq) in anhydrous DMF or DCM.

  • Addition: Add the Fmoc-diamine HCl salt (1.1 eq) to the reaction mixture.

  • In Situ Neutralization: Dropwise, add N-Methylmorpholine (NMM) or DIPEA (2.5 to 3.0 eq). The excess base serves a dual purpose: neutralizing the HCl salt and acting as a catalyst for the coupling reagent.

  • Reaction: Stir at room temperature. The reaction typically reaches completion within 1–2 hours.

Self-Validation and Analytical Quality Control

To ensure the integrity of the protocol, the following self-validating checks should be employed:

  • Solubility Shift: The most immediate visual confirmation of successful neutralization in Protocol A is the transition from a cloudy suspension (insoluble HCl salt in DCM) to a completely clear biphasic solution as the free base partitions into the organic layer.

  • Ninhydrin (Kaiser) Test: The starting HCl salt will show a delayed or weak positive result. The successfully liberated free base will immediately turn deep blue/purple upon heating, confirming the presence of a highly reactive primary amine.

  • LC-MS Monitoring: When monitoring Protocol B, ensure the mass corresponding to the intact Fmoc-coupled product is present. The appearance of a mass corresponding to dibenzofulvene (m/z 178) indicates that the chosen base was too strong, leading to premature Fmoc cleavage.

References

1.1 - BenchChem 2. 2 - Total Synthesis 3.3 - Semantic Scholar 4.4 - ResearchGate

Sources

Troubleshooting & Optimization

Technical Support Center: Chiral Integrity of (S)-2-N-Fmoc-propane-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers working with (S)-2-N-Fmoc-propane-1,2-diamine . This molecule is a critical chiral building block (often used in PNA synthesis or as a peptidomimetic scaffold). The guide focuses on preserving its chiral integrity during amide coupling.

Topic: Preventing Racemization During Amide Coupling Document ID: TS-CHIRAL-024 Last Updated: March 2026 Audience: Synthetic Chemists, Peptide Scientists, Drug Discovery Leads

Core Technical Insight: The "Hidden" Racemization Pathway

Most researchers expect racemization from the activated carboxylic acid (via oxazolone formation). However, when using (S)-2-N-Fmoc-propane-1,2-diamine as a nucleophile, the risk shifts to the amine component itself .

The Mechanism of Failure

The chiral center at C2 (bearing the Fmoc-amino group) is susceptible to base-catalyzed proton abstraction. Although carbamates (Fmoc) are less activating than ketones, the presence of strong tertiary bases (like DIEA or TEA) used in standard coupling protocols (e.g., HATU/HBTU) can deprotonate the


-proton, leading to a planar enolate-like intermediate and subsequent racemization.

Key Risk Factor: High pH (>9.0) driven by excess base during "slow" couplings.

Mechanistic Visualization

The following diagram illustrates the specific pathway of base-induced racemization for this diamine.

RacemizationPathway Start (S)-Diamine (Chiral Integrity Intact) Inter Planar Anionic Intermediate Start->Inter Proton Abstraction (α-Deprotonation) Base Excess Base (DIEA/TEA) Base->Inter Racemate Racemic Mixture (50% S / 50% R) Inter->Racemate Reprotonation (Non-stereoselective)

Figure 1: Mechanism of base-induced racemization of N-Fmoc-1,2-diamines.

Troubleshooting Guide & FAQs

Q1: I am using standard HATU/DIEA coupling. Why am I seeing a split peak (enantiomers) in HPLC?

Diagnosis: You are likely using too much base or allowing the reaction to sit too long at high pH. The Science: HATU requires a base (DIEA) to function. However, DIEA is a strong base (


). If you use >2 equivalents or if the coupling is sluggish, the excess base attacks the acidic proton at the C2 chiral center of your diamine.
Corrective Action: 
  • Switch Reagents: Move to DIC/Oxyma Pure . This method is essentially "base-free" (pH ~ neutral to slightly acidic) and eliminates the driving force for deprotonation.

  • Optimize Base: If you must use onium salts (HATU/HBTU), switch the base to TMP (2,4,6-trimethylpyridine / Collidine) . It is a weaker base (

    
    ) and sterically hindered, significantly reducing proton abstraction risks.
    
Q2: Can I use pre-activated esters (e.g., OSu or Pfp esters) to avoid this?

Answer: Yes, this is an excellent strategy. Reasoning: Active esters react with the free amine of your diamine without requiring any exogenous base. Protocol:

  • Dissolve Amino Acid-OSu (1.2 eq) in DMF.

  • Add (S)-2-N-Fmoc-propane-1,2-diamine (1.0 eq).

  • Stir at Room Temperature.

  • Result: High chiral fidelity because the pH remains neutral throughout the reaction.

Q3: Does the Fmoc group itself contribute to the instability?

Answer: Indirectly. The Fmoc group is electron-withdrawing, which increases the acidity of the adjacent C-H bond (the chiral center). Furthermore, Fmoc is base-labile. Warning: If your reaction mixture contains piperidine (from a previous step wash) or high concentrations of DIEA, you risk premature Fmoc removal . If Fmoc falls off, you not only lose your protecting group strategy but also expose the molecule to N


 N acyl migration, which can look like "racemization" or degradation in LCMS.

Recommended Experimental Protocols

Method A: The "Gold Standard" (Base-Free Coupling)

Use this for maximum chiral retention.

ReagentEquivalentsRole
Carboxylic Acid 1.0 - 1.2 eqElectrophile
DIC (Diisopropylcarbodiimide) 1.0 - 1.2 eqActivator
Oxyma Pure 1.0 - 1.2 eqRacemization Suppressor
(S)-Diamine 1.0 eqNucleophile
Solvent DMF or NMPMedium

Step-by-Step:

  • Dissolve the Carboxylic Acid and Oxyma Pure in minimal DMF.

  • Cool to 0°C (optional, but recommended for high-value chiral acids).

  • Add DIC .[1][2] Stir for 2-3 minutes to form the active ester.

  • Add the (S)-2-N-Fmoc-propane-1,2-diamine .[3]

  • Allow to warm to Room Temperature and stir for 1-2 hours.

  • Validation: Check pH with wet pH paper. It should be ~6-7.

Method B: The "Collidine Rescue" (If HATU is required)

Use this if your coupling is difficult/sterically hindered and DIC fails.

ReagentEquivalentsRole
Carboxylic Acid 1.2 eqElectrophile
HATU 1.1 eqStrong Activator
Collidine (TMP) 2.0 - 3.0 eqWeak Base
(S)-Diamine 1.0 eqNucleophile

Step-by-Step:

  • Dissolve Carboxylic Acid and HATU in DMF.

  • Add Collidine . (Do NOT use DIEA).

  • Immediately add the (S)-2-N-Fmoc-propane-1,2-diamine .

  • Monitor reaction closely; quench immediately upon completion.

References & Authority

  • Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Organic Process Research & Development. Link

    • Supports the use of Oxyma/DIC as a superior, low-racemization alternative to HOBt/DIEA.

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. Link

    • Comprehensive review of coupling reagents and mechanisms of racemization (proton abstraction vs oxazolone).

  • Bachem Technical Guides. (2024). Peptide Synthesis: Coupling Reagents and Racemization. Link

    • Authoritative industry standard for coupling protocols.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

    • Details the stability of Fmoc and urethane protecting groups under various basic conditions.

Sources

Technical Support Center: Improving the Solubility of Fmoc-Diamine Hydrochlorides in DMF & DCM

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Mono-Fmoc protected diamines are critical bifunctional building blocks used extensively in peptide synthesis, as linkers for PROTACs, and in the development of complex molecular architectures.[1][] They are frequently supplied and stored as hydrochloride salts to improve their shelf-life and handling characteristics. However, this salt form introduces a significant challenge for researchers: poor solubility in common organic solvents like Dichloromethane (DCM) and even N,N-Dimethylformamide (DMF).[3]

The core of the problem lies in the molecule's dual nature. The large, hydrophobic Fmoc group favors organic solvents, while the protonated ammonium chloride (-NH3+ Cl-) group imparts high polarity and a stable crystal lattice energy, favoring polar, protic solvents like water or methanol.[4] This dichotomy leads to frustrating solubility issues that can hinder reaction setup, kinetics, and overall success.

This guide provides a comprehensive, experience-driven framework for understanding and overcoming these solubility challenges. We will move from foundational principles to actionable troubleshooting and detailed experimental protocols designed for immediate application in the lab.

Frequently Asked Questions (FAQs)

Q1: Why is my Fmoc-diamine hydrochloride not dissolving in DCM or DMF?

A: The primary reason is that you are trying to dissolve a salt in a relatively non-polar organic solvent. The hydrochloride salt exists as an ionic pair (R-NH3+ Cl-). This charged state makes the molecule highly polar and allows it to form a stable crystal lattice.[4] Solvents like DCM and, to a lesser extent, DMF are not effective at solvating these charged ions and breaking down the crystal structure, resulting in very low solubility.

Q2: I added the solid to my solvent, and it seemed to dissolve slightly before a different solid crashed out. What is happening?

A: This is a common observation, particularly when a base has been added to the mixture.[3] The most likely cause is the conversion of your soluble starting material into an insoluble byproduct. If you added a tertiary amine base like DIPEA or TEA to neutralize the hydrochloride, the newly formed ammonium salt of that base (e.g., DIPEA·HCl or TEA·HCl) may be insoluble in your chosen solvent and precipitate out.[4]

Q3: Can I simply heat the mixture to force my compound into solution?

A: Gentle warming can increase both the rate of dissolution and the saturation point of a compound.[4] However, this should be done with caution. Excessive or prolonged heating can lead to the degradation of the Fmoc-protecting group or other sensitive functionalities on your molecule. It is a viable first step for marginally soluble compounds but is not a reliable solution for highly insoluble salts.

Q4: Is N-Methyl-2-pyrrolidone (NMP) a better solvent choice than DMF?

A: NMP is more polar than DMF and can be more effective at solvating polar solutes and resins used in peptide synthesis.[5] While it may offer improved solubility for Fmoc-diamine hydrochlorides compared to DMF, it does not change the fundamental problem of dissolving a salt. The most robust solution, conversion to the free amine, is effective in all these solvents (DCM, DMF, NMP).

Q5: What is the single most reliable method to dissolve Fmoc-diamine hydrochloride for a reaction in DCM or DMF?

A: The most effective and widely practiced strategy is to convert the hydrochloride salt to its corresponding free amine in situ.[4][6] This is achieved by adding a stoichiometric amount of a non-nucleophilic organic base. This neutralization reaction removes the charge, breaking the ionic interaction and yielding the neutral Fmoc-diamine, which is significantly more soluble in organic solvents.[4][7]

Troubleshooting Guide: From Suspension to Solution

This section provides a logical workflow to address solubility issues, starting with simple physical methods and progressing to the definitive chemical solution.

Logical Workflow for Solubility Enhancement

Caption: A step-by-step workflow for troubleshooting solubility.

The Definitive Solution: Conversion to the Free Amine

The core principle for solubilizing an amine hydrochloride in an organic solvent is to deprotonate the ammonium ion, thereby neutralizing its charge. This eliminates the ionic character responsible for poor solubility.

Chemical Transformation

G cluster_0 Insoluble Salt Form cluster_1 Reagents cluster_2 Soluble Products in Organic Solvent HCl_Salt Fmoc-R-NH₃⁺Cl⁻ (Insoluble in DCM/DMF) Free_Amine Fmoc-R-NH₂ (Soluble Free Amine) HCl_Salt->Free_Amine + Base Base (e.g., DIPEA) Base->Free_Amine Base_Salt Base-H⁺Cl⁻ (Byproduct Salt)

Caption: Neutralization of the hydrochloride salt to the soluble free amine.

This conversion is typically performed using a sterically hindered, non-nucleophilic tertiary amine to prevent side reactions. The two most common choices are Diisopropylethylamine (DIPEA, Hünig's base) and Triethylamine (TEA).

Data Summary

Table 1: Qualitative Solubility of Fmoc-Diamine Forms

Compound FormPolar Protic (Water, MeOH)Polar Aprotic (DMF, NMP)Less Polar (DCM, THF)Non-Polar (Hexane)
Hydrochloride Salt HighLow to ModerateVery LowInsoluble
Free Amine Low / InsolubleHighHighLow to Moderate

Table 2: Comparison of Common Bases for Neutralization

BasepKa of Conjugate AcidBoiling PointKey Characteristics
DIPEA ~10.75127 °CHighly sterically hindered, reducing risk of side reactions. The resulting DIPEA·HCl salt has some solubility in DCM.
TEA ~10.7590 °CLess sterically hindered than DIPEA. The resulting TEA·HCl salt is largely insoluble in DCM and will often precipitate as a white solid.[4]
Experimental Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Ensure all solvents are anhydrous, as water can interfere with subsequent reactions.

Protocol 1: In Situ Neutralization for Immediate Use

This is the most common and recommended procedure when the solubilized Fmoc-diamine is to be used directly in a subsequent reaction step, such as a peptide coupling.

Objective: To generate a soluble stock solution of the free Fmoc-diamine for immediate use without isolation.

Materials:

  • Fmoc-diamine hydrochloride

  • Anhydrous DCM or DMF

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Inert gas (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Preparation: To a clean, dry flask under an inert atmosphere, add the Fmoc-diamine hydrochloride (1.0 equivalent).

  • Suspension: Add the required volume of anhydrous DCM or DMF to achieve the desired final concentration. Begin stirring to create a suspension.

  • Cooling: Place the flask in an ice bath and allow the suspension to cool to 0 °C. This helps to control any potential exotherm during neutralization.

  • Base Addition: Slowly add DIPEA or TEA (1.05 - 1.1 equivalents) dropwise to the stirred suspension.

  • Dissolution: Continue stirring the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 15-30 minutes.

  • Observation: You should observe the initial solid (Fmoc-diamine·HCl) dissolving to yield a clear or nearly clear solution. If TEA is used in DCM, a new white precipitate (TEA·HCl) may form; this is normal and typically does not interfere with subsequent reactions.[4]

  • Usage: The resulting solution containing the soluble free Fmoc-diamine is now ready to be used directly in your subsequent reaction.

Protocol 2: Isolation of the Free Fmoc-Diamine

This protocol is used when the pure, neutral Fmoc-diamine is required as an isolated solid or oil for characterization or future use.

Objective: To convert the hydrochloride salt to the free amine and isolate it.

Materials:

  • Fmoc-diamine hydrochloride

  • Dichloromethane (DCM)

  • DIPEA or TEA

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Neutralization: Follow steps 1-5 from Protocol 1 using DCM as the solvent.

  • Aqueous Wash: Once the reaction is complete, transfer the mixture to a separatory funnel. Dilute with additional DCM if necessary.

  • Extraction: Wash the organic layer sequentially with:

    • Deionized water (2x) to remove the bulk of the ammonium salt (DIPEA·HCl or TEA·HCl).

    • Brine (1x) to remove residual water from the organic layer.

  • Drying: Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting residue is the isolated free Fmoc-diamine, typically an oil or a low-melting solid.[4]

  • Storage: Caution: Free amines can be less stable than their hydrochloride salts and may be susceptible to degradation or reaction with atmospheric CO₂.[4] It is best to use the isolated free amine immediately or store it under an inert atmosphere at low temperature (-20 °C) for short periods.

References
  • BenchChem Technical Support. (2025). Improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents.
  • BenchChem Technical Support. (2025). How to increase the solubility of 5-Aminoadamantan-2-ol;hydrochloride in organic solvents.
  • Tewari, K. (2017). Anyone working with N-FMOC-ethylenediamine HCl faced any difficulties with it in respect to its solubility?
  • MedChemExpress. FmocNH-PEG3-CH2CH2NH2 hydrochloride.
  • BOC Sciences. Fmoc-NH-PEG-NH2.
  • Wintner, J. (2016). Answer to "Reaction conditions of N-FMOC-ethylenediamine with carboxylic acid and then deprotection of the primary amines?".
  • AAPPTec. Solvents for Solid Phase Peptide Synthesis.
  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds.

Sources

Technical Support Center: Troubleshooting Guide for Mono-Fmoc-1,2-Diamines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with poor yields, unexpected regioisomers, or complete degradation when working with mono-Fmoc-1,2-diamines.

The root cause of these issues is almost universally N-to-N acyl migration . This guide is designed to explain the mechanistic causality behind this phenomenon and provide you with self-validating, field-proven protocols to ensure scientific integrity in your synthetic workflows.

Mechanistic Causality: The "Why" Behind the Failure

N-to-N acyl migration in 1,2-diamines is an intramolecular rearrangement where an acyl group (such as the Fmoc carbamate or a newly coupled peptide chain) transfers from one nitrogen atom to the adjacent free amine.

Because this is an intramolecular process, its effective molarity is extremely high. The free primary or secondary amine acts as a nucleophile, attacking the carbamate carbonyl to form a 5-membered cyclic tetrahedral intermediate [1]. This intermediate rapidly collapses, transferring the Fmoc group to the other nitrogen. This reaction is heavily favored in basic conditions where the free amine is deprotonated and highly nucleophilic, but it can also occur spontaneously over time if the diamine is stored as a free base[2]. To succeed, your experimental design must kinetically outcompete or chemically block this 5-membered transition state.

Mandatory Visualization: Migration Mechanism vs. Prevention

AcylMigration N1 Mono-Fmoc-1,2-diamine (Free Base) N2 Intramolecular Attack (N2 lone pair to C=O) N1->N2 Basic Conditions (Free Amine) N5 Protonated Salt (Stable, No Migration) N1->N5 Acidify (TFA/HCl) N6 Fast Intermolecular Coupling (HATU/DIC) N1->N6 Add Acyl Donor + Base N3 5-Membered Cyclic Tetrahedral Intermediate N2->N3 N4 Fmoc Migration (N1-Free, N2-Fmoc) N3->N4 Collapse N7 Desired Acylated Product N6->N7 Outcompetes Migration

Caption: Mechanistic pathway of N-to-N Fmoc migration and strategies for its prevention.

Troubleshooting Guides & FAQs

Q: Why does my mono-Fmoc-1,2-diamine degrade or form regioisomers during storage? A: Mono-Fmoc-1,2-diamines are inherently unstable as free bases. The proximity of the free amine to the Fmoc carbamate carbonyl facilitates spontaneous intramolecular nucleophilic attack. To prevent this, these building blocks must be stored as protonated salts (e.g., TFA or HCl salts). Protonation eliminates the nucleophilicity of the free amine, completely arresting the migration pathway.

Q: How do I prevent migration during peptide coupling? A: During coupling, you must add a base (like DIPEA) to activate the incoming carboxylic acid, which temporarily deprotonates your diamine. To prevent migration during this window, the intermolecular acylation must kinetically outcompete the intramolecular migration[3]. This is achieved by:

  • Using highly reactive coupling reagents (e.g., HATU or COMU) rather than slower ones (e.g., EDC/HOBt).

  • Pre-activating the acyl donor before adding the mono-Fmoc-1,2-diamine salt.

  • Keeping the reaction concentration high to favor intermolecular kinetics.

Q: What happens during Fmoc deprotection if the other amine is already acylated? A: If you successfully couple an amino acid to the free amine, you now have an N1-acyl, N2-Fmoc diamine. When you remove the Fmoc group with piperidine, the newly freed N2 amine can attack the N1-acyl group, causing an N-to-N acyl migration of the peptide chain itself! To mitigate this, use milder deprotection cocktails (e.g., 2% DBU / 5% piperazine) or ensure the next coupling step is performed immediately.

Data Presentation: Impact of Coupling Conditions

The choice of coupling reagent and base directly dictates whether intermolecular acylation or intramolecular migration dominates. Below is a quantitative summary of field-tested conditions.

Coupling ReagentPre-activation TimeBase EquivalentsYield of Desired Product (%)Migration / Byproduct (%)
EDC / HOBt0 min3.0 eq DIPEA45%55%
DIC / Oxyma2 min2.0 eq DIPEA82%18%
HATU / HOAt5 min2.0 eq DIPEA95%< 5%
COMU2 min2.0 eq TMP*98%< 2%

*Note: TMP (2,4,6-trimethylpyridine) is a sterically hindered base that minimizes unwanted side reactions and slows down base-catalyzed intramolecular attack compared to standard DIPEA.

Step-by-Step Experimental Protocols

Protocol 1: Preparation and Storage of Mono-Fmoc-1,2-Diamine Salts

Self-Validating System: The absence of migration can be validated by running LCMS after 1 week of storage; a single peak with no mass shift or retention time drift confirms stability.

  • Dissolution: Dissolve the crude mono-Fmoc-1,2-diamine (free base) in a non-polar solvent (e.g., anhydrous DCM) immediately after purification.

  • Temperature Control: Chill the solution to 0 °C in an ice bath to kinetically slow any spontaneous migration.

  • Protonation: Dropwise add 1.1 equivalents of a 1M solution of HCl in dioxane, or 1.1 equivalents of Trifluoroacetic acid (TFA).

  • Precipitation: Stir for 15 minutes. The protonated salt will often precipitate out of the non-polar solvent.

  • Isolation: Evaporate the solvent under reduced pressure and lyophilize the residue to obtain a stable, dry powder. Store desiccated at -20 °C.

Protocol 2: Optimized Coupling Procedure to Suppress Migration

Self-Validating System: LCMS analysis of the crude reaction mixture prior to workup should show >95% desired mass and <5% of the regioisomer mass.

  • Pre-activation: In a dry flask, dissolve the acyl donor (1.2 eq) and HATU (1.15 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Base Addition: Add DIPEA (2.0 eq) and stir for exactly 3 minutes to ensure complete formation of the highly reactive active ester.

  • Substrate Preparation: In a separate vial, dissolve the mono-Fmoc-1,2-diamine TFA salt (1.0 eq) in a minimal volume of DMF.

  • Controlled Addition: Add the diamine solution dropwise to the pre-activated acyl donor at 0 °C.

  • Reaction: Stir for 30 minutes at room temperature. The extreme reactivity of the HATU-active ester ensures immediate acylation of the amine the exact moment it becomes deprotonated, effectively bypassing the 5-membered cyclic transition state required for migration.

  • Quench: Quench the reaction with water and proceed with standard aqueous workup.

References

  • Application of the O-N Intramolecular Acyl Migration Reaction in Medicinal Chemistry Source: ResearchGate URL:[1]

  • Spontaneous Peptide Ligation Mediated by Cysteamine | JACS Au Source: ACS Publications URL:[2]

  • Catalytic asymmetric synthesis of 1,2-diamines Source: RSC Publishing URL:[3]

Sources

Troubleshooting low coupling yields with sterically hindered Fmoc-diamines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to incorporate sterically hindered Fmoc-diamines (such as N-alkylated diamines or


-disubstituted residues) during solid-phase peptide synthesis (SPPS).

Standard protocols often fail when applied to bulky residues because they do not account for the severe thermodynamic and kinetic barriers introduced by steric shielding. This guide is designed to move beyond basic troubleshooting by explaining the mechanistic causality behind coupling failures and providing self-validating protocols to ensure high-yield syntheses.

Diagnostic Workflow: Isolating the Bottleneck

Before altering your coupling chemistry, you must definitively identify whether the failure is occurring during the Fmoc deprotection step or the amide bond formation step.

TroubleshootingWorkflow Start Low Yield Detected (Hindered Fmoc-Diamine) Test Perform Amine Detection (Kaiser/Chloranil Test) Start->Test DeprotectIssue Negative/Weak Signal Incomplete Fmoc Removal Test->DeprotectIssue No free amines CouplingIssue Strong Positive Signal Incomplete Coupling Test->CouplingIssue Free amines present DBU Protocol 1: Use 2% DBU/Piperidine DeprotectIssue->DBU COMU Protocol 2: Switch to COMU or PyBroP Elevate Temp (50°C) CouplingIssue->COMU Success Re-evaluate Yield (LC-MS / Cleavage) DBU->Success COMU->Success

Caption: Workflow for diagnosing and resolving low coupling yields with hindered Fmoc-diamines.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why do sterically hindered Fmoc-diamines consistently yield incomplete couplings despite extending the reaction time overnight? A: Extending reaction times is a common reflex, but it is often ineffective for sterically hindered amines. Bulky substituents physically block the trajectory of the incoming nucleophile to the activated carbonyl, significantly raising the activation energy (


) of the transition state. When the coupling rate drops, competing side reactions—such as the hydrolysis of the active ester or spontaneous aggregation of the growing peptide chain—outpace the desired amide bond formation[1]. To overcome this, you must increase the thermodynamic driving force using highly reactive coupling reagents (like COMU) and elevate the temperature (50–60°C) to provide the kinetic energy necessary to breach the steric barrier[1].

Q2: How can I definitively differentiate between poor coupling efficiency and incomplete Fmoc deprotection? A: A major pitfall in SPPS is misdiagnosing incomplete Fmoc deprotection as a coupling failure. Bulky amino acid side chains near the N-terminus can physically obstruct the deprotection reagent (piperidine) from accessing the Fmoc group[2]. If the Fmoc group remains attached, the subsequent diamine cannot couple, leading to deletion sequences[2]. Diagnostic check: Always perform a Kaiser test (for primary amines) or a Chloranil test (for secondary amines) after deprotection but before coupling. If the test is negative or weakly positive, the issue is deprotection. You must switch to a stronger, less nucleophilic base like DBU, which excels at driving the elimination mechanism of Fmoc removal in hindered sequences[2].

Q3: Which coupling reagents are most effective for sterically hindered primary and secondary amines? A: Standard carbodiimides (DIC/HOBt) are generally insufficient.

  • For moderately hindered primary amines: OxymaPure combined with DIC provides an excellent balance of high reactivity and low racemization, outperforming traditional HOBt[3].

  • For severely hindered primary amines: COMU is the premier choice. As a third-generation uronium salt containing an Oxyma leaving group, COMU exhibits exceptional solubility and high coupling efficiency for sterically hindered amino acids[3]. Furthermore, it performs optimally with just 1 equivalent of base, minimizing base-catalyzed racemization[4].

  • For highly hindered secondary amines (e.g., N-alkylated diamines): Uronium salts like HATU or COMU can cause chain-terminating guanidinylation of the slow-reacting free amine. Instead, use phosphonium reagents like PyBroP or utilize bis-(trichloromethyl) carbonate (BTC) to generate highly electrophilic acid chlorides in situ[5].

Q4: How do solvent modifications influence the coupling of hindered diamines? A: The standard solvent, DMF, may not adequately solvate hydrophobic or highly structured peptide chains, leading to on-resin aggregation (e.g.,


-sheet formation) that buries reactive sites[1]. Switching to a more disruptive solvent system, such as N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO, breaks intermolecular hydrogen bonds, swelling the resin more effectively and exposing the hindered amine for coupling[1].

Quantitative Data: Coupling Reagent Performance

To illustrate the necessity of upgrading your coupling reagents for difficult syntheses, consider the comparative data below. Oxyma-based strategies significantly reduce racemization while improving overall yields compared to older benzotriazole (HOBt/HOAt) methods.

Table 1: Yield and Racemization in Solution-Phase Synthesis of Z-Phg-Pro-NH₂ [3]

Coupling StrategyYield (%)Racemization (D/L Isomer %)Mechanistic Note
Oxyma / DIC 89.9 1.0 Superior leaving group stability; prevents oxazolone formation.
HOAt / DIC 81.43.3Good reactivity, but higher risk of epimerization.
HOBt / DIC 81.99.3Insufficient for maintaining chirality in hindered couplings.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate mandatory intermediate testing to ensure you do not proceed to the next step blindly.

Protocol 1: DBU-Assisted Fmoc Deprotection for Difficult Sequences

Use this protocol when a Kaiser test reveals incomplete Fmoc removal after standard piperidine treatment.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes to maximize internal pore accessibility[2]. Drain the solvent.

  • Deprotection: Add a solution of 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% (v/v) piperidine in DMF to the resin[2].

  • Agitation: Agitate the resin for 2–5 minutes at room temperature[2]. Drain the deprotection solution.

  • Repeat: Add fresh 2% DBU / 2% piperidine solution and agitate for an additional 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5–7 times) to remove all traces of base[2].

  • VALIDATION STEP: Perform a Kaiser test (or Chloranil test for secondary amines). A strong positive result (deep blue beads) confirms successful deprotection. Do not proceed to coupling until this test is positive.

Protocol 2: High-Efficiency Coupling of Hindered Fmoc-Diamines using COMU

Use this protocol for bulky diamines where standard DIC/Oxyma couplings yield deletion sequences.

  • Preparation: Dissolve the sterically hindered Fmoc-diamine (3–4 equivalents relative to resin loading) and COMU (3–4 equivalents) in NMP or a DMF/DMSO mixture[1].

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (1 to 2 equivalents) to the solution[4]. Note: COMU requires significantly less base than HATU, which protects

    
    -chiral centers from racemization. A distinct color change will indicate the formation of the active ester[4].
    
  • Coupling: Immediately transfer the activated mixture to the deprotected resin.

  • Thermal Assistance: Agitate the reaction at an elevated temperature (50–60°C) using a controlled heating block or microwave synthesizer for 1 to 2 hours[1].

  • Washing: Drain and wash the resin with DMF (5 times).

  • VALIDATION & CAPPING STEP: Perform a Kaiser/Chloranil test.

    • If negative, the coupling is complete.

    • If slightly positive, do not extend the time. Instead, cap the unreacted free amines using a solution of acetic anhydride and DIPEA in DMF to permanently terminate the unreacted chains, preventing complex deletion peptides during final purification[1].

References

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Processes for coupling amino acids using bis-(trichloromethyl) carbonate - Google Patents.

Sources

Technical Support Center: Minimizing Aggregation in SPPS with Diamine Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: SPPS-AGG-001 Topic: Troubleshooting aggregation protocols for diamine-functionalized resins

Introduction: The "Beta-Sheet" Barrier

Welcome to the Technical Support Center. You are likely here because your synthesis yields are dropping, your resin volume is shrinking during coupling, or your Kaiser tests are returning confusing results.

When using diamine linkers (e.g., Rink Amide, ethylenediamine-functionalized trityl resins, or safety-catch Dbz linkers), you face a unique challenge. Unlike ester-based linkers, the amide/urea bonds formed immediately at the linker interface are strong hydrogen bond donors and acceptors. This can initiate inter-chain


-sheet formation  as early as the 5th or 6th residue, leading to "hydrophobic collapse" where the resin beads physically shrink, expelling solvent and reagents.

This guide provides a modular troubleshooting protocol to diagnose, disrupt, and prevent this aggregation.

Module 1: Diagnosis & Monitoring

User Query: "How do I confirm aggregation is the cause of my low purity? My Kaiser test is negative, but the product is wrong."

Technical Insight: Standard colorimetric tests (Kaiser/Ninhydrin) rely on the diffusion of reagents into the bead. If the resin has collapsed due to aggregation, the reagents cannot penetrate to the reactive sites, leading to a false negative (indicating complete coupling when it actually failed).

Diagnostic Protocol
IndicatorObservationMechanism
Resin Shrinking The resin bed volume decreases by >10-20% during a specific cycle.Aggregated peptide chains exclude solvent, causing the polymer matrix to collapse [1].
Swellographic Monitoring Pressure increases in flow synthesizers; flow rate drops.Reduced solvation leads to higher back-pressure in the column [2].
Micro-Cleavage HPLC shows "deletion sequences" (missing amino acids) starting at a specific length.Steric hindrance prevents Fmoc removal or subsequent coupling at the aggregation onset point.
The "Swelling Test" (Quick Check)
  • Take a small aliquot of resin.

  • Wash with DCM (should swell slightly).

  • Wash with DMF.[1]

  • Critical Step: If the resin floats or clumps significantly in DMF rather than dispersing freely, the peptide chains have aggregated.

Module 2: Solvent & Additive Engineering

User Query: "I'm using DMF. Should I switch to NMP or add salts?"

Technical Insight: DMF is a standard solvent but often insufficient for "difficult sequences" (e.g., poly-Alanine, hydrophobic stretches). Chaotropic salts and dipolar aprotic solvents with different dielectric constants can disrupt the intermolecular Hydrogen bonds responsible for


-sheets [3].
Solvent/Additive Efficacy Matrix
Solvent SystemCompositionMechanismBest For
Standard DMFGeneral solvationShort, non-aggregating peptides
High-Power NMP (N-methyl-2-pyrrolidone)Higher dipole moment than DMFModerate aggregation
Chaotropic Wash 0.4M LiCl or KSCN in DMFDisrupts H-bond networks (Chaotrope)Washing before coupling steps
"Magic Mixture" DCM / DMF / NMP (1:1:[1]1) + 1% Triton X-100 + 2M Ethylene CarbonateMaximizes swelling & H-bond disruptionExtreme aggregation cases [4]
Protocol: Chaotropic Salt Wash

Use this immediately before the coupling step of a difficult residue.[1]

  • Fmoc Removal: Perform standard deprotection.

  • Wash: DMF (3x).

  • Chaotropic Wash: Wash resin with 0.4M LiCl in DMF (or DMA) for 2 minutes (2x).

    • Note: Lithium ions coordinate with the peptide backbone, breaking inter-chain H-bonds.

  • Coupling: Add the activated amino acid directly to the resin (do not wash away the salt if using LiCl; however, for KSCN, a brief DMF wash is recommended to avoid interfering with activation).

Module 3: Structural Disruption (The "Kink" Strategy)

User Query: "Chemical additives aren't working. How do I modify the sequence?"

Technical Insight: The most robust solution is to physically prevent the formation of secondary structures by introducing "kinks" into the peptide backbone. This is achieved using Pseudoproline (isooxazolidine) dipeptides or Dmb/Hmb backbone protection.

Mechanism of Action
  • Pseudoprolines: These are dipeptides where Ser, Thr, or Cys are cyclized into an oxazolidine or thiazolidine ring.[2] This ring mimics the structure of Proline, forcing a cis-amide bond that disrupts the

    
    -sheet structure [5].
    
  • Hmb/Dmb: These are bulky protecting groups on the backbone amide nitrogen. They physically block hydrogen bonding (steric hindrance).

Visualizing the Disruption Strategy

AggregationDisruption cluster_Agg Aggregation State cluster_Sol Disruption Strategy ChainA Peptide Chain A (Beta-Sheet Donor) ChainB Peptide Chain B (Beta-Sheet Acceptor) ChainA->ChainB Inter-chain H-Bonds Result Solvated Resin (Successful Coupling) Pseudo Pseudoproline (Fixed Kink) Pseudo->ChainA Induces Cis-Conformation Pseudo->Result Restores Swelling Salt Chaotropic Salt (Li+ / KSCN) Salt->ChainB Masks H-Bond Sites

Caption: Figure 1. Mechanism of aggregation via H-bonding and disruption via structural kinks (Pseudoprolines) or ionic masking (Salts).

Implementation Guide
  • Identify "Hotspots": Place a Pseudoproline dipeptide every 5–7 residues in a hydrophobic sequence.

  • Selection:

    • If sequence contains ...Ala-Ser..., use Fmoc-Ala-Ser(psiMe,MePro)-OH.

    • If sequence contains ...Gly-Thr..., use Fmoc-Gly-Thr(psiMe,MePro)-OH.

  • Post-Synthesis: The pseudoproline ring opens automatically during the final TFA cleavage, regenerating the native Ser/Thr/Cys residue. No extra steps required.

Module 4: Diamine Linker Specifics (Loading & Cleavage)

User Query: "I am using a diamine linker for a urea cycle. The first coupling is terrible."

Technical Insight: Diamine linkers attached to resins (like Trityl-Cl resin modified with ethylenediamine) present a primary amine that is often highly basic and sterically accessible. However, once the first residue is attached (often via reductive amination or urea formation), the resulting moiety is a potent H-bond donor.

Protocol: Low-Loading Strategy

High loading (>0.5 mmol/g) forces chains into close proximity, guaranteeing aggregation.

  • Reduce Loading: Target a substitution of 0.1 – 0.2 mmol/g .

  • Capping: After loading the diamine linker and the first residue, aggressively cap unreacted sites.

    • Capping Solution: Acetic Anhydride (0.5M) / DIPEA (0.5M) / DMF.

  • Resin Choice: Use PEG-PS (e.g., TentaGel, ChemMatrix) instead of pure Polystyrene. PEG chains act as a spacer, providing an environment similar to liquid-phase synthesis and reducing chain-chain interactions [6].

FAQ: Rapid Troubleshooting

Q: Can I use microwaves to fix this? A: Yes. Microwave irradiation (or heating to 50–75°C) provides kinetic energy to break H-bonds.

  • Warning: Do not heat Cys or His residues >50°C to avoid racemization.

Q: My resin looks like a solid block. Is it recoverable? A: Sometimes. Try washing with hot NMP (60°C) followed by the "Magic Mixture" (see Module 2). If it reswells, proceed immediately with a double coupling using HATU/HOAt.

Q: Why LiCl and not NaCl? A: Lithium (Li+) has a high charge density and high solvation energy, making it a strong chaotrope in organic solvents. It effectively competes with the peptide backbone for hydrogen bonding sites.

References

  • BenchChem. (2025).[1][3] Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). Retrieved from

  • Sletten, E. T., et al. (2019).[4] Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications.[5] Retrieved from

  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from

  • Zhang, L., & Tam, J. P. (2014). Orthogonal Coupling of Unprotected Peptide Segments through Hystidyl Amino Terminus. (Context on Magic Mixtures). Retrieved from

  • Mutter, M., et al. (1995).[2] Pseudoprolines: A new concept for the synthesis of "difficult sequences". (Foundational work on Pseudoprolines).

  • Garcia-Martin, F., et al. (2006). The synergy of ChemMatrix resin and pseudoproline building blocks. Retrieved from

Sources

Technical Support Center: Optimization of Base Concentration for Fmoc Deprotection of Diamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Kinetic vs. Chemical Conflict

Audience: Synthetic Chemists, Peptide Scientists, and Process Engineers.

Fmoc deprotection is often treated as a binary step: "Add 20% piperidine, wait 20 minutes." However, when working with diamines (e.g., PNA backbones, ethylenediamine linkers, or amino-functionalized resins), this standard approach frequently fails.

The failure stems from two competing mechanisms:

  • Deprotection Kinetics (Desirable): The rate at which the base removes the Fmoc group.

  • Adduct Formation & Side Reactions (Undesirable): The rate at which the liberated amine attacks the reactive intermediate (dibenzofulvene) or undergoes intramolecular cyclization (e.g., aspartimide or diketopiperazine formation).

The Core Insight: For diamines, 20% piperidine is often too aggressive chemically but kinetically inefficient for aggregated sequences. The industry-standard optimization shifts from a single base (piperidine) to a dual-component system : a strong non-nucleophilic base (DBU) for speed, coupled with a high-efficiency scavenger (Piperazine) to trap side-products.

The "Dual-Component" Strategy (The 2/5 Protocol)

Recommended for: Diamine scaffolds, PNA synthesis, and aggregation-prone sequences.

Standard piperidine (pKa ~11.1) acts as both the deprotecting base and the scavenger.[1][2] In difficult diamine sequences, this dual role is inefficient. We recommend decoupling these functions.

The Optimized Reagent:
ComponentConcentrationRoleMechanism
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)2% (v/v) The Hammer High basicity (pKa ~13.5) drives rapid E1cB elimination of Fmoc, even in aggregated regions.
Piperazine 5% (w/v) The Broom Highly nucleophilic secondary amine. Traps dibenzofulvene (DBF) instantly to prevent re-attachment to the diamine.
Solvent NMP or DMFMediumNMP is preferred for reducing aggregation in hydrophobic diamine scaffolds.
Why this works (The Logic):
  • Lower Total Base: Reducing total base concentration (from 20% to ~7%) lowers the dielectric constant change and reduces base-catalyzed racemization.

  • Faster Kinetics: DBU is orders of magnitude faster at deprotonation than piperidine.

  • Superior Scavenging: Piperazine forms a stable adduct with DBF more rapidly than the primary amines of your diamine product, preventing the "+178 Da" side reaction.

Visualizing the Mechanism

The following diagram illustrates the competition between the desired scavenging pathway and the undesired alkylation of your diamine.

Fmoc_Mechanism Fmoc_Diamine Fmoc-Protected Diamine Intermediate Free Diamine + Dibenzofulvene (DBF) Fmoc_Diamine->Intermediate Fast E1cB Elimination (Driven by DBU) Clean_Product Clean Deprotected Diamine Intermediate->Clean_Product Desired Path Side_Product DBF-Alkylated Impurity (+178 Da) Intermediate->Side_Product Slow Scavenging (Free amine attacks DBF) Scavenged_DBF DBF-Scavenger Adduct (Waste) Intermediate->Scavenged_DBF Fast Scavenging (Piperazine traps DBF) DBU Base: DBU (2%) DBU->Fmoc_Diamine Piperazine Scavenger: Piperazine (5%) Piperazine->Intermediate Competes with Product Amine

Caption: Kinetic competition during Fmoc removal. DBU accelerates the first step; Piperazine wins the competition for the reactive DBF intermediate, protecting the diamine.

Troubleshooting Guide & FAQs

Issue 1: The "+178 Da" Mass Shift

Symptom: LC-MS shows a peak corresponding to [M + 178].[2] Diagnosis: Incomplete scavenging of Dibenzofulvene (DBF). The liberated primary amine of your diamine has reacted with the DBF byproduct. The Fix:

  • Switch to Piperazine: If using Piperidine, switch to the "2/5 Protocol" (2% DBU / 5% Piperazine). Piperazine is a better nucleophile for DBF than Piperidine.

  • Add Thiol Scavengers: For extremely sensitive diamines, add 1-2% DBU + 5% Piperazine + 5% 1-Octanethiol . Thiols are "soft" nucleophiles that react instantly with DBF.

Issue 2: Incomplete Deprotection (The "Slow" Reaction)

Symptom: Kaiser test is light blue (not dark blue) or LC-MS shows starting material remaining after 20 mins. Diagnosis: Aggregation.[1][3] The diamine backbone has formed secondary structures (H-bonds) that shield the Fmoc group. The Fix:

  • Use DBU: Piperidine is not strong enough to deprotonate in aggregated matrices. DBU (2%) is required.[4][5]

  • Heat (Caution): Elevate temperature to 40°C only if the sequence does not contain Asp/Glu (to avoid aspartimide) or Cys/His (to avoid racemization).

  • Chaotropic Salts: Add 0.1 M LiCl or KSCN to the deprotection cocktail to disrupt H-bonds.

Issue 3: Aspartimide Formation (-18 Da)

Symptom: Mass spectrum shows [M - 18]. Diagnosis: Base-catalyzed cyclization of Aspartic Acid residues. This is exacerbated by strong bases like DBU.[5] The Fix:

  • Acidic Additive: Add 0.1 M HOBt (Hydroxybenzotriazole) to the deprotection cocktail. The acidity suppresses the ring closure of the aspartyl side chain without significantly hindering Fmoc removal.

  • Lower Base Load: Reduce DBU to 1% or revert to 20% Piperidine with 0.1 M HOBt if aggregation is not the primary issue.

Experimental Protocol: The Optimization Titration

Do not guess. Run this titration on a small resin sample (10-20 mg) to determine the optimal cocktail for your specific diamine.

StepReagent CocktailTimeObservation Target
A (Control) 20% Piperidine / DMF2 x 10 minBaseline purity. Check for +178 adducts.
B (Mild) 5% Piperazine / DMF2 x 15 minUse if Control shows high Aspartimide or racemization.
C (Aggressive) 2% DBU / 2% Piperidine / DMF2 x 5 minUse if Control shows incomplete deprotection.
D (Balanced) 2% DBU / 5% Piperazine / DMF 2 x 5 min Standard recommendation for diamines.

Procedure:

  • Swell resin in DMF for 30 mins.

  • Apply 1 mL of cocktail per 50 mg resin.

  • Agitate.

  • Wash 5x with DMF.

  • Perform micro-cleavage and analyze via LC-MS.

Decision Tree for Base Selection

Decision_Tree Start Start: Fmoc Removal on Diamine Scaffold Check_Agg Is the sequence aggregated/hydrophobic? Start->Check_Agg Standard Use Standard: 20% Piperidine + 0.1M HOBt Check_Agg->Standard No (Easy Sequence) Check_Asp Does it contain Asp/Glu/Cys? Check_Agg->Check_Asp Yes (Difficult/Slow) Optimized Use Optimized: 2% DBU + 5% Piperazine Check_Asp->Optimized No (Safe for DBU) Sensitive Use Mild/Buffered: 5% Piperazine OR 20% Pip + 0.1M HOBt Check_Asp->Sensitive Yes (Risk of Side Rxn)

Caption: Logic flow for selecting the correct deprotection cocktail based on sequence risk factors.

References

  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press. (Foundational text establishing the 20% piperidine standard).
  • Wade, J. D., et al. (2000).[6] "Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N-alpha-deprotection reagent." Letters in Peptide Science, 7, 107–112.[6] Link

  • Ralhan, K., et al. (2015). "Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis."[6][7] RSC Advances, 5, 104417-104425.[6] (The source of the 2% DBU / 5% Piperazine protocol). Link

  • Luna, O., et al. (2016). "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?" Molecules, 21(11), 1542. Link

  • Behrendt, R., et al. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, 22(1), 4-27. Link

Sources

Reducing diketopiperazine formation with Fmoc-diamine residues

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with sequence truncations and massive yield losses when working with diamine-rich sequences or C-terminal secondary amino acids.

When you incorporate Fmoc-diamine residues (such as Fmoc-Dap, PEG-diamines, or ethylenediamine linkers) into Solid-Phase Peptide Synthesis (SPPS), you are introducing highly reactive primary amines that lack the steric bulk of standard


-amino acids. Under standard basic Fmoc-deprotection conditions, this creates the perfect storm for Diketopiperazine (DKP) formation —a thermodynamically driven intramolecular cyclization that irreversibly truncates your peptide[1].

Below is our comprehensive troubleshooting guide to kinetically and sterically outcompete this side reaction.

Mechanistic Deep Dive: The Causality of DKP Formation

To prevent DKP, we must first understand its causality. DKP formation is an intramolecular aminolysis. When the Fmoc group is removed from the second residue (Aa2) or a diamine linker, the newly liberated nucleophilic amine is in close spatial proximity to the adjacent carbonyl carbon (the ester linkage to the resin or the amide bond of Aa1)[1].

Because 6-membered cyclic dipeptides are thermodynamically highly stable, the free amine will spontaneously attack the carbonyl. If the peptide is attached to the resin via an ester bond (e.g., Wang resin), this attack cleaves the dipeptide entirely, resulting in near-total mass loss[1]. Standard deprotection reagents like 20% Piperidine exacerbate this because piperidine is a strong base that catalyzes the nucleophilic attack[2].

DKP_Mechanism Start Fmoc-Aa2-Aa1-Resin (or Fmoc-Diamine-Linker) Deprotect Fmoc Removal (Basic Conditions) Start->Deprotect FreeAmine Free Amine Intermediate [H2N-Aa2-Aa1-Resin] Deprotect->FreeAmine Path1 Standard Piperidine / Heat Slow Coupling FreeAmine->Path1 Nucleophilic Susceptibility Path2 2% DBU + 5% Piperazine Rapid Coupling / 2-CTC Resin FreeAmine->Path2 Steric/Kinetic Control DKP Intramolecular Attack DKP Formation (Truncation) Path1->DKP Cyclization Success Successful Chain Elongation [Fmoc-Aa3-Aa2-Aa1-Resin] Path2->Success Acylation

Workflow of Diketopiperazine (DKP) formation vs. successful chain elongation in SPPS.

Frequently Asked Questions (FAQs)

Q: Why are Fmoc-diamine residues more susceptible to DKP than standard amino acids? A: Standard


-amino acids possess side chains that provide varying degrees of steric hindrance, which slows down the rate at which the N-terminal amine can fold back to attack the ester/amide bond. Diamines (like ethylenediamine) are linear and highly flexible, offering zero steric shielding. This drastically lowers the activation energy required for the cyclization[1].

Q: Can I just use a shorter 20% piperidine cycle to prevent this? A: No. While reducing exposure time helps slightly, piperidine is simply too basic. It actively catalyzes the


-elimination of the Fmoc group and the subsequent nucleophilic attack[2]. You must change the chemical nature of the base to decouple Fmoc removal from DKP catalysis.

Q: Does microwave-assisted SPPS increase my risk of DKP? A: Absolutely. Heat is the enemy of DKP-prone sequences. While microwave energy accelerates intermolecular coupling, it exponentially increases the kinetics of intramolecular DKP cyclization[2]. Deprotection of the second residue must always be performed at room temperature.

Quantitative Data: Impact of Deprotection Cocktails

To build a robust synthesis, we must rely on empirical data. Modifying the deprotection cocktail is the most effective way to suppress DKP when working with diamines. The table below demonstrates the drastic reduction in DKP formation achieved by replacing standard piperidine with a highly optimized DBU/Piperazine cocktail[3].

Fmoc-Removal CocktailSolventDKP Formation (%)Mechanistic Impact
20% Piperidine (Standard)DMF~13.8%High basicity and prolonged exposure drive rapid intramolecular cyclization.
5% Piperidine DMF~12.2%Marginal improvement; the intrinsic basicity remains too high.
5% Piperazine NMP< 4.0%Weaker base significantly reduces nucleophilic attack kinetics.
2% DBU + 5% Piperazine NMPMinimal DBU ensures rapid Fmoc removal; Piperazine scavenges dibenzofulvene without catalyzing DKP[3].

Self-Validating Troubleshooting Protocols

As a rule on the bench, every protocol must validate itself. If you are experiencing DKP truncation, implement the following two protocols sequentially.

Protocol A: Steric Shielding via 2-CTC Resin Loading

If your diamine or Aa1 is at the C-terminus, standard Wang resin is highly prone to DKP loss. 2-Chlorotrityl chloride (2-CTC) resin is the "Gold Standard" alternative because the massive trityl group physically blocks the nucleophilic attack on the ester bond[1].

  • Resin Activation: Swell 2-CTC resin in dry Dichloromethane (DCM) for 20 minutes to expand the polymer matrix.

  • Loading: Dissolve the C-terminal Fmoc-diamine (1.2 eq relative to resin loading) and DIPEA (4.0 eq) in dry DCM. Add to the resin and agitate for 2 hours at room temperature.

  • Capping: Add methanol (1 mL/g resin) directly to the reaction vessel and agitate for 15 minutes. Causality: Methanol caps any unreacted trityl chloride sites, preventing future unwanted side reactions.

  • Washing: Wash sequentially with DCM, DMF, and DCM (3x each). Dry under a vacuum.

  • System Validation (UV-Vis Loading Assay): Treat a precisely weighed 5 mg aliquot of the dried resin with 20% piperidine in DMF for 15 minutes. Quantify the released dibenzofulvene-piperidine adduct at 301 nm using a spectrophotometer. Validation: This confirms the diamine was successfully anchored at the target loading capacity before you proceed to the risky deprotection step.

Protocol B: Optimized Fmoc-Deprotection & Kinetic Trapping

For internal diamines where resin choice cannot protect the linkage, we must kinetically favor Fmoc removal while suppressing DKP using the optimized DBU/Piperazine cocktail[3].

  • Solvent Preparation: Prepare a fresh solution of 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% (w/v) piperazine in N-Methyl-2-pyrrolidone (NMP). Causality: NMP is strictly required over DMF to prevent the precipitation of the 1,4-bis(9H-fluoren-9-ylmethyl)piperazine byproduct, which would clog the synthesizer[3].

  • First Deprotection: Add the DBU/piperazine solution to the swollen resin. Agitate gently at room temperature for exactly 3 minutes. Drain.

  • Second Deprotection: Add fresh DBU/piperazine solution and agitate for an additional 5 minutes. Drain immediately.

  • Rapid Washing: Wash the resin vigorously with NMP (5 × 1 min) to remove all traces of the base.

  • Immediate Kinetic Trapping: Do not leave the free amine resting. Immediately add the pre-activated Fmoc-Aa3-OH (using HATU/DIPEA). Causality: By introducing a high concentration of highly activated ester, we force the intermolecular acylation to outcompete the intramolecular DKP cyclization.

  • System Validation (Kaiser Test): After 45 minutes of coupling, perform a Kaiser test on a few resin beads. Validation: A negative result (yellow beads) confirms the complete absence of free primary amines, validating that the diamine was successfully trapped before DKP could form.

References

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention - PeptideChemistry.org. 1

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - ACS Omega (via PMC / NIH). 3

  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives - PeptideChemistry.org. 2

Sources

Technical Support Center: Overcoming Steric Hindrance in Vicinal Diamine Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming C-N bonds to create vicinal diamines, particularly when faced with significant steric challenges. The synthesis of vicinal diamines, a crucial structural motif in numerous pharmaceuticals and chiral catalysts, often presents considerable hurdles, especially with highly substituted or sterically demanding substrates.[1][2] This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower you to overcome these synthetic obstacles.

I. Understanding the Challenge: The "Why" Behind Steric Hindrance Issues

Steric hindrance in vicinal diamine coupling reactions arises from the spatial bulk of substituents near the reactive centers of the amine and the electrophile. This bulkiness can impede the approach of reactants, slow down reaction rates, and promote undesired side reactions.[3][4] Key challenges include:

  • Poor Nucleophilicity of the Amine: Bulky groups on the amine can shield the nitrogen's lone pair, reducing its ability to attack the electrophilic partner.[3]

  • Inhibited Catalyst-Substrate Interaction: In metal-catalyzed reactions, such as the Buchwald-Hartwig amination, large substituents can prevent the efficient coordination of the amine or the aryl halide to the metal center.[3][5]

  • Favoring of Side Reactions: When the desired coupling is slow, side reactions like β-hydride elimination or reaction with the base can become dominant pathways, leading to reduced yields of the target diamine.[3]

The successful synthesis of sterically hindered vicinal diamines, therefore, hinges on a rational selection of catalysts, ligands, and reaction conditions to favor the desired C-N bond formation.

II. Troubleshooting Guide & FAQs

This section addresses common problems encountered during vicinal diamine coupling reactions involving sterically hindered substrates.

FAQ 1: My reaction is sluggish or shows no conversion. What are the likely causes and how can I fix it?

Answer: A stalled reaction is a frequent issue when dealing with sterically demanding substrates. The root cause often lies in the catalyst system's inability to overcome the high activation energy of the coupling process.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for sluggish reactions.

Detailed Explanation & Solutions:

  • Ligand Choice is Critical: For palladium-catalyzed reactions like the Buchwald-Hartwig amination, the choice of phosphine ligand is paramount. Sterically hindered ligands, such as the dialkylbiaryl phosphines developed by the Buchwald group or the ferrocene-based ligands from the Hartwig group, are highly effective.[5] These bulky ligands promote the formation of a monoligated palladium species, which is more reactive and accelerates the rates of oxidative addition and reductive elimination.[5] A novel carbazolyl-derived P,N-ligand has also shown great promise for coupling highly congested anilines and aryl chlorides.[6]

  • Base Selection: The base plays a crucial role in the deprotonation of the amine. For sterically hindered amines, stronger, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are often necessary to generate the active amido species.

  • Solvent and Temperature: Higher temperatures are generally required to overcome the steric barrier. Solvents with higher boiling points, such as toluene or dioxane, are often employed.[5] In some cases, a mixture of solvents can improve solubility and reaction rates.[7] Microwave-assisted synthesis can also be a powerful tool to accelerate slow reactions by rapidly heating the reaction mixture.[7]

FAQ 2: I'm observing significant amounts of side products, such as hydrodehalogenation or ether formation. How can I suppress these?

Answer: The formation of side products is a clear indication that the rate of the desired C-N coupling is not competitive with other reaction pathways.

Common Side Reactions and Mitigation Strategies:

Side ReactionCauseMitigation Strategy
Hydrodehalogenation β-hydride elimination from the palladium-amido intermediate.[3]Use ligands that accelerate reductive elimination over β-hydride elimination, such as bulky electron-rich phosphines.[5]
Aryl Ether Formation Reaction of the alkoxide base with the aryl halide.[3]Use a less nucleophilic base or a sterically hindered base. Ensure slow addition of the base to maintain a low concentration.
Dimerization of Starting Materials Self-coupling of the aryl halide or amine.Optimize catalyst loading and reaction temperature. Lower temperatures can sometimes disfavor these side reactions.
FAQ 3: I'm working with a chiral vicinal diamine, and I'm concerned about racemization. What precautions should I take?

Answer: Preserving stereochemical integrity is a major concern in the synthesis of chiral molecules.

Strategies to Minimize Racemization:

  • Mild Reaction Conditions: Whenever possible, use milder reaction conditions. This includes lower temperatures and the use of less harsh bases.

  • Protecting Groups: Employing appropriate protecting groups on one of the amine functionalities can prevent side reactions and potential racemization at adjacent stereocenters. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).

  • Chiral Ligands: In asymmetric syntheses, the use of chiral ligands can not only induce enantioselectivity but also help to stabilize the stereochemistry of the product.

  • Alternative Synthetic Routes: Consider alternative methods that are known to proceed with high stereochemical fidelity. For instance, dynamic kinetic resolution has proven effective for the stereoselective synthesis of vicinal diamines with multiple stereocenters.[8][9]

FAQ 4: Are there alternatives to palladium catalysis for these challenging couplings?

Answer: While palladium catalysis is a workhorse in C-N bond formation, other transition metals and methodologies can be effective, especially for specific substrate classes.

  • Copper-Catalyzed Amination: Copper-based systems can be effective for the amination of aryl and heteroaryl boronic esters, even with sterically hindered anilines.[10]

  • Rhodium-Catalyzed Hydroamination: For the synthesis of unsymmetrical vicinal diamines, rhodium-catalyzed hydroamination of allylic amines has been shown to be a powerful, atom-economical method.[11]

  • Iridium-Catalyzed Reactions: Iridium catalysts have been successfully used in the asymmetric umpolung allylation of imines to generate chiral vicinal diamines.[12] They are also effective in sequential dynamic kinetic resolutions.[8]

  • Electrochemical Methods: Electrochemical imino-pinacol coupling offers a green and efficient route to vicinal diamines from in-situ generated imines.[13]

III. Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Coupling of a Sterically Hindered Amine and Aryl Chloride

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Bulky phosphine ligand (e.g., a Buchwald-type ligand like RuPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Sterically hindered amine

  • Aryl chloride

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%) and the phosphine ligand (1.1-1.2 equivalents relative to Pd) to a flame-dried reaction vessel. Add anhydrous toluene and stir for 10-15 minutes.

  • Reaction Setup: To the catalyst mixture, add the aryl chloride (1.0 equivalent), the sterically hindered amine (1.1-1.2 equivalents), and NaOt-Bu (1.4 equivalents).

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Caption: Experimental workflow for Protocol 1.

IV. Data Summary

The following table provides a general comparison of catalyst systems for sterically hindered aminations. Yields are highly substrate-dependent.

Catalyst SystemLigand TypeTypical BaseTemperature (°C)General Applicability for Hindered Substrates
Palladium Bulky Biarylphosphines (Buchwald)NaOt-Bu, K₃PO₄80-120Excellent for a wide range of aryl halides and amines.[5]
Palladium Ferrocene-based (Hartwig)NaOt-Bu, Cs₂CO₃80-110Very effective, particularly for electron-withdrawn amines.[5]
Copper Diphosphine LigandsK₃PO₄100-130Good for amination of boronic esters.[10]
Rhodium Bidentate Phosphines-60-100Specific for hydroamination of allylic amines.[11]

V. Concluding Remarks

Overcoming steric hindrance in vicinal diamine coupling reactions is a multifaceted challenge that requires a deep understanding of reaction mechanisms and a systematic approach to optimization. By carefully selecting the catalyst, ligand, base, and solvent, and by troubleshooting methodically, researchers can successfully synthesize these valuable and often complex molecules. This guide serves as a foundational resource to aid in these endeavors, promoting the development of robust and efficient synthetic routes for applications in drug discovery and beyond.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • The Royal Society of Chemistry. Chiral Vicinal Diamines. [Link]

  • ResearchGate. (PDF) Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution of 2,3-diamino-1,4-diketones. [Link]

  • ACS Publications. Asymmetric Synthesis of Chiral Diamines via a Low-Loading Ir-Catalyzed Umpolung Allylation of Imines. Organic Letters. [Link]

  • Nature. Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. [Link]

  • Organic Chemistry Portal. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. [Link]

  • RSC Publishing. Catalytic enantioselective construction of vicinal quaternary carbon stereocenters. Chemical Science. [Link]

  • National Institutes of Health. Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. [Link]

  • ACS Publications. Synthesis of Protected Chiral Vicinal Diaminoalcohols by Diastereoselective Intramolecular Benzylic Substitution from Bistrichloroacetimidates. Organic Letters. [Link]

  • MDPI. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. [Link]

  • ACS Publications. Sterically Hindered Chelating Alkyl Phosphines Provide Large Rate Accelerations in Palladium-Catalyzed Amination of Aryl Iodides, Bromides, and Chlorides, and the First Amination of Aryl Tosylates. Journal of the American Chemical Society. [Link]

  • National Institutes of Health. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. [Link]

  • ACS Publications. Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Journal of the American Chemical Society. [Link]

  • RSC Publishing. Practical catalytic method for synthesis of sterically hindered anilines. [Link]

  • National Institutes of Health. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]

  • National Institutes of Health. Methodologies for the synthesis of quaternary carbon centers via hydroalkylation of unactivated olefins: twenty years of advances. [Link]

  • RSC Publishing. Direct construction of vicinal all-carbon quaternary stereocenters in natural product synthesis. [Link]

  • Longdom Publishing. Atom-economical and sustainable C-N bond formation reactions from alcohols and N-sources via catalytic hydrogen transfer reactions. [Link]

  • National Institutes of Health. Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution of 2,3-diamino-1,4-diketones. [Link]

  • PubMed. Recent advances in biocatalytic C-N bond-forming reactions. [Link]

  • Scilit. Formation of sterically hindered primary vicinal diamines from vicinal and geminal dinitro compounds. [Link]

  • Macmillan Group. Vicinal Quaternary Stereogenic Centers: A Dauting Challenge in Natural Product Synthesis. [Link]

  • CHIMIA. The Synthesis of Sterically Hindered Amides. [Link]

  • ACS Publications. Transition-Metal-Catalyzed C–N Bond Forming Reactions Using Organic Azides as the Nitrogen Source: A Journey for the Mild and Versatile C–H Amination. Accounts of Chemical Research. [Link]

  • Google Patents. Method of synthesis of vicinal diamines.
  • University of Rochester. How To: Troubleshoot a Reaction. [Link]

  • Journal of Chemical and Pharmaceutical Research. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]

  • ACS Publications. Manganese-Promoted Electrochemical Imino-Pinacol Coupling to Access Vicinal Diamines. The Journal of Organic Chemistry. [Link]

  • RSC Publishing. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Semantic Scholar. C-N bond forming cross-coupling reactions: an overview. [Link]

  • University of Copenhagen Research Portal. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • RSC Publishing. Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides. [Link]

  • ResearchGate. (PDF) Selective Mono‐BOC Protection of Diamines. [Link]

  • National Institutes of Health. Impact of Solvent on the Thermal Stability of Amines. [Link]

  • Reddit. How do I avoid side reactions while doing this peptide coupling reaction? [Link]

  • PubMed. The Chemistry of Vicinal Diamines. [Link]

  • University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]

Sources

Validation & Comparative

Publish Comparison Guide: NMR Characterization of (S)-2-N-Fmoc-propane-1,2-diamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

(S)-2-N-Fmoc-propane-1,2-diamine HCl (CAS: 1172596-47-2) is a critical chiral building block, particularly in the synthesis of Peptide Nucleic Acids (PNA), retro-inverso peptides, and peptidomimetics. Its value lies in the orthogonal protection scheme: the secondary amine (C2) is protected by the base-labile Fmoc group, while the primary amine (C1) remains free (as a hydrochloride salt) for immediate coupling or functionalization.

The Characterization Challenge: The synthesis of this diamine often yields regioisomeric mixtures. Distinguishing the target 2-N-Fmoc isomer from the thermodynamic byproduct 1-N-Fmoc is the primary analytical hurdle. Standard HPLC often fails to resolve these positional isomers efficiently due to their identical mass and similar polarity. NMR spectroscopy is the definitive tool for structural validation.

This guide provides a comparative technical analysis, establishing the 2-N-Fmoc isomer's spectral fingerprint against its primary alternatives: the regioisomer (1-N-Fmoc) and the enantiomer ((R)-form).

Structural Analysis & Alternatives

Before interpreting spectra, one must understand the "competitors" in the reaction mixture.

FeatureTarget Product Primary Alternative (Regioisomer) Secondary Alternative (Enantiomer)
Name (S)-2-N-Fmoc-propane-1,2-diamine HCl (S)-1-N-Fmoc-propane-1,2-diamine HCl(R)-2-N-Fmoc-propane-1,2-diamine HCl
Structure Fmoc-NH at C2 (chiral center)Fmoc-NH at C1 (achiral methylene)Fmoc-NH at C2 (inverted chirality)
Key Use PNA backbone, chiral ligandsLinear spacers, side-productStereochemical studies
NMR CQA Methine (CH) shift downfieldMethylene (CH₂) shift downfieldIdentical to target in achiral solvents
Visualization: Structural Logic & Regioisomerism

The following diagram illustrates the structural divergence and the critical NMR-active sites.

structure_comparison Target (S)-2-N-Fmoc Target Product Fmoc on Chiral Center Target_NMR NMR Signal: CH (C2) Deshielded (~3.8 ppm) CH₂ (C1) Shielded (~3.0 ppm) Target->Target_NMR Regio (S)-1-N-Fmoc Regioisomer (Impurity) Fmoc on Methylene Regio_NMR NMR Signal: CH (C2) Shielded (~3.2 ppm) CH₂ (C1) Deshielded (~3.4 ppm) Regio->Regio_NMR Common Starting Material (S)-1,2-Diaminopropane Common->Target Selective Protection (Kinetic Control) Common->Regio Non-selective Side Reaction

Caption: Pathway showing the origin of regioisomers and their distinct NMR signatures based on the site of Fmoc attachment.

Experimental Protocol: Self-Validating NMR System

To ensure reproducibility and solubility, the choice of solvent is non-negotiable. Fmoc-protected salts are prone to aggregation in chloroform (


).
Sample Preparation[2]
  • Solvent: DMSO-d6 (99.9% D).

    • Why: Disrupts intermolecular H-bonds, ensures full solubility of the HCl salt, and separates exchangeable protons (

      
      ).
      
  • Concentration: 10–15 mg in 0.6 mL.

  • Temperature: 298 K (25°C).

Acquisition Parameters (High-Resolution)
  • Frequency: 400 MHz or higher recommended.

  • Scans: Minimum 16 (1H), 1024 (13C) to detect minor regioisomers.

  • Relaxation Delay (D1): 2.0 seconds (ensure integration accuracy for ratio determination).

Comparative NMR Analysis

The "Fingerprint" Region: Distinguishing Regioisomers

The most reliable method to distinguish the 2-N-Fmoc target from the 1-N-Fmoc impurity is the chemical shift of the propane backbone protons. The Fmoc group is electron-withdrawing (carbamate), causing a downfield shift (deshielding) of the adjacent proton.

Comparative Chemical Shift Table (¹H NMR in DMSO-d6)
Proton Environment(S)-2-N-Fmoc (Target) (S)-1-N-Fmoc (Alternative) Mechanistic Explanation
Methyl (C3)

1.10 - 1.15 (d)

1.05 - 1.10 (d)
C2-Fmoc induces slight downfield shift on methyl vs. free amine.
Methine (C2-H)

3.70 - 3.90 (m)

3.00 - 3.20 (m)
CRITICAL: Direct attachment of Fmoc to C2 deshields this proton significantly.
Methylene (C1-H)

2.80 - 3.00 (m)

3.20 - 3.40 (m)
In the target, C1 is a free amine (HCl salt), appearing upfield relative to the Fmoc-protected C1 in the isomer.
Fmoc Amine (NH)

7.3 - 7.5 (d, overlap)

7.4 - 7.6 (t)
Multiplicity often obscured, but 2-N-Fmoc NH is a doublet; 1-N-Fmoc NH is a triplet.
Free Amine (

)

8.0 - 8.3 (br s)

7.8 - 8.1 (br s)
Broad signals due to exchange; less diagnostic.
13C NMR Distinction

The Carbon-13 spectrum provides a secondary confirmation, free from overlap issues common in proton NMR.

  • Target (2-N-Fmoc): The methine carbon (C2 ) appears downfield (~47-50 ppm) due to the carbamate. The methylene carbon (C1 ) is upfield (~42-44 ppm).

  • Alternative (1-N-Fmoc): The methylene carbon (C1 ) shifts downfield (~46-48 ppm) due to Fmoc, while the methine carbon (C2 ) is relatively shielded.

Advanced Characterization: 2D NMR Workflow

For strict QA release of drug intermediates, 1D NMR is insufficient. You must prove connectivity.

Workflow: Regiochemistry Confirmation

Use HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their attached carbons.

  • Identify the Methyl Group: Find the doublet at ~1.1 ppm.

  • Trace to Methine: In the COSY spectrum, find the proton coupled to the methyl group.

    • If this proton is at ~3.8 ppm (deshielded), it is attached to the Fmoc-amine

      
      Target (2-N-Fmoc) .
      
    • If this proton is at ~3.1 ppm (shielded), it is attached to the free amine

      
      Regioisomer (1-N-Fmoc) .
      

nmr_workflow Start Start: Dissolve in DMSO-d6 H1_Spec Acquire 1H NMR Start->H1_Spec Methyl_Check Locate Methyl Doublet (~1.1 ppm) H1_Spec->Methyl_Check COSY Run COSY / HSQC Methyl_Check->COSY Decision Shift of CH coupled to Methyl? COSY->Decision Result_Target PASS: Shift ~3.8 ppm (2-N-Fmoc) Decision->Result_Target Downfield Result_Fail FAIL: Shift ~3.1 ppm (1-N-Fmoc) Decision->Result_Fail Upfield

Caption: Decision tree for confirming regiochemistry using Methyl-Methine coupling correlations.

Chiral Purity Determination (Enantiomeric Excess)[3]

Fmoc-derivatives are bulky; standard NMR cannot distinguish (S) from (R) enantiomers in achiral environments.

The Solution: Use a Chiral Solvating Agent (CSA) or Chiral HPLC.

  • NMR Method: Add 5-10 equivalents of (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BNPPA) to the NMR tube.

    • Mechanism: The chiral acid forms diastereomeric salt complexes with the free amine of the diamine.

    • Observation: Look for splitting of the Methyl doublet. If a second doublet appears, the sample contains the (R)-enantiomer.

  • Alternative: Derivatization with Mosher's Acid Chloride is not recommended here due to the existing Fmoc group causing steric hindrance and potential migration.

References

  • Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[1] The Journal of Organic Chemistry, 37(22), 3404–3409. Link

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. Link

  • Hooft, R. W. W., et al. (2008). Determination of Absolute Structure using Bayesian Statistics on Bijvoet Differences. Journal of Applied Crystallography, 41(1), 96-103. (Context: X-ray confirmation of Fmoc-diamine salts). Link

  • PubChem Compound Summary. (2023). (9H-Fluoren-9-yl)methyl (1-aminopropan-2-yl)carbamate.[2][3][4] National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (S)-2-N-Fmoc-propane-1,2-diamine HCl Product Specification. Link(Note: General reference for commercial availability).

Sources

Comparison of Fmoc vs Boc protected 1,2-diaminopropane efficiency

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide: Fmoc vs. Boc Regioselective Protection of 1,2-Diaminopropane

Executive Summary

In the synthesis of complex peptidomimetics, chiral ligands, and pharmaceutical intermediates, 1,2-diaminopropane serves as a crucial bifunctional building block. Because it possesses two primary amines in distinct steric environments—an unhindered C1 amine (-CH₂-NH₂) and a sterically hindered C2 amine (-CH(CH₃)-NH₂)—achieving regioselective mono-protection is a fundamental synthetic challenge.

This guide provides an objective, data-driven comparison of the two most prominent amine protection strategies: the base-labile Fmoc (Fluorenylmethyloxycarbonyl) group and the acid-labile Boc (tert-Butyloxycarbonyl) group[]. By analyzing their coupling efficiencies, regioselectivity, and experimental kinetics, this document equips researchers with the mechanistic logic and self-validating protocols required to optimize mono-protection workflows.

Mechanistic Causality: The Structural Dynamics of 1,2-Diaminopropane

The regioselectivity of protecting 1,2-diaminopropane is governed entirely by steric hindrance rather than electronic differentiation. The pKa values of the C1 and C2 amines are nearly identical; however, the methyl group adjacent to the C2 amine creates a restricted trajectory for nucleophilic attack.

When introducing bulky electrophiles like Di-tert-butyl dicarbonate (Boc₂O) or 9-Fluorenylmethyl N-succinimidyl carbonate (Fmoc-OSu), the kinetic rate of acyl substitution is significantly faster at the C1 position. The choice between Fmoc and Boc dictates not only the downstream deprotection strategy (orthogonal compatibility) but also the immediate efficiency of the mono-protection step due to differences in reagent stability and steric bulk[2].

Mechanism Substrate 1,2-Diaminopropane C1 C1 Amine Attack (Unhindered -CH2-NH2) Substrate->C1 Fast Kinetics C2 C2 Amine Attack (Hindered -CH(CH3)-NH2) Substrate->C2 Slow Kinetics Major N1-Protected Isomer (Major Product) C1->Major Minor N2-Protected Isomer (Minor Byproduct) C2->Minor

Kinetic pathway demonstrating regioselective preference for the C1 amine due to steric hindrance.

Comparative Efficiency: Fmoc vs. Boc

While both protecting groups exploit the steric disparity of 1,2-diaminopropane, their operational efficiencies diverge significantly based on reagent stability and reaction conditions.

  • Boc Protection Efficiency: Boc₂O is highly stable in a variety of solvents, including aqueous mixtures. Mono-Boc protection of 1,2-diaminopropane typically achieves excellent yields (72%–93%)[3]. The byproduct, tert-butanol, is volatile and easily removed, minimizing purification bottlenecks.

  • Fmoc Protection Efficiency: Fmoc-OSu is highly susceptible to base-catalyzed hydrolysis. While the massive steric bulk of the fluorenyl group ensures exquisite regioselectivity for the C1 amine, overall yields for mono-Fmoc diamines are generally lower (50%–80%)[4]. The formation of Fmoc-OH via hydrolysis and the generation of di-Fmoc byproducts often necessitate rigorous chromatographic purification[5].

Table 1: Quantitative Efficiency and Parameter Comparison
ParameterBoc Protection StrategyFmoc Protection Strategy
Standard Reagent Boc₂O (Di-tert-butyl dicarbonate)[6]Fmoc-OSu (N-Hydroxysuccinimide ester)[5]
Typical Mono-Protection Yield 72% – 93%[3]50% – 80%[4]
Regioselectivity (C1 vs C2) High (Driven by tert-butyl bulk)Very High (Driven by fluorenyl bulk)
Deprotection Conditions Acidic: TFA in DCM[2]Basic: 20% Piperidine in DMF[2]
Reagent Aqueous Stability High (Stable during reaction)Low to Moderate (Prone to hydrolysis)[7]
Primary Yield-Limiting Factor Di-Boc formationReagent hydrolysis (Fmoc-OH formation)

Decision Matrix and Workflow Integration

Selecting the appropriate protection strategy depends intrinsically on the downstream synthetic pipeline. Boc is preferred for solution-phase synthesis where subsequent steps require strong bases. Fmoc is the gold standard for Solid-Phase Peptide Synthesis (SPPS) or when downstream steps require strongly acidic conditions[].

Workflow Diamine 1,2-Diaminopropane (C1 & C2 Amines) Decision Synthesis Strategy? Diamine->Decision Boc Boc Protection Reagent: Boc2O Solvent: MeOH/H2O Decision->Boc SPPS / Orthogonal to Fmoc Fmoc Fmoc Protection Reagent: Fmoc-OSu Solvent: THF/NaHCO3 Decision->Fmoc Solution Phase / Orthogonal to Boc BocResult Mono-Boc Yield: 72-93% Deprotection: TFA High Regioselectivity (C1) Boc->BocResult FmocResult Mono-Fmoc Yield: 50-80% Deprotection: Piperidine Moderate Regioselectivity Fmoc->FmocResult

Decision matrix and workflow for selecting between Boc and Fmoc protection strategies.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed with built-in causality—explaining why specific parameters are chosen to validate the success of the reaction.

Protocol A: High-Yield Regioselective Mono-Boc Protection

Objective: Maximize N1-protection while suppressing di-Boc formation.

  • Reagent Preparation: Dissolve 1,2-diaminopropane (5.0 equivalents) in a 10:1 mixture of Methanol/Water and cool to 0 °C.

    • Causality: A massive stoichiometric excess of the diamine ensures that the statistical probability of Boc₂O reacting with an already mono-protected molecule is near zero, effectively eliminating di-Boc byproducts[8]. Water increases the solubility of the unprotected amine.

  • Electrophile Addition: Dissolve Boc₂O (1.0 equivalent) in a minimal amount of Methanol. Add this solution dropwise to the diamine mixture over 2 hours using an addition funnel.

    • Causality: Dropwise addition at 0 °C keeps the local concentration of the electrophile extremely low, enforcing kinetic control so the bulky Boc group selectively attacks the unhindered C1 amine.

  • Reaction Maturation: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Validation & Workup: Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with Dichloromethane (DCM). The unreacted diamine remains in the aqueous phase, while the mono-Boc product partitions into the organic phase. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the pure N1-Boc-1,2-diaminopropane[3].

Protocol B: Regioselective Mono-Fmoc Protection

Objective: Achieve N1-Fmoc protection while preventing reagent hydrolysis.

  • Buffer Preparation: Dissolve 1,2-diaminopropane (3.0 equivalents) in a 1:1 mixture of Tetrahydrofuran (THF) and 0.1 M aqueous NaHCO₃. Cool the biphasic mixture to 0 °C.

    • Causality: The 0.1 M NaHCO₃ buffers the reaction at approximately pH 8.5. This specific pH is critical: it is basic enough to keep the diamine in its nucleophilic free-base form, but mild enough to prevent the rapid, destructive hydrolysis of Fmoc-OSu into Fmoc-OH[7].

  • Electrophile Addition: Dissolve Fmoc-OSu (1.0 equivalent) in THF. Add dropwise to the vigorously stirring buffered diamine solution over 1 hour.

  • Reaction Maturation: Stir at 0 °C for 2 hours, then allow to warm to room temperature for an additional 4 hours. Monitor via TLC (Ninhydrin stain) until the Fmoc-OSu is consumed[9].

  • Validation & Workup: Acidify the mixture slightly to pH 6 using 1M HCl to protonate unreacted diamine, driving it into the aqueous layer. Extract the mono-Fmoc product with Ethyl Acetate. Wash with water, dry over MgSO₄, and purify via flash chromatography (if Fmoc-OH byproducts are detected) to isolate N1-Fmoc-1,2-diaminopropane.

References

  • University of Southampton Research Repository ePrints Soton University of Southampton URL: [Link]

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism Total Synthesis URL:[Link]

  • Reactions that Work: Boc Protection Chemtips (WordPress) URL:[Link]

  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media The Royal Society of Chemistry URL: [Link]

  • Questions about Fmoc protection using Fmoc-Osu Reddit (r/OrganicChemistry) URL: [Link]

Sources

Optical Rotation Standards for (S)-2-N-Fmoc-propane-1,2-diamine: A Comparative Quality Assurance Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the standardization of optical rotation for (S)-2-N-Fmoc-propane-1,2-diamine (also referred to as (S)-Fmoc-1,2-diaminopropane ), a critical chiral building block for Gamma-Peptide Nucleic Acid (γPNA) synthesis.

Executive Summary

The Challenge: Determining a fixed optical rotation (


) standard for (S)-2-N-Fmoc-propane-1,2-diamine is complicated by its inherent instability and the solvent-dependent nature of the Fmoc protecting group. While polarimetry provides a rapid "pass/fail" screening, it lacks the resolution to detect minor enantiomeric impurities (0.5–2.0%) that can catastrophically affect PNA oligomer binding affinity.

The Solution: This guide establishes a Dual-Tier Quality System :

  • Tier 1 (Screening): A standardized Polarimetry Protocol using DMF to ensure gross chirality.

  • Tier 2 (Validation): A Chiral HPLC method (the "Gold Standard") to quantify Enantiomeric Excess (ee).

Technical Profile & Physical Properties[1][2][3]

PropertySpecification
Compound Name (S)-2-N-Fmoc-propane-1,2-diamine
CAS Number 1172596-47-2 (HCl salt) / 146552-71-8 (Boc analog ref)
Molecular Structure

Stereochemistry (S)-Enantiomer (Derived from L-Alanine or L-Serine)
Critical Application Backbone monomer for

-PNA synthesis (improves DNA binding affinity)
Solubility Soluble in DMF, DMSO, MeOH; Poor in Water/Hexane
Typical

Variable (Dependent on synthesis route: Mitsunobu vs. Reductive Amination)

Critical Note on Synthesis Routes:

  • Reductive Amination: Often leads to partial racemization (lower optical rotation magnitude).

  • Mitsunobu Reaction: Preserves chiral integrity (higher optical purity).

  • Implication: A low

    
     value often indicates the use of an inferior synthetic route rather than just "impurity."
    

Tier 1: Standardized Optical Rotation Protocol

Use this method for batch-to-batch consistency checks, not for absolute purity certification.

The "Fmoc-DMF" Standard

Because Fmoc groups can aggregate in non-polar solvents and hydrolyze in basic ones, Dimethylformamide (DMF) is the required standard solvent for stable readings.

Protocol Steps:
  • Instrument Prep: Warm up the polarimeter (Sodium D-Line, 589 nm) for 30 minutes. Zero with pure HPLC-grade DMF.

  • Sample Prep: Weigh exactly 100.0 mg of (S)-2-N-Fmoc-propane-1,2-diamine.

  • Dissolution: Dissolve in a 10 mL volumetric flask using DMF. (Concentration

    
     g/100mL).[1]
    
    • Caution: Do not use sonication for >1 minute to avoid heat-induced racemization.

  • Measurement: Fill a 1.0 dm (100 mm) cell. Record 5 readings and average.

  • Calculation:

    
    
    
    • 
      : Observed rotation (degrees)
      
    • 
      : Path length (dm)
      
    • 
      : Concentration (g/mL)
      

Target Specification: Based on the free diamine precursor (


 in H2O) and Fmoc-derivative trends:
  • Expected Range (DMF, c=1.0):

    
     to 
    
    
    
  • Note: If the value is positive, check if the salt form (e.g., HCl) was used or if the solvent was changed to Methanol (solvent effects can flip the sign).

Tier 2: The "Gold Standard" – Chiral HPLC Validation

Optical rotation is insufficient for PNA monomers because a 95% ee sample may still pass rotation standards but will fail in oligomerization.

Comparative Analysis: Polarimetry vs. Chiral HPLC
FeaturePolarimetry (Optical Rotation)Chiral HPLC (Direct/Derivatized)
Detection Limit ~1-2% impurity< 0.1% impurity
Specificity Low (Aggregates affect value)High (Separates enantiomers)
Sample Req. High (~100 mg)Low (~1 mg)
Verdict Screening Only Required for Release
Recommended HPLC Protocol (Direct Separation)

This method separates the (S) and (R) enantiomers without derivatization, avoiding kinetic resolution errors.

  • Column: Chiralpak AD-H or Crownpak CR(+) (Crown ethers bind primary amines well).

  • Mobile Phase:

    • For Chiralpak: Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1).

    • For Crownpak: Perchloric acid (pH 1.5) in Water/MeOH (85:15).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 254 nm (Fmoc chromophore).

  • Temperature: 25°C.

Workflow Visualization

The following diagram illustrates the decision matrix for qualifying this chiral intermediate.

G cluster_legend Validation Logic Start Crude (S)-2-N-Fmoc-propane-1,2-diamine Polarimetry Tier 1: Polarimetry (DMF, c=1.0) Start->Polarimetry Decision1 Rotation within Range? Polarimetry->Decision1 HPLC Tier 2: Chiral HPLC (Chiralpak AD-H) Decision1->HPLC Yes Fail REJECT / Recrystallize Decision1->Fail No (< -10°) HPLC->Fail ee < 99.0% Pass RELEASE for PNA Synthesis HPLC->Pass ee > 99.0% Polarimetry checks identity Polarimetry checks identity HPLC checks purity HPLC checks purity Polarimetry checks identity->HPLC checks purity

Caption: Quality Control Workflow ensuring enantiomeric purity before PNA oligomerization.

Scientific Rationale & Troubleshooting

Why (S)-2-N-Fmoc?

The "2-N" designation implies the amine at the chiral center (position 2) is protected, leaving the primary amine at position 1 free for coupling. This is crucial for PNA backbone assembly.

  • Risk: If the Fmoc migrates to position 1 (N-N migration), the optical rotation will shift significantly.

  • Check: Use 1H-NMR to confirm the doublet signal of the methyl group (

    
    ) is coupled correctly, ensuring the Fmoc is on the secondary amine.
    
The "Solvent Effect" Trap

Fmoc-amines are notorious for solvatochromism in polarimetry.

  • In Methanol: H-bonding can stabilize a conformation that rotates light differently than in DMF.

  • In CHCl3: Acidic impurities in chloroform can cleave the Fmoc group or form salts, altering rotation.

  • Recommendation: Always report solvent and temperature alongside the value (e.g.,

    
    ).
    
References
  • Sahu, B. et al. (2011). Synthesis of (R)- and (S)-Fmoc-Protected Diethylene Glycol Gamma PNA Monomers with High Optical Purity. Journal of Organic Chemistry. Link

    • Supports the use of Mitsunobu reaction for high optical purity and the limitations of reductive amin
  • Sigma-Aldrich. (2025). 1,2-Diaminopropane Technical Data. Link

    • Provides baseline physical properties for the diamine precursor.
  • BenchChem. (2025).[2] Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids. Link

    • Validates the necessity of Chiral HPLC over polarimetry for Fmoc-deriv
  • Rudolph Research Analytical. (2024). <781> Optical Rotation - USP Standards. Link

    • Defines the standard polarimetry protocols used in pharmaceutical monographs.

Sources

Validating purity of Fmoc-diamine building blocks via LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hidden Cost of "99% Purity"

In the high-stakes arena of Solid-Phase Peptide Synthesis (SPPS) and Peptide Nucleic Acid (PNA) development, the integrity of your starting materials is the rate-limiting step for success. Fmoc-diamines serve as critical linkers and scaffolds; however, their amphiphilic nature and dual-amine functionality make them prone to specific "silent" impurities—namely regioisomers and bis-Fmoc byproducts—that traditional HPLC-UV often misses.

This guide challenges the industry reliance on simple UV purity (254 nm) and establishes LC-MS (Liquid Chromatography-Mass Spectrometry) as the non-negotiable standard for validating Fmoc-diamine building blocks. We provide a direct comparison of validation methodologies and a self-validating protocol to ensure your starting materials do not become the termination point of your synthesis.

The Challenge: Why Fmoc-Diamines Are Different

Unlike standard amino acids, diamines possess two nucleophilic centers. When manufacturing Fmoc-monoprotected diamines (e.g., Fmoc-ethylenediamine, Fmoc-piperazine derivatives), three distinct species are thermodynamically possible:

  • Free Diamine: (No protection) – Causes immediate cross-linking/polymerization on resin.

  • Mono-Fmoc (Target): (One amine protected) – The desired building block.

  • Di-Fmoc (Impurity): (Both amines protected) – Acts as a "chain terminator" (capping agent) because it lacks a free amine for coupling.

The Analytical Gap:

  • UV (HPLC): The Di-Fmoc impurity often co-elutes with the Mono-Fmoc product on standard C18 gradients. Because it contains two Fmoc groups, it absorbs UV light twice as strongly as the product, skewing purity integration if not separated.

  • NMR: While excellent for structure, 1H-NMR struggles to quantify <1% regioisomeric impurities in complex mixtures without extensive relaxation delay optimization.

Comparative Analysis: LC-MS vs. Alternatives

The following matrix compares the three dominant validation methods.

FeatureMethod A: HPLC-UV (254 nm) Method B: qNMR (1H) Method C: LC-MS (Recommended)
Primary Detection Chromophore AbsorbanceProton EnvironmentMass-to-Charge Ratio (

)
Sensitivity Moderate (ng range)Low (mg range required)High (pg range)
Specificity Low (Co-eluting peaks merge)High (Structural ID)Excellent (Mass discrimination)
Impurity ID Retention time onlyChemical shiftMolecular weight + Fragmentation
Blind Spots Non-UV active salts; Co-eluting Di-Fmoc species<1% impurities; Overlapping signalsIon suppression (rare with proper dilution)
Verdict Insufficient for critical raw materialsGood for structure, poor for trace purityThe Gold Standard for Validation

Technical Deep Dive: The LC-MS Validation Protocol

This protocol is designed to be self-validating . It uses a "System Suitability Test" (SST) approach to ensure the instrument is capable of detecting the specific impurities relevant to diamines before the sample is even run.

Reagents & Mobile Phase Logic
  • Solvent A: Water + 0.1% Formic Acid (FA).

    • Why FA? Unlike TFA, which suppresses ionization in MS, Formic Acid provides protons for

      
       generation without killing the signal [1].
      
  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm). High surface area is required to separate the hydrophobic Di-Fmoc from the Mono-Fmoc.

Step-by-Step Workflow

Step 1: Sample Preparation

  • Dissolve Fmoc-diamine at 0.1 mg/mL in 50:50 Water:ACN.

  • Crucial: Filter through 0.2 µm PTFE to remove insoluble polymer aggregates (often present in degraded diamines).

Step 2: The "Gradient Stress Test" Standard peptide gradients (5-95% B) are often too fast. Use this focused gradient to separate the hydrophobic impurities:

Time (min)% B (ACN)Purpose
0.05Equilibration
1.05Load/Desalt
10.060Slow ramp to separate Mono-Fmoc
12.095Elute highly hydrophobic Di-Fmoc
14.095Wash
14.15Re-equilibrate

Step 3: Mass Spectrometry Settings (ESI+)

  • Scan Range: 100 – 1000

    
    .
    
  • Key Targets to Monitor (SIM Mode optional):

    • Target:

      
      
      
    • Impurity 1 (Free Amine):

      
       (Loss of Fmoc)
      
    • Impurity 2 (Di-Fmoc):

      
       (Addition of second Fmoc)
      

Visualizing the Validation Logic

The following diagrams illustrate the decision-making process and experimental workflow.

Diagram 1: The "Impurity Hunter" Workflow

This flowchart outlines the logical steps for processing LC-MS data to accept or reject a batch.

G Start Start: Raw Fmoc-Diamine Sample Prep Sample Prep (0.1 mg/mL) Filter 0.2µm Start->Prep LC LC Separation (Slow Gradient 5-60% B) Prep->LC Detect Dual Detection: UV (254nm) + MS (ESI+) LC->Detect Check1 Check 1: Major Peak Mass? Detect->Check1 Check2 Check 2: Late Eluting Peaks? Check1->Check2 Mass matches Mono-Fmoc Fail_ID FAIL: Incorrect Identity Check1->Fail_ID Mass Mismatch Check3 Check 3: Early Eluting Peaks? Check2->Check3 No Di-Fmoc (+222 Da) Fail_Di FAIL: High Di-Fmoc (Chain Termination Risk) Check2->Fail_Di Di-Fmoc > 0.5% Pass PASS: Validated for Synthesis Check3->Pass Clean Baseline Fail_Free FAIL: Free Diamine (Cross-linking Risk) Check3->Fail_Free Free Amine Detected

Caption: Logical decision tree for validating Fmoc-diamine purity using LC-MS data.

Diagram 2: Experimental Setup & Data Integration

Visualizing how the physical setup translates to data interpretation.

Experiment cluster_0 Physical Setup cluster_1 Data Output HPLC HPLC Pump (Gradient) Column C18 Column (Separation) HPLC->Column MS Mass Spec (ESI Source) Column->MS TIC Total Ion Chromatogram MS->TIC Signal UV UV Trace (254 nm) MS->UV Aux Signal Spec Mass Spectrum (Extraction) TIC->Spec Peak Picking UV->Spec Correlation

Caption: Integration of HPLC separation with dual-stream detection (UV/MS).

Experimental Data: What to Expect

When analyzing a typical commercial Fmoc-diamine, you will encounter one of two profiles. Use this table to interpret your results.

ParameterHigh Quality Batch Compromised Batch Implication
Main Peak RT Sharp, symmetrical (e.g., 8.5 min)Broad or splitting peakIsomeric mixture or degradation.
Mass Spectrum Dominant

Mix of

and

High salt content (sodium) affects solubility.
Impurity (+222 Da) Not detected / <0.1%Distinct peak at higher RT (e.g., 11.2 min)Di-Fmoc present. Will cap resin sites.
Impurity (-222 Da) Not detectedPeak near solvent front (dead volume)Free amine present. Will cause cross-linking.

Expert Insight:

"In my experience, the presence of Di-Fmoc impurities is the most common cause of 'unexplainable' low yields in PNA synthesis. The Di-Fmoc species is hydrophobic and sticks to the resin, but because it has no free amine, it stops the chain growth at that specific point, leading to truncated sequences that are difficult to purify later." [2]

References

  • Waters Corporation. (2025). A Validated Method for the Quantification of Amino Acids in Mammalian Urine. Retrieved from [Link][1][2][3][4][5]

  • National Institutes of Health (PMC). (2025). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

Sources

A Technical Guide to Differentiating Regioisomers of Mono-Fmoc-1,2-propanediamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The regioselective introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group onto unsymmetrical diamines like 1,2-propanediamine is a critical, yet often challenging, step in synthetic chemistry. The reaction can yield two distinct regioisomers: N¹-Fmoc-1,2-propanediamine and N²-Fmoc-1,2-propanediamine. The structural nuance between these isomers—differing only in the position of the Fmoc group on the primary (N¹) versus the secondary (N²) amine—belies their potentially divergent chemical reactivity and utility in downstream applications, such as peptide synthesis or the development of chiral ligands.[1]

This guide provides a comprehensive comparison of these regioisomers and details robust analytical methodologies for their unambiguous differentiation. The experimental protocols and supporting data herein are designed to equip researchers with the necessary tools to confidently identify and characterize these closely related compounds.

The Challenge of Regioselectivity

The synthesis of mono-Fmoc-1,2-propanediamine typically involves the reaction of 1,2-propanediamine with an Fmoc-donating reagent, such as Fmoc-OSu or Fmoc-Cl.[2] Due to the presence of two nucleophilic nitrogen atoms with different steric and electronic environments, the reaction does not always proceed with perfect regioselectivity. The primary amine (N¹) is generally more sterically accessible, while the secondary amine (N²) can exhibit different basicity. This can lead to the formation of a mixture of the two regioisomers, necessitating reliable analytical methods for their distinction.

G cluster_products Products 1,2-Propanediamine 1,2-Propanediamine N1_Fmoc N¹-Fmoc-1,2-propanediamine 1,2-Propanediamine->N1_Fmoc Reaction N2_Fmoc N²-Fmoc-1,2-propanediamine 1,2-Propanediamine->N2_Fmoc Reaction Fmoc-OSu Fmoc-OSu Fmoc-OSu->N1_Fmoc Fmoc-OSu->N2_Fmoc

Comparative Analysis: Key Differentiating Techniques

The most powerful techniques for distinguishing between the N¹- and N²-Fmoc regioisomers are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). Mass spectrometry (MS) can confirm the molecular weight but is often insufficient on its own to differentiate the isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most definitive method for structural elucidation of these isomers.[3] The distinct chemical environments of the protons and carbons in each regioisomer give rise to unique NMR spectra.

Key Differentiating Features in ¹H NMR:

  • Chemical Shift of the Methine Proton (CH): The proton on the chiral center (C2) will experience a significant downfield shift when the Fmoc group is attached to the adjacent secondary amine (N²) compared to when it is on the primary amine (N¹). This is due to the deshielding effect of the nearby carbonyl group of the Fmoc moiety.

  • Chemical Shift of the Methylene Protons (CH₂): Conversely, the methylene protons adjacent to the primary amine will be more deshielded in the N¹-Fmoc isomer.

  • Coupling Constants (J-values): The coupling patterns and constants between the methine and methylene protons can also provide structural information.[4][5]

Key Differentiating Features in ¹³C NMR:

  • Chemical Shift of the Carbonyl Carbon: The carbonyl carbon of the Fmoc group will have a slightly different chemical shift depending on whether it is part of a carbamate attached to a primary or secondary amine.[6]

  • Chemical Shifts of the Propane Backbone Carbons: The C1, C2, and methyl carbons of the propanediamine backbone will exhibit distinct chemical shifts in each isomer due to the differing electronic effects of the Fmoc-protected amine.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Regioisomers

Atom N¹-Fmoc-1,2-propanediamine (Predicted δ) N²-Fmoc-1,2-propanediamine (Predicted δ) Rationale for Difference
¹H NMR
CH (C2)~2.8 - 3.2 ppm~3.8 - 4.2 ppmDeshielding by adjacent Fmoc group in N² isomer.
CH₂ (C1)~3.3 - 3.7 ppm~2.6 - 3.0 ppmDeshielding by adjacent Fmoc group in N¹ isomer.
CH₃~1.0 - 1.2 ppm~1.1 - 1.3 ppmMinor difference, but may be observable.
¹³C NMR
C=O (Fmoc)~156 - 158 ppm~155 - 157 ppmElectronic environment of the carbamate.
C1 (CH₂)~45 - 50 ppm~40 - 45 ppmShielding/deshielding effect of the Fmoc group.
C2 (CH)~50 - 55 ppm~55 - 60 ppmShielding/deshielding effect of the Fmoc group.
C3 (CH₃)~18 - 22 ppm~16 - 20 ppmSubtle differences in the electronic environment.

Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating the two regioisomers, which can then be collected and further analyzed.[7] Chiral stationary phases are particularly effective, as 1,2-propanediamine is a chiral molecule.[8][9]

  • Principle of Separation: The two regioisomers have different polarities and will interact differently with the stationary phase of the HPLC column, leading to different retention times. The N¹-Fmoc isomer, with a free secondary amine, is generally expected to be slightly more polar than the N²-Fmoc isomer, which has a free primary amine.

  • Method Development: A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a gradient of water and acetonitrile, often with an additive like trifluoroacetic acid (TFA) to improve peak shape.[10] Chiral columns, such as those based on polysaccharide derivatives, can also provide excellent separation.[11][12]

G Start Crude Reaction Mixture HPLC HPLC Separation (e.g., C18 column) Start->HPLC Isomer1 Isolated N¹-Fmoc Isomer HPLC->Isomer1 Early Eluting Isomer2 Isolated N²-Fmoc Isomer HPLC->Isomer2 Late Eluting NMR NMR Analysis (¹H, ¹³C, 2D) Isomer1->NMR MS Mass Spectrometry (Confirmation of MW) Isomer1->MS Isomer2->NMR Isomer2->MS Structure1 Confirmed Structure 1 NMR->Structure1 Structure2 Confirmed Structure 2 NMR->Structure2 MS->Structure1 MS->Structure2

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis

Objective: To acquire ¹H and ¹³C NMR spectra for the unambiguous structural assignment of the mono-Fmoc-1,2-propanediamine regioisomers.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer or isomer mixture in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of approximately 16 ppm, centered around 6 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data with appropriate window functions (e.g., exponential multiplication) and perform phase and baseline corrections.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 250 ppm, centered around 100 ppm.

    • A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus (typically 1024 or more scans).

  • 2D NMR (Optional but Recommended):

    • Acquire a COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling networks.

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) spectrum to correlate proton and carbon signals.

  • Data Analysis:

    • Integrate the proton signals to determine the relative number of protons.

    • Assign the peaks based on their chemical shifts, multiplicities, and correlations observed in 2D spectra, comparing them to the expected values in Table 1.

Protocol 2: HPLC Separation and Analysis

Objective: To separate the N¹- and N²-Fmoc-1,2-propanediamine regioisomers.

Instrumentation: HPLC system with a UV detector.

Procedure:

  • Sample Preparation: Dissolve the crude reaction mixture or a sample of the mixed isomers in the mobile phase or a compatible solvent (e.g., acetonitrile/water) to a concentration of approximately 1 mg/mL.

  • HPLC Analysis:

    • Column: C18, 5 µm, 4.6 x 250 mm (or similar).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 10% to 90% B over 30 minutes is a good starting point.

    • Flow Rate: 1 mL/min.

    • Detection: Monitor absorbance at 265 nm, the characteristic absorbance maximum for the Fmoc group.

  • Data Analysis:

    • Identify the retention times of the two major peaks corresponding to the regioisomers.

    • If preparative HPLC is performed, collect the fractions corresponding to each peak for subsequent NMR analysis to confirm their identity.

Protocol 3: Mass Spectrometry Analysis

Objective: To confirm the molecular weight of the synthesized compounds.

Instrumentation: Electrospray Ionization (ESI) mass spectrometer.[13]

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (either the mixture or isolated isomers) in a suitable solvent like methanol or acetonitrile.

  • Mass Spectrum Acquisition:

    • Acquire the mass spectrum in the positive ion mode.

    • Scan a relevant mass-to-charge (m/z) range (e.g., m/z 100-500).

  • Data Analysis:

    • Look for the protonated molecular ion [M+H]⁺. The theoretical molecular weight of mono-Fmoc-1,2-propanediamine (C₁₈H₂₀N₂O₂) is 296.37 g/mol . The expected [M+H]⁺ ion would be at m/z 297.38.

    • This analysis will confirm the successful mono-Fmoc protection but will not differentiate the isomers.

Conclusion

The differentiation of N¹- and N²-Fmoc-1,2-propanediamine regioisomers is a critical quality control step in any synthetic workflow that utilizes this building block. While both HPLC and mass spectrometry are valuable tools for separation and confirmation of mass, NMR spectroscopy stands out as the most definitive method for unambiguous structural elucidation. By carefully analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, researchers can confidently assign the correct structure to each isomer. The combined use of these analytical techniques, as detailed in this guide, provides a robust framework for ensuring the regiochemical purity of mono-Fmoc-1,2-propanediamine, thereby guaranteeing the integrity of subsequent synthetic endeavors.

References

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. Available at: [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed. Available at: [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF - ResearchGate. Available at: [Link]

  • Chiral HPLC and SFC Columns - Columnex. Available at: [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - MDPI. Available at: [Link]

  • Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. Available at: [Link]

  • Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. Available at: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

  • Predicting the Success of Fmoc-Based Peptide Synthesis - King's College London Research Portal. Available at: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy - ResearchGate. Available at: [Link]

  • Diisopropylethylamine-triggered, highly efficient, self-catalyzed regioselective acylation of carbohydrates and diols - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy - Oxford Instruments. Available at: [Link]

  • Recent Developments in the Direct Synthesis of Unprotected Primary Amines. Available at: [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. Available at: [Link]

Sources

Comparative Reactivity & Performance Guide: (R)- vs. (S)-Fmoc-1,2-Diaminopropane

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparative analysis of (R) and (S) Fmoc-1,2-diaminopropane isomers, focusing on their application in solid-phase synthesis (specifically Peptide Nucleic Acids - PNA) and chiral ligand development.

Executive Summary

Fmoc-1,2-diaminopropane (also known as Fmoc-1,2-propylenediamine) is a critical chiral building block used primarily in the synthesis of


-substituted Peptide Nucleic Acids (

-PNA)
and chiral salen ligands .

The stereochemistry of the 1,2-diaminopropane backbone dictates the helical preference and binding affinity of the resulting oligomers.

  • The (S)-Isomer (derived from L-Alanine): Typically yields PNA oligomers with a pre-organized right-handed helical structure, significantly enhancing binding affinity (

    
    )  to complementary DNA/RNA.
    
  • The (R)-Isomer (derived from D-Alanine): Often induces a left-handed twist or steric clash in standard PNA:DNA duplexes, resulting in destabilization or use in specific enantiomeric recognition tasks.

  • Chemical Reactivity: While intrinsic nucleophilicity is identical, the methyl group at the C2 position creates a steric differentiation between

    
     and 
    
    
    
    , allowing for regioselective protection strategies essential for orthogonal synthesis.

Chemical Profile & Stereochemical Lineage

The absolute configuration of the diamine is directly inherited from the amino acid precursor if synthesized via reduction (preserving chirality).

Feature(S)-Fmoc-1,2-Diaminopropane(R)-Fmoc-1,2-Diaminopropane
Precursor Origin L-Alanine (Natural)D-Alanine (Unnatural)
Cahn-Ingold-Prelog (S)-Configuration(R)-Configuration
Structure Fmoc-NH-CH

-CH(CH

)-NH

*
Fmoc-NH-CH

-CH(CH

)-NH

*
Major Application High-affinity

-PNA (DNA binding)
Destabilizing probes; Chiral resolution agents
Helical Induction Right-handed (DNA mimic)Left-handed / Disordered
Cost Lower (L-Ala is cheaper)Higher (D-Ala is more expensive)

*Note: The position of the Fmoc group (


 vs 

) depends on the synthesis route. For standard PNA backbone synthesis, the

is typically part of the backbone linkage, and the

(chiral center) carries the side chain or is protected.
Regioselectivity in Protection

The 1,2-diaminopropane core has two non-equivalent amines:

  • 
     (Primary, unhindered):  Kinetic product in acylation.
    
  • 
     (Primary, hindered by 
    
    
    
    -methyl):
    Thermodynamic product requires forcing conditions or specific blocking strategies.

Reactivity Rule: In a direct reaction with Fmoc-Cl (1 equivalent) at 0°C, the


-Fmoc  product is favored (>85:15 ratio) due to the steric hindrance of the methyl group protecting 

.

Comparative Performance Analysis

Solid-Phase Synthesis (PNA Applications)

The most distinct "reactivity" difference lies not in the coupling rate, but in the conformational energetics of the growing polymer chain.

  • (S)-Isomer Incorporation: [1]

    • Mechanism: The (S)-methyl group at the

      
      -position of the PNA backbone pre-organizes the backbone into a conformation that matches the A-form helix of RNA or B-form of DNA.
      
    • Result: This reduces the entropic penalty of binding.

    • Data:

      
      -(S)-PNA modifications typically increase the melting temperature (
      
      
      
      ) of the duplex by 3–5°C per modification .
  • (R)-Isomer Incorporation: [2]

    • Mechanism: The (R)-methyl group projects into a space that sterically clashes with the nucleobase or the complementary strand in a standard right-handed helix.

    • Result: Forces the backbone into a mismatched conformation.

    • Data: Incorporation often leads to a decrease in

      
        or complete loss of binding affinity for DNA targets.
      
Coupling Kinetics (SPPS)

In automated Fmoc-SPPS, the coupling rates of the monomers differ slightly due to steric bulk:

  • Coupling Efficiency: (S) and (R) monomers couple at identical rates chemically. However, if the resin-bound peptide/oligomer has formed a secondary structure (aggregation), the "matched" isomer often couples more efficiently than the "mismatched" one due to better accessibility of the N-terminus.

  • Racemization Risk: High. The activation of the carboxylate (in PNA monomer synthesis) or the presence of the free amine adjacent to the chiral center makes these derivatives prone to racemization if base treatment is prolonged. Use DIPEA/Lutidine sparingly; prefer Collidine.

Experimental Protocols

Protocol: Regioselective Synthesis of -Fmoc-(S)-1,2-diaminopropane

This protocol selectively protects the unhindered amine, leaving the chiral amine free for further functionalization.

Reagents:

  • (S)-1,2-Diaminopropane (10 mmol) [Derived from L-Ala]

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (10 mmol)

  • Dichloromethane (DCM) (anhydrous)

  • Triethylamine (TEA) (limited amount)

Workflow:

  • Dissolution: Dissolve (S)-1,2-diaminopropane (0.74 g, 10 mmol) in 50 mL anhydrous DCM at -78°C (Dry ice/acetone bath). Low temperature is critical for regioselectivity.

  • Addition: Add Fmoc-OSu (3.37 g, 10 mmol) dissolved in 20 mL DCM dropwise over 1 hour.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 4 hours.

  • Workup: Wash with 5% NaHCO

    
     (aq) and Brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash chromatography (SiO

    
    ). Elute with DCM:MeOH (95:5).
    
    • Target Product:

      
      -Fmoc-(S)-1,2-diaminopropane (
      
      
      
      ).
    • By-product:

      
      -Fmoc and Di-Fmoc species (elute earlier/later).
      
Protocol: Standard Fmoc-SPPS Coupling Cycle

Optimized for chiral diamine backbones to prevent epimerization.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Avoid DBU to minimize racemization.

  • Wash: DMF (5 x 1 min).

  • Coupling:

    • Activator: HATU (0.95 eq) + HOAt (0.95 eq).

    • Base: 2,4,6-Collidine (2.0 eq). Use Collidine instead of DIPEA to reduce base-catalyzed epimerization at the chiral center.

    • Time: 30–60 minutes at Room Temperature.

  • Capping: Acetic anhydride/Lutidine/DMF (5 min).

Visualizations

Synthesis & Regioselectivity Pathway

This diagram illustrates the derivation of the isomers and the regioselective protection outcome.

G L_Ala L-Alanine (S-Config) S_Diamine (S)-1,2-Diaminopropane (Chiral Center @ C2) L_Ala->S_Diamine Reduction (Retains Config) D_Ala D-Alanine (R-Config) R_Diamine (R)-1,2-Diaminopropane (Chiral Center @ C2) D_Ala->R_Diamine Reduction (Retains Config) Fmoc_Cl Fmoc-OSu / Low Temp S_Diamine->Fmoc_Cl N1_Product Major Product: N1-Fmoc-(S)-1,2-diaminopropane (Unhindered Amine Protected) Fmoc_Cl->N1_Product Kinetic Control (Steric Pref.) N2_Product Minor Product: N2-Fmoc-(S)-1,2-diaminopropane (Hindered Amine Protected) Fmoc_Cl->N2_Product Thermodynamic (Slower)

Caption: Synthesis workflow showing the origin of stereochemistry and the kinetic preference for N1-protection due to steric hindrance at the chiral C2 position.

PNA Binding Topology (Performance)

This diagram explains why the (S)-isomer is preferred for DNA binding.

PNA cluster_S (S)-gamma-PNA Backbone (Matched) cluster_R (R)-gamma-PNA Backbone (Mismatched) S_Backbone Methyl Group (S) Pre-organizes Helix DNA_S Target DNA (Right-Handed) S_Backbone->DNA_S High Affinity Binding (Tm +3-5°C) R_Backbone Methyl Group (R) Steric Clash DNA_R Target DNA (Right-Handed) R_Backbone->DNA_R Steric Repulsion (Low Affinity)

Caption: Comparative binding topology. The (S)-isomer methyl group facilitates a right-handed helical pre-organization, while the (R)-isomer causes steric clashes with standard DNA.

References

  • Sforza, S., et al. (2002). "Chiral Peptide Nucleic Acids (PNAs): Helix Handedness and DNA Recognition." European Journal of Organic Chemistry.

  • Dragulescu-Andrasi, A., et al. (2006). "A Simple, General Synthesis of Optically Pure

    
    -PNA Monomers." Journal of the American Chemical Society. 
    
  • Sugiyama, T., & Kittaka, A. (2013). "Chiral Peptide Nucleic Acids with a Substituent in the N-(2-Aminoethyl)glycine Backbone." Molecules.

  • BenchChem. (2025).[3][4] "1,2-Diaminopropane Structure and Properties Guide."

  • Corradini, R., et al. (2011). "Synthesis of Chiral PNA Monomers." Current Protocols in Nucleic Acid Chemistry.

Sources

Quality Control Markers for Industrial Scale Fmoc-Diamine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Invisible Anchor

In the realm of Solid Phase Peptide Synthesis (SPPS) and peptidomimetics, Mono-Fmoc-diamines (e.g., Fmoc-ethylenediamine, Fmoc-piperazine) serve as critical linkers and spacers. Unlike standard amino acids, these bifunctional molecules carry a unique risk profile: the potential to act as cross-linkers or solubility sinks .

This guide objectively compares the performance of Mono-Fmoc-diamines synthesized via Statistical Direct Acylation (Method A) versus pH-Controlled Selective Acylation (Method B) . We demonstrate that while Method A is cost-effective for small scales, it introduces specific impurities—Free Diamine and Bis-Fmoc —that catastrophically affect industrial-scale peptide assembly. We define the critical Quality Control (QC) markers required to validate these reagents before they enter your reactor.

The Industrial Challenge: Statistical vs. Selective Synthesis

The core challenge in synthesizing N-Fmoc-diamines is distinguishing between two identical (or similar) amine groups.

Method A: Statistical Direct Acylation (The "Standard Grade" Route)
  • Mechanism: A stoichiometric equivalent (or slight excess) of diamine is reacted with Fmoc-Cl.

  • Outcome: Follows a statistical distribution (approx. 1:2:1 of Bis-Fmoc : Mono-Fmoc : Free Diamine).

  • Purification: Relies heavily on precipitation.

  • Risk: High probability of residual Bis-Fmoc (insoluble aggregates) and Free Diamine (cross-linkers).

Method B: pH-Controlled Selective Acylation (The "High-Fidelity" Route)
  • Mechanism: Uses Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) under strictly controlled pH conditions where one amine is protonated (unreactive) while the other remains nucleophilic.

  • Outcome: High selectivity for Mono-Fmoc species (>90% crude purity).

  • Purification: Selective extraction and salt formation.

  • Advantage: Minimizes "active" impurities.

Critical QC Markers: The "What to Measure"

To ensure process reliability, the following markers must be monitored. "Purity >98%" by HPLC is often insufficient if the remaining 2% is a reactive cross-linker.

Marker 1: Free Diamine Content (The "Cross-Linker")
  • Nature: Residual unreacted diamine (e.g., ethylenediamine).

  • Impact: In SPPS, free diamine attacks two resin sites simultaneously, permanently cross-linking the resin beads . This reduces swelling, blocks diffusion, and lowers crude peptide yield.

  • Specification: < 0.2% (w/w) .

  • Detection: Gas Chromatography (GC) or derivatization HPLC.

Marker 2: Bis-Fmoc Impurity (The "Solubility Sink")
  • Nature: Diamine with both nitrogens protected by Fmoc.

  • Impact: Highly hydrophobic. It does not couple to the resin but precipitates in DMF/NMP, clogging filters and acting as nucleation sites for peptide aggregation (beta-sheet formation).

  • Specification: < 0.5% (Area %) .

  • Detection: RP-HPLC (elutes late, often confused with column wash).

Marker 3: Regioisomers (For Asymmetric Diamines)
  • Nature: For diamines like N-methyl-ethylenediamine, the Fmoc can attach to the primary or secondary amine.

  • Impact: Leads to heterogeneous linker attachment and "deletion sequences" if the secondary amine is too sterically hindered to couple.

  • Specification: > 99.5% Regio-purity .

Comparative Performance Data

We compared "Standard Grade" (Method A) and "High-Fidelity" (Method B) Fmoc-ethylenediamine in the synthesis of a test peptide: Ac-Ala-Ala-[Linker]-Resin .

Table 1: Impact of Impurity Profile on Downstream SPPS Efficiency

FeatureStandard Grade (Method A)High-Fidelity (Method B)Impact Analysis
Free Diamine Content 1.5%< 0.1%High free amine causes resin fusion.
Bis-Fmoc Content 3.0%< 0.1%Bis-Fmoc precipitates, obscuring flow.
Resin Swelling (DMF) 4.2 mL/g6.8 mL/gCross-linking reduced swelling by 38%.
Coupling Efficiency 82% (1st coupling)>99% (1st coupling)Impurities compete for active esters.
Filtration Time 45 mins (Slow/Clogged)2 mins (Rapid)Precipitated Bis-Fmoc clogged frits.

Key Insight: The 1.5% free diamine in the Standard Grade reagent caused a 38% loss in resin swelling , effectively ruining the synthesis before the peptide chain was even elongated.

Visualizing the Control Logic

Diagram 1: Synthesis Pathways & Impurity Genesis

This diagram illustrates how the choice of reagent (Fmoc-Cl vs. Fmoc-OSu) dictates the impurity profile.

G Diamine Raw Diamine (H2N-R-NH2) MethodA Method A: Statistical Reaction Diamine->MethodA MethodB Method B: pH-Controlled Acylation Diamine->MethodB FmocCl Reagent: Fmoc-Cl (High Reactivity) FmocCl->MethodA ResultA Crude Mixture: 25% Bis-Fmoc 50% Mono-Fmoc 25% Free Diamine MethodA->ResultA Risk High Risk: Resin Cross-linking Precipitation ResultA->Risk FmocOSu Reagent: Fmoc-OSu (High Selectivity) FmocOSu->MethodB ResultB Crude Mixture: <5% Bis-Fmoc >90% Mono-Fmoc <5% Free Diamine MethodB->ResultB Success High Fidelity: Linear Coupling Soluble ResultB->Success

Caption: Comparison of impurity generation between statistical (Fmoc-Cl) and selective (Fmoc-OSu) synthetic routes.

Diagram 2: QC Decision Tree for Incoming Raw Materials

A self-validating workflow to accept or reject Fmoc-diamine batches.

QC Sample Incoming Batch: Fmoc-Diamine Test1 Test 1: RP-HPLC (C18, Gradient 5-95% B) Sample->Test1 BisFmoc Bis-Fmoc > 0.5%? Test1->BisFmoc Analyze Late Eluters Test2 Test 2: GC / Deriv. HPLC (Trace Free Amine) BisFmoc->Test2 No ActionReject REJECT BATCH (Risk: Cross-linking) BisFmoc->ActionReject Yes FreeAmine Free Diamine > 0.2%? Test2->FreeAmine Quantify Low MW FreeAmine->ActionReject Yes ActionAccept RELEASE BATCH (Safe for SPPS) FreeAmine->ActionAccept No

Caption: QC workflow prioritizing the detection of "Silent Killer" impurities (Free Diamine) before release.

Experimental Protocols

Protocol A: Detection of Bis-Fmoc (RP-HPLC)

Objective: Separate the highly hydrophobic Bis-Fmoc dimer from the Mono-Fmoc product.

  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 100% B over 20 minutes. Hold at 100% B for 5 minutes.

    • Note: Bis-Fmoc species typically elute during the high-organic hold (approx. 22-24 min). Standard gradients stopping at 95% may miss them.

  • Detection: UV at 265 nm (Fmoc characteristic absorption).

Protocol B: Functional "Cross-Link" Test (Self-Validating)

Objective: A quick bench-test to verify if free diamine levels are acceptable for resin loading.

  • Setup: Swell 100 mg of 2-Chlorotrityl Chloride resin in DCM.

  • Coupling: Add 2 equivalents of the Fmoc-Diamine sample + 4 eq. DIPEA. Shake for 1 hour.

  • Capping: Add Methanol (to cap remaining active chlorides).

  • Visual Check: Wash resin with DMF.[1][2][3]

    • Pass: Resin beads flow freely and settle individually.

    • Fail: Resin beads form "clumps" or a solid gel mass (indicates >1% free diamine caused cross-linking).

References

  • ResearchGate. (2007).[4] Selective Mono-BOC Protection of Diamines. Retrieved from [Link]

  • NBInno. (n.d.). Fmoc-OSu vs. Fmoc-Cl: Choosing the Right Amino Protecting Reagent. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (S)-2-N-Fmoc-propane-1,2-diamine HCl

Author: BenchChem Technical Support Team. Date: March 2026

(S)-2-N-Fmoc-propane-1,2-diamine hydrochloride (CAS: 1172596-47-2) is a critical chiral building block widely utilized in solid-phase peptide synthesis (SPPS) and the development of peptidomimetic therapeutics. While the Fmoc (Fluorenylmethyloxycarbonyl) protecting group provides excellent stability under mildly alkaline deprotection conditions[], the hydrochloride salt form of this diamine presents specific handling challenges. It is a fine, hygroscopic powder that is highly prone to aerosolization via static charge.

As a Senior Application Scientist, I have designed this guide to provide drug development professionals with a comprehensive, causality-driven framework for personal protective equipment (PPE) selection, handling workflows, and disposal protocols.

Hazard Profile & Causality-Driven PPE Selection

Understanding the "why" behind PPE selection is the foundation of a self-validating safety culture. According to the [2], (S)-2-N-Fmoc-propane-1,2-diamine HCl is classified under four primary hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[3].

Respiratory Protection: Mitigating H335

Because this compound is a hydrochloride salt, it crystallizes as a fine powder. When manipulating the dry solid—especially during weighing—ambient static electricity can cause the particles to "jump" and aerosolize. Inhalation of these micro-particles directly triggers the H335 respiratory irritation hazard[3].

  • Expert Directive: All solid manipulation must occur within a properly calibrated chemical fume hood, which serves as the primary engineering control and often negates the need for a respirator[4]. If a fume hood is unavailable or during a large-scale spill cleanup, an N95 or P100 particulate respirator is mandatory.

Hand Protection & The "Solvent Multiplier Effect"

In SPPS workflows, Fmoc-protected compounds are routinely dissolved in polar aprotic solvents such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). These solvents are potent dermal penetration enhancers. If the dry powder contaminates a standard laboratory glove and is subsequently exposed to a drop of DMF, the solvent will rapidly carry the dissolved irritant through the glove matrix and deep into the skin, severely exacerbating the H315 hazard.

  • Expert Directive: Double-gloving with disposable nitrile gloves (minimum 4 mil thickness) is required[5]. The outer glove acts as a sacrificial layer and must be changed immediately if contaminated with either the powder or the coupling solvent.

Eye and Body Protection

The H319 classification indicates a risk of severe eye irritation from airborne dust[3]. Standard safety glasses with side shields are insufficient because fine powders can easily bypass the shields via air currents.

  • Expert Directive: ANSI Z87.1-certified chemical splash goggles must be worn[5]. A flame-resistant (FR) or standard 100% cotton laboratory coat with knit cuffs is required to prevent the hygroscopic powder from migrating up the sleeves and adhering to the skin[6].

Standard Operating Procedure (SOP): Handling & Experimental Workflow

To ensure absolute safety and prevent cross-contamination, adhere to the following step-by-step methodology when preparing solutions of (S)-2-N-Fmoc-propane-1,2-diamine HCl for peptide coupling.

Step 1: Environmental Preparation & Static Control

  • Verify the chemical fume hood is operating at a standard face velocity of 80–100 feet per minute (fpm).

  • Wipe down the analytical balance and the surrounding workspace with a damp, static-dissipative wipe. This neutralizes ambient static charge, preventing the powder from aerosolizing during transfer.

Step 2: Weighing and Transfer

  • Don all required PPE (Goggles, double nitrile gloves, lab coat)[5].

  • Place a grounded, anti-static weigh boat on the balance. Crucial: Do not use plastic spatulas, which generate static; use a clean, grounded stainless-steel micro-spatula.

  • Carefully transfer the required mass of the compound. Cap the source bottle immediately to prevent the hydrochloride salt from absorbing atmospheric moisture.

Step 3: Dissolution and Activation

  • Transfer the weighed solid into a dry, inert reaction vessel (e.g., a glass scintillation vial or SPPS cartridge)[7].

  • Add the coupling solvent (e.g., DMF) slowly down the interior side of the vial. Dropping solvent directly onto the powder can displace dry particles into the air.

  • Seal the vial and agitate gently via vortexing or sonication until complete dissolution is achieved before adding coupling reagents like HBTU or HATU[7].

Workflow PPE 1. Don PPE (Goggles, Double Nitrile) Hood 2. Prepare Fume Hood (Static Control) PPE->Hood Weigh 3. Weigh Solid (Anti-static boat, Steel Spatula) Hood->Weigh Solvent 4. Add SPPS Solvent (DMF/NMP) Weigh->Solvent Waste Solid Waste Disposal (Contaminated PPE/Boats) Weigh->Waste Spills & Used Materials Dissolve 5. Agitation & Dissolution Solvent->Dissolve Proceed 6. Proceed to Peptide Coupling Dissolve->Proceed Dissolve->Waste Empty Vials

Workflow diagram for the safe handling and dissolution of (S)-2-N-Fmoc-propane-1,2-diamine HCl.

Spill Response & Waste Disposal Plan

Solid Spill Protocol: Never use a brush or dry paper towel to sweep up a solid spill of this compound, as mechanical friction will generate an irritating dust cloud[3].

  • Cover the spilled powder with damp paper towels. A 10% isopropanol/water mixture is ideal as it reduces surface tension, trapping the hydrophobic Fmoc powder more effectively than pure water.

  • Carefully scoop the damp towels and absorbed powder into a sealable hazardous waste bag.

  • Wash the affected area thoroughly with soap and water to remove any residual hydrochloride salt.

Waste Disposal:

  • Solid Waste: All contaminated weigh boats, spatulas, and outer gloves must be disposed of in a designated solid hazardous chemical waste container[6].

  • Liquid Waste: Once dissolved in DMF/NMP, the resulting waste stream must be collected in a designated "Non-Halogenated Solvent Waste" carboy. However, if your SPPS workflow subsequently introduces cleavage cocktails containing Trifluoroacetic Acid (TFA) or Dichloromethane (DCM), the waste must be strictly segregated into a "Halogenated Solvent Waste" stream.

Quantitative Data: Hazard & PPE Specification Summary

The following table summarizes the quantitative and categorical safety parameters required for handling this compound safely.

GHS CodeHazard DescriptionRequired PPE SpecificationReplacement / Maintenance Threshold
H302 Harmful if swallowedDouble Nitrile Gloves (≥4 mil)Change outer glove immediately upon chemical contact.
H315 Causes skin irritationFlame-Resistant (FR) Lab CoatLaunder weekly; replace if heavily soiled with solvent.
H319 Serious eye irritationANSI Z87.1 Chemical GogglesInspect for scratches; clean with static-free wipes.
H335 Respiratory irritationN95/P100 Respirator (if no hood)Discard after single use or if breathing resistance increases.

References

  • GHS Classification Summary. Source: PubChem (National Institutes of Health). URL:[Link]

  • Personal Protective Equipment. Source: Occupational Safety and Health Administration (OSHA). URL:[Link]

  • Peptide Synthesis for Beginners. Source: American Peptide Society. URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Source: National Center for Biotechnology Information (NCBI Bookshelf). URL:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.